Product packaging for 7-Methoxy-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 22246-17-9)

7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1589916
CAS No.: 22246-17-9
M. Wt: 177.2 g/mol
InChI Key: CCIMBZKQVFPGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1589916 7-Methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIMBZKQVFPGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512544
Record name 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-17-9
Record name 7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 7-Methoxy-3,4-dihydroquinolin-2(1H)-one?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, spectroscopic profile, and critical applications, particularly its role as a key building block in the synthesis of modern pharmaceuticals.

Introduction: A Pivotal Scaffold in Modern Drug Discovery

This compound (CAS No: 22246-17-9) is a derivative of the dihydroquinolinone scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of atypical antipsychotic drugs, most notably Brexpiprazole.[2] The dihydroquinolinone core provides a rigid, bicyclic framework that can be strategically functionalized to achieve high-affinity interactions with various biological targets. Understanding the chemistry and handling of this intermediate is therefore essential for chemists engaged in the development of central nervous system (CNS) therapeutics and related fields.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
IUPAC Name 7-methoxy-3,4-dihydro-1H-quinolin-2-onePubChem[3]
CAS Number 22246-17-9ChemicalBook[4]
Molecular Formula C₁₀H₁₁NO₂PubChem[3]
Molecular Weight 177.20 g/mol PubChem[3], Sigma-Aldrich
Canonical SMILES COC1=CC2=C(CCC(=O)N2)C=C1PubChem[3]
InChIKey CCIMBZKQVFPGCF-UHFFFAOYSA-NPubChem[3]

Synthesis and Mechanistic Rationale

The construction of the this compound ring system is typically achieved through intramolecular cyclization reactions. One of the most common and industrially relevant strategies is the Friedel-Crafts acylation/alkylation of an N-aryl propionamide derivative. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is mechanistically critical for activating the aromatic ring towards electrophilic attack by the acyl group, thereby facilitating ring closure.

The diagram below illustrates a generalized synthetic workflow.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) A m-Anisidine C N-(3-methoxyphenyl)-3-chloropropionamide A->C Acylation B 3-Chloropropionyl chloride B->C D N-(3-methoxyphenyl)-3-chloropropionamide E This compound D->E AlCl₃, Heat

Fig 1. Synthetic workflow for this compound.
Exemplary Experimental Protocol

The following protocol is based on established methodologies for Friedel-Crafts cyclization to produce dihydroquinolinones.[5]

Objective: To synthesize this compound from N-(3-methoxyphenyl)-3-chloropropionamide.

Materials:

  • N-(3-methoxyphenyl)-3-chloropropionamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Inert solvent (e.g., Dichlorobenzene)

  • Hydrochloric Acid (aq.)

  • Water (deionized)

  • Methanol

Procedure:

  • Reactor Setup: Charge a suitable reactor, equipped with a mechanical stirrer and a reflux condenser, with anhydrous aluminum chloride (approx. 5 molar equivalents).

  • Reagent Addition: Slowly add N-(3-methoxyphenyl)-3-chloropropionamide (1 molar equivalent) to the reactor. The reaction is often performed neat or in a high-boiling inert solvent.

  • Reaction: Heat the reaction mixture under vigorous stirring to approximately 155-165 °C. The causality for this high temperature is to overcome the activation energy for the intramolecular Friedel-Crafts reaction and to ensure the mixture remains a stirrable liquid.[5] Maintain this temperature for several hours until reaction completion is confirmed by an appropriate monitoring technique (e.g., HPLC, TLC).

  • Quenching: Cool the reaction mixture to below 50 °C. Carefully and slowly quench the reaction by adding the mixture to a cooled aqueous solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Precipitation & Isolation: The product will precipitate out of the acidic aqueous solution. Stir the resulting slurry at ambient temperature to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold methanol-water mixture to remove residual acids and impurities.[5]

  • Drying: Dry the isolated solid under vacuum at approximately 50-60 °C to yield the final product, this compound.

Self-Validation: The purity of the final product should be assessed by HPLC (>99% is often achievable with this method) and its identity confirmed by spectroscopic analysis.[5]

Spectroscopic Characterization Profile

Confirming the structure of the synthesized compound is paramount. Based on its molecular structure, the following spectroscopic signatures are expected.

  • ¹H NMR: The proton NMR spectrum should feature distinct signals corresponding to the aromatic protons, the methoxy group, and the two aliphatic methylene groups (-CH₂-CH₂-). The aromatic protons will appear as a set of doublets and a doublet of doublets in the ~6.5-7.0 ppm region. The methoxy protons will be a sharp singlet at ~3.8 ppm. The two methylene groups will appear as triplets around ~2.6 and ~2.9 ppm due to coupling with each other.

  • ¹³C NMR: The carbon NMR will show signals for the amide carbonyl carbon (~170 ppm), the aromatic carbons (some of which are oxygen-substituted, appearing further downfield), the methoxy carbon (~55 ppm), and the two aliphatic carbons (~25-35 ppm).

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. Other key peaks will include C-H stretches for the aromatic and aliphatic portions, and C-O stretching for the methoxy ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 177.20).

Applications in Pharmaceutical Drug Development

The principal application of this compound is as a late-stage intermediate in the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder.

The key structural feature, the methoxy group, serves as a precursor to the 7-hydroxy functionality. This hydroxyl group is the attachment point for the butoxy-piperazine side chain that is crucial for the drug's pharmacological activity. The conversion is typically achieved via demethylation using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This key intermediate is then alkylated.[5]

The diagram below outlines the strategic position of this compound in the synthetic pathway towards a final active pharmaceutical ingredient (API).

G A This compound B 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Key Intermediate) A->B Demethylation (e.g., BBr₃) C 7-(4-chlorobutoxy)-3,4- dihydroquinolin-2(1H)-one B->C Alkylation (e.g., 1-bromo-4-chlorobutane, K₂CO₃) E Brexpiprazole (Final API) C->E Nucleophilic Substitution D 1-(benzo[b]thiophen-4-yl)piperazine D->E

Fig 2. Role as an intermediate in the synthesis of Brexpiprazole.

This multi-step synthesis highlights the importance of producing the core scaffold with high purity, as any impurities can carry through and complicate the synthesis and purification of the final drug product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] Avoid formation of dust and aerosols.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than a simple chemical compound; it is a testament to the enabling power of synthetic intermediates in modern medicine. Its well-defined synthesis and versatile chemical nature make it an indispensable component in the production of life-changing therapeutics. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this molecule's properties, synthesis, and handling is not merely academic but a practical necessity for innovation and success.

References

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. We delve into its synthesis, with a particular focus on the strategic application of the Beckmann rearrangement, offering a detailed experimental protocol. The guide further presents a thorough characterization of the molecule, including its physicochemical properties and a summary of its spectral data. A significant portion of this document is dedicated to exploring its therapeutic potential, specifically as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. The underlying signaling pathways are elucidated and visualized to provide a clear mechanistic understanding. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting oncogenic pathways.

Introduction: The Significance of the Dihydroquinolinone Core

The dihydroquinolin-2(1H)-one backbone is a recurring motif in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of this core have demonstrated a broad spectrum of activities, including anticancer, antiviral, and antibiotic properties[1]. The methoxy substitution at the 7-position, in particular, modulates the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a compound of interest for its potential role in targeted cancer therapy.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a multi-step process culminating in a Beckmann rearrangement. This classic organic reaction provides a reliable method for the conversion of a ketoxime into an amide, in this case, the desired lactam.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route begins with the commercially available 7-Methoxy-1-tetralone. This starting material is first converted to its corresponding oxime, which is then subjected to the Beckmann rearrangement to yield the final product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone_Oxime 7-Methoxy-1-tetralone_Oxime 7-Methoxy-1-tetralone->7-Methoxy-1-tetralone_Oxime NH2OH·HCl, Pyridine, EtOH, 70°C Target_Molecule This compound 7-Methoxy-1-tetralone_Oxime->Target_Molecule Polyphosphoric Acid (PPA), 120°C G Oxime 7-Methoxy-1-tetralone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O, Rearrangement Hydrated_Intermediate Hydrated Intermediate Nitrilium_Ion->Hydrated_Intermediate + H2O Lactam This compound Hydrated_Intermediate->Lactam - H+ G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF-A VEGF-A Ligand VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binding & Dimerization P Autophosphorylation VEGFR2->P PI3K PI3K/Akt Pathway P->PI3K PLCg PLCγ/PKC/MAPK Pathway P->PLCg Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Inhibitor 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->P Inhibition

References

physical and chemical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Heterocyclic Scaffold

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a methoxy-substituted aromatic ring fused to a lactam, provides a versatile scaffold for the design of novel therapeutic agents. This dihydroquinolinone core is a recurring motif in a variety of biologically active molecules, and understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, from its core physicochemical characteristics to its synthesis and potential applications, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 177.20 g/mol --INVALID-LINK--[1]
CAS Number 22246-17-9--INVALID-LINK--[1]
Melting Point 112-114 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)--INVALID-LINK--[2]
Boiling Point (Predicted) 435.8±45.0 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)--INVALID-LINK--
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (for a related compound)--INVALID-LINK--[3]
Appearance White to off-white solid (for a related compound)--INVALID-LINK--

Synthesis and Mechanistic Insights

The synthesis of the dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the intramolecular cyclization of an N-aryl-3-halopropionamide. For this compound, a plausible synthetic route starts from m-anisidine.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization m-Anisidine m-Anisidine N-(3-methoxyphenyl)-3-chloropropionamide N-(3-methoxyphenyl)-3-chloropropionamide m-Anisidine->N-(3-methoxyphenyl)-3-chloropropionamide Base (e.g., Pyridine) 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->N-(3-methoxyphenyl)-3-chloropropionamide Intermediate N-(3-methoxyphenyl)-3-chloropropionamide Product This compound Intermediate->Product Lewis Acid (e.g., AlCl₃)

References

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. Its core structure is a foundational element in the synthesis of various therapeutic agents. This document delves into its chemical identity, synthesis methodologies, detailed analytical characterization, and its role as a crucial intermediate in the manufacturing of psychiatric medications. The guide is intended to equip researchers and drug development professionals with the necessary technical knowledge and practical insights for the effective utilization of this compound.

Introduction: The Dihydroquinolinone Scaffold

The dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This heterocyclic system's inherent drug-like properties and the synthetic accessibility to introduce diverse functionalities have made it a focal point for the development of novel therapeutics. Derivatives of this core structure have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Notably, the dihydroquinolinone moiety is a cornerstone in the architecture of several centrally acting drugs, underscoring its importance in neuropharmacology.

Chemical Identity and Physicochemical Properties

Chemical Name: this compound

Synonyms: 7-methoxy-3,4-dihydrocarbostyril

CAS Number: 22246-17-9

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol

PropertyValueSource
Molecular Weight 177.20 g/mol PubChem
Molecular Formula C₁₀H₁₁NO₂PubChem
CAS Number 22246-17-9PubChem
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols (predicted)---

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired purity, and scalability. Two primary conceptual strategies are outlined below, drawing from established methods for analogous quinolinone structures.[5][6][7]

Strategy 1: Cyclization of a Phenylpropanamide Derivative

This approach, a modification of the well-established synthesis for the analogous 7-hydroxy derivative, utilizes readily available starting materials.[8] The causality behind this experimental design lies in the robust nature of the Friedel-Crafts acylation and subsequent intramolecular cyclization to form the dihydroquinolinone core.

G cluster_0 Synthesis Workflow A 3-Methoxyaniline C N-(3-methoxyphenyl)-3-chloropropionamide A->C Acylation B 3-Chloropropionyl chloride B->C E This compound C->E Intramolecular Friedel-Crafts Cyclization D Aluminum Chloride (AlCl3) D->E

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Acylation: To a cooled solution of 3-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), slowly add 3-chloropropionyl chloride. An appropriate base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct. The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(3-methoxyphenyl)-3-chloropropionamide. Purification can be achieved by recrystallization or column chromatography.

  • Intramolecular Friedel-Crafts Cyclization: The purified N-(3-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid, typically aluminum chloride, in an inert solvent like nitrobenzene or without a solvent at elevated temperatures. This promotes the intramolecular cyclization to form the dihydroquinolinone ring system.

  • Final Purification: The reaction is quenched by carefully adding it to ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Strategy 2: O-Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This method is advantageous if the 7-hydroxy analog is readily available, as it is a key intermediate in the synthesis of several pharmaceuticals.[6] The methylation of the phenolic hydroxyl group is a well-understood and high-yielding transformation.

G cluster_0 Alternative Synthesis A 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one D This compound A->D O-Methylation B Methylating Agent (e.g., Dimethyl sulfate) B->D C Base (e.g., K2CO3) C->D

Caption: O-Methylation route to the target compound.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Reagents: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group. Subsequently, add a methylating agent, for instance, dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of this compound. The following are the expected spectroscopic data based on its chemical structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 8.5-9.5 (s, 1H): NH proton of the lactam.

    • δ 6.9-7.2 (d, 1H): Aromatic proton at C5.

    • δ 6.6-6.8 (m, 2H): Aromatic protons at C6 and C8.

    • δ 3.8 (s, 3H): Methoxy (OCH₃) protons.

    • δ 2.9 (t, 2H): Methylene (CH₂) protons at C4.

    • δ 2.6 (t, 2H): Methylene (CH₂) protons at C3.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ 170-172: Carbonyl carbon (C2).

    • δ 158-160: Aromatic carbon attached to the methoxy group (C7).

    • δ 140-142: Quaternary aromatic carbon (C8a).

    • δ 128-130: Aromatic CH carbon (C5).

    • δ 115-117: Quaternary aromatic carbon (C4a).

    • δ 112-114: Aromatic CH carbon (C6).

    • δ 100-102: Aromatic CH carbon (C8).

    • δ 55-56: Methoxy carbon (OCH₃).

    • δ 30-32: Methylene carbon (C4).

    • δ 25-27: Methylene carbon (C3).

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of the methoxy group or rearrangements of the dihydroquinolinone ring.

Predicted Fragmentation:

  • m/z 177: Molecular ion [C₁₀H₁₁NO₂]⁺.

  • m/z 162: Loss of a methyl radical [M - CH₃]⁺.

  • m/z 148: Loss of an ethyl radical from the dihydro portion [M - C₂H₅]⁺.

  • m/z 146: Loss of a methoxy radical [M - OCH₃]⁺.

  • m/z 134: Retro-Diels-Alder type fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will provide characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

  • 3200-3400: N-H stretching of the secondary amide (lactam).

  • 2900-3000: C-H stretching of the aromatic and aliphatic groups.

  • 1650-1680: C=O stretching of the lactam carbonyl group.

  • 1500-1600: C=C stretching of the aromatic ring.

  • 1200-1250: Asymmetric C-O-C stretching of the aryl ether.

  • 1000-1050: Symmetric C-O-C stretching of the aryl ether.

Role in Drug Development

Intermediate in Brexpiprazole Synthesis

This compound is recognized as a key intermediate and a potential impurity in the synthesis of Brexpiprazole .[8] Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors. It is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[11] The structural similarity of this compound to the core of Brexpiprazole underscores its importance in the manufacturing process of this crucial therapeutic agent.

G cluster_0 Pharmaceutical Relevance A 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one C 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one A->C Key Synthetic Step F This compound A->F Methylation Side-Reaction B Alkylation E Brexpiprazole C->E D Coupling with 1-(benzo[b]thiophen-4-yl)piperazine D->E G Potential Impurity / Byproduct F->G

Caption: Role as an intermediate and impurity in Brexpiprazole synthesis.

Potential Pharmacological Activity

While specific biological studies on this compound are limited, the broader class of quinolinone derivatives is known to interact with various central nervous system receptors.[9][12][13] Given the structural motifs present in many antipsychotic and antidepressant medications, it is plausible that this compound could exhibit affinity for dopamine and serotonin receptors.[3][9] Further research is warranted to explore its potential as a modulator of these key neurotransmitter systems.

Conclusion

This compound (CAS: 22246-17-9) is a heterocyclic compound of significant interest to the pharmaceutical industry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The primary importance of this molecule currently lies in its role as a crucial intermediate and a monitored impurity in the synthesis of the antipsychotic drug Brexpiprazole. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its synthesis, characterization, and application in drug development and manufacturing.

References

7-Methoxy-3,4-dihydroquinolin-2(1H)-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound built upon the dihydroquinolinone scaffold. While a seemingly simple molecule, it represents a critical structural motif and a high-value intermediate in medicinal chemistry and drug development. Its significance lies primarily in its role as a precursor or close analog to key building blocks for synthesizing complex pharmaceutical agents, most notably atypical antipsychotics. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The dihydroquinolin-2(1H)-one core is prevalent in numerous natural products and biologically active compounds, which has driven significant research into synthetic methodologies for accessing this skeleton.[1] Understanding the specific properties and handling of the 7-methoxy substituted variant is crucial for its effective utilization in multi-step synthetic campaigns.

structure cluster_molecule This compound mol mol

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and analytical approaches. The molecular weight is a fundamental property derived from its chemical formula, C₁₀H₁₁NO₂.

Quantitative Data Summary

The key identifying and physical properties of this compound are summarized below. This data is aggregated from established chemical suppliers and public chemical databases, ensuring a high degree of confidence.

PropertyValueSource(s)
Molecular Weight 177.20 g/mol PubChem, Sigma-Aldrich[2][3]
Exact Mass 177.078978594 DaPubChem[3]
Molecular Formula C₁₀H₁₁NO₂PubChem, AbacipharmTech[3][4]
CAS Number 22246-17-9Sigma-Aldrich, PubChem[2][3]
IUPAC Name 7-methoxy-3,4-dihydro-1H-quinolin-2-onePubChem[3]
InChIKey CCIMBZKQVFPGCF-UHFFFAOYSA-NAbacipharmTech[4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dihydroquinolin-2(1H)-ones is a well-explored area of organic chemistry, with methods ranging from classical cyclizations to modern catalytic approaches.[1][5] The preparation of the 7-methoxy derivative typically involves an intramolecular cyclization reaction, leveraging the electron-donating nature of the methoxy group to facilitate ring closure.

Common Synthetic Approach: Intramolecular Friedel-Crafts Cyclization

A prevalent and robust method for constructing the dihydroquinolinone core is through an intramolecular Friedel-Crafts-type reaction. This pathway offers a reliable route from readily available starting materials.

synthesis_workflow start N-(3-methoxyphenyl)-3-chloropropionamide reagent Lewis Acid (e.g., AlCl₃) High Temperature start->reagent React with cyclization Intramolecular Electrophilic Aromatic Substitution (Cyclization) reagent->cyclization Catalyzes product Crude 7-Methoxy-3,4- dihydroquinolin-2(1H)-one cyclization->product Yields purification Purification (Recrystallization or Column Chromatography) product->purification undergoes final Pure Product purification->final

Caption: General workflow for the synthesis via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis from N-(3-methoxyphenyl)-3-chloropropionamide

This protocol describes a representative synthesis. The choice of a Lewis acid like aluminum chloride (AlCl₃) is critical; it acts as a catalyst to activate the acyl group, making it sufficiently electrophilic to attack the electron-rich aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the cyclization.

  • Reactor Charging: In a suitable reactor equipped with mechanical stirring and under an inert atmosphere (e.g., nitrogen), charge N-(3-methoxyphenyl)-3-chloropropionamide and a molar excess of anhydrous aluminum chloride (AlCl₃). Causality: The excess AlCl₃ ensures complete complexation with both the amide carbonyl and the methoxy group, driving the reaction forward.

  • Heating and Reaction: Heat the reaction mixture under vigorous stirring to a temperature of 150-165°C. The solid mixture will become a stirrable liquid. Maintain this temperature for 3-4 hours. Causality: The high temperature provides the necessary energy for the endergonic cyclization step and helps maintain a homogenous reaction medium.

  • Quenching: Cool the reaction mixture to approximately 50°C. Carefully and slowly quench the reaction by adding water or dilute acid while managing the exothermic release. Trustworthiness: A controlled quench is paramount for safety and prevents degradation of the product.

  • Isolation: The product will often precipitate from the aqueous mixture upon cooling. Collect the solid crude product by filtration.

  • Purification: Wash the crude solid with water and a suitable organic solvent (e.g., cold methanol) to remove residual starting materials and inorganic salts. For higher purity, the product can be recrystallized from a solvent system like ethanol/water or purified via silica gel column chromatography.

Part 3: Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research and development. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

analytical_workflow cluster_workflow Post-Synthesis Characterization crude Purified Solid Product hplc Purity Assessment (HPLC) crude->hplc ms Mass Confirmation (Mass Spectrometry) crude->ms nmr Structural Elucidation (¹H and ¹³C NMR) crude->nmr ir Functional Group ID (IR Spectroscopy) crude->ir final Characterized Compound (Purity >98%) hplc->final ms->final nmr->final ir->final

Caption: Standard analytical workflow for compound validation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) will show a major peak for the product, and the area percentage of this peak is used to quantify purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 178.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

    • ¹H NMR: Will show characteristic signals for the aromatic protons (typically 3H), the methoxy group singlet (3H), and two methylene triplets (2H each) corresponding to the -CH₂-CH₂- portion of the dihydroquinolinone ring.

    • ¹³C NMR: Will display 10 distinct carbon signals, including the carbonyl carbon (~170 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the two aliphatic carbons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1660-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Part 4: Key Applications in Drug Development

The primary value of this compound lies in its utility as a synthetic intermediate. The dihydroquinolinone nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Precursor to Antipsychotic Agents

This compound is structurally very similar to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone , a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole and the more recent drug Brexpiprazole .[6][7]

The synthesis of these drugs involves an alkylation step on the hydroxyl group at the 7-position.[6] While the 7-hydroxy analog is often used directly, the 7-methoxy derivative serves two potential roles:

  • Direct Precursor: The methoxy group can be cleaved (demethylated) using reagents like boron tribromide (BBr₃) or strong acids to reveal the free hydroxyl group, thereby converting it into the required 7-hydroxy intermediate.

  • Protected Analog: In some synthetic routes, the methoxy group can act as a protecting group for the phenol, preventing it from undergoing unwanted side reactions before it is deprotected at a later stage.

The use of this scaffold is central to the mechanism of action of drugs like Aripiprazole, which acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor.

References

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Congeners

The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold, allowing for three-dimensional exploration of chemical space and precise orientation of functional groups to interact with biological targets. This framework is considered a "privileged structure" due to its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[1][2]

While this compound itself is primarily recognized as a key synthetic intermediate, its structural backbone is central to a class of molecules with profound pharmacological effects. The strategic placement of substituents on this scaffold gives rise to potent agents with anticancer, neuroprotective, and enzyme-inhibiting properties. This guide will provide an in-depth exploration of the biological activities associated with the 3,4-dihydroquinolin-2(1H)-one scaffold, with a particular focus on how substitutions, such as the 7-methoxy group, modulate its therapeutic potential. We will delve into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these properties.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.[1][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for several dihydroquinolinone derivatives is the inhibition of tubulin polymerization.[5][6] Microtubules are critical components of the cytoskeleton, playing an essential role in cell division, particularly in the formation of the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminates in cell death.

Novel dihydroquinolin-4(1H)-one derivatives have been shown to target the colchicine binding site on tubulin.[6] This interference with microtubule formation leads to cell cycle arrest, specifically in the G2/M phase, and subsequent apoptosis.[6][7] For example, certain 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar heterocyclic core, have been identified as potent tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis induction.[8]

cluster_0 Mechanism of Tubulin Inhibition by Dihydroquinolinones Compound Dihydroquinolinone Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymer Tubulin->MT Polymerization (Inhibited) Spindle Mitotic Spindle Disruption MT->Spindle Formation (Blocked) Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dihydroquinolinone derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Beyond tubulin inhibition, various tetrahydroquinolinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3] Studies have demonstrated that these compounds can cause cell cycle arrest at the G2/M phase, a hallmark of agents that interfere with mitosis.[3][9] The apoptotic effect is often confirmed by observing the activation of key executioner caspases, such as caspase-3/7.[10] For instance, a 4-trifluoromethyl substituted tetrahydroquinoline derivative was found to trigger apoptosis in glioblastoma cells by activating caspase-3/7 and inducing reactive oxygen species (ROS).[4][10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydroquinolinone Sulfonamide (D13)HeLa (Cervical Cancer)1.34[5][11]
Dihydroquinolin-4(1H)-one (6t)K562 (Leukemia)0.003[6]
Dihydroquinolin-4(1H)-one (6t)HCT116 (Colon Cancer)0.024[6]
Tetrahydroquinoline (3c)A-431 (Skin Carcinoma)2.0[2]
Tetrahydroquinoline (3c)HT-29 (Colon Adenocarcinoma)4.4[2]
Tetrahydroquinoline (4ag)SNB19 (Glioblastoma)38.3[10]

Neuroprotective and CNS Activity

The dihydroquinolinone scaffold is also a key feature in molecules designed to treat neurodegenerative disorders, such as Parkinson's and Alzheimer's disease.

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A significant area of research has focused on 3,4-dihydro-2(1H)-quinolinone derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[12][13][14] MAO-B is a crucial enzyme in the brain that metabolizes dopamine. Inhibiting MAO-B increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[13]

Studies have revealed that these derivatives can be highly potent and selective reversible inhibitors of MAO-B, with IC50 values in the nanomolar range.[12] The most potent compounds often feature substitutions at the C7 position of the quinolinone ring, highlighting the importance of this position for activity.[12]

cluster_1 Role of MAO-B Inhibition in Parkinson's Disease Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Synapse Increased Dopamine in Synapse Dopamine->Synapse Metabolites Inactive Metabolites MAOB->Metabolites Compound C7-Substituted Dihydroquinolinone Compound->MAOB Inhibits Therapy Therapeutic Effect in Parkinson's Disease Synapse->Therapy

Caption: Dihydroquinolinone-based MAO-B inhibitors increase synaptic dopamine levels.

Multi-Target Approach for Alzheimer's Disease

For Alzheimer's disease, researchers have designed hybrid molecules that fuse the 3,4-dihydro-2(1H)-quinolinone scaffold with other pharmacophores to create multi-target agents.[15][16][17] These compounds aim to simultaneously inhibit both cholinesterases (AChE) and MAOs, addressing multiple pathological pathways of the disease.[15][16] One promising derivative demonstrated balanced, potent inhibition of both AChE and MAOs, could cross the blood-brain barrier, and showed no acute toxicity in mice.[15]

Quantitative Data: MAO Inhibition
CompoundTargetIC50SelectivityReference
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMAO-B2.9 nM2750-fold over MAO-A[12]
C6/C7 Substituted Derivative (3a)MAO-B1.4 nM>40,000-fold over MAO-A[14]
Hybrid Compound (3e)hMAO-A0.91 µMN/A[15]
Hybrid Compound (3e)hMAO-B2.81 µMN/A[15]

Enzyme Inhibition: Carbonic Anhydrases

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[18][19][20] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, like the tumor-associated hCA IX, are important targets in cancer therapy.[18][20] Studies have shown that while these compounds are generally weak inhibitors of cytosolic isoforms hCA I and II, they exhibit significant inhibition against the tumor-associated hCA IX, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range.[18][20]

Compound ClassTarget IsoformKᵢ RangeReference
7-amino-dihydroquinolinone derivativeshCA IX243.6 - 2785.6 nM[18][20]
Dipeptide-dihydroquinolinone conjugateshCA IX37.7 - 86.8 µM[19]
Dipeptide-dihydroquinolinone conjugateshCA XII2.0 - 8.6 µM[19]

Antibacterial Activity

The dihydroquinoline scaffold has also been explored for its antimicrobial potential. Certain dihydroquinazolinone derivatives have shown considerable activity against both Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis) bacteria.[21] Similarly, lactone 1,4-dihydroquinoline derivatives were found to be more active against Gram-negative bacteria, with structure-activity relationship studies indicating that nitro and methylenedioxy substitutions enhanced activity.[22]

Structure-Activity Relationships (SAR)

The biological activity of the 3,4-dihydro-2(1H)-quinolinone scaffold is highly dependent on the nature and position of its substituents.

  • For MAO-B Inhibition: Substitution at the C7 position leads to significantly more potent inhibition compared to substitution at C6.[12] A benzyloxy substituent at C7 is particularly favorable for high-potency inhibition.[12][13]

  • For Anticancer Activity: The incorporation of an aryl group at the C4 position of the tetrahydroquinoline structure dramatically increases antiproliferative effects.[2] For dihydroquinolinone sulfonamides, a 4-methoxybenzyl group and a 3,4,5-trimethoxyphenyl group were part of the most potent compound against HeLa cells.[5]

  • For Antibacterial Activity: The presence of a nitro group on a benzylic ring and a methylenedioxy group on the dihydroquinoline ring was found to enhance antibacterial activity.[22]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[23][24][25][26][27]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[24][25] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[24][26]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[24][27]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[25] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[25]

  • Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

cluster_2 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate (3-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[28][29][30][31]

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can distinguish between these phases. RNase treatment is required as PI also binds to RNA.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound at the desired concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[30] Fix the cells overnight at -20°C or for at least 2 hours on ice. This step permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[30]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or overnight at 4°C.[30]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel (e.g., FL2 or PE). Gate on the single-cell population to exclude doublets and debris.

  • Data Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between the peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

cluster_3 Cell Cycle Analysis Workflow A 1. Treat Cells with Test Compound B 2. Harvest & Wash Cells A->B C 3. Fix with Cold 70% Ethanol B->C D 4. Stain with PI/RNase Solution C->D E 5. Analyze on Flow Cytometer D->E F 6. Quantify Cell Phase Distribution E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[32][33][34][35][36]

Principle: The polymerization of purified tubulin into microtubules at 37°C can be monitored by measuring the increase in fluorescence of a reporter dye (like DAPI) that incorporates into the forming microtubules.[32][34][36] Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance it.

Step-by-Step Methodology:

  • Reagent Preparation: On ice, thaw purified tubulin (>99%), a GTP stock solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[36] Prepare positive controls (e.g., paclitaxel as a stabilizer, nocodazole or vinblastine as an inhibitor) and the test compounds at 10x the final desired concentration.[32][34]

  • Reaction Setup: Use a pre-warmed (37°C) 96-well plate. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[32]

  • Initiation of Polymerization: Prepare an ice-cold tubulin reaction mix containing tubulin (e.g., final concentration of 2 mg/mL), GTP (final concentration of 1 mM), a polymerization enhancer (e.g., 10-15% glycerol), and the fluorescent reporter.[32][36] To initiate the reaction, add 45 µL of this mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for at least 60-90 minutes.[35]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of the test compounds to the vehicle control. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence) to quantify the inhibitory or stabilizing effect. Determine the IC50 value for inhibitors.

Conclusion and Future Directions

The 3,4-dihydroquinolin-2(1H)-one scaffold, exemplified by structures like this compound, is unequivocally a privileged framework in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, yielding highly potent molecules with anticancer, neuroprotective, and specific enzyme-inhibiting properties. The extensive research into the structure-activity relationships of this class of compounds provides a robust foundation for the rational design of new therapeutic agents. Future research should continue to explore the vast chemical space around this scaffold, focusing on the development of isoform-selective inhibitors and multi-target ligands to address complex diseases with improved efficacy and reduced side effects.

References

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Key Synthetic Precursor in Modern Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound whose significance in the pharmaceutical landscape is not as a direct therapeutic agent, but as a crucial synthetic intermediate. This technical guide provides an in-depth analysis of its role, primarily as a precursor to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key building block in the industrial synthesis of the atypical antipsychotic drugs aripiprazole and brexpiprazole. We will explore the therapeutic context of these drugs, delve into the synthetic pathways involving our topic compound, provide detailed experimental protocols, and discuss its known biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of this important intermediate.

The Therapeutic Context: Aripiprazole and Brexpiprazole

To fully appreciate the role of this compound, one must first understand the clinical importance of the drugs it helps create. Aripiprazole and brexpiprazole are leading second-generation ("atypical") antipsychotics used in the treatment of schizophrenia and as adjunctive therapy for major depressive disorder.[1][2] Their efficacy stems from a unique and complex pharmacological profile.

Mechanism of Action

Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, aripiprazole and brexpiprazole are dopamine-serotonin system stabilizers.[2] Their primary mechanism of action involves:

  • Partial agonism at the dopamine D2 receptor: This allows them to act as functional antagonists in a hyperdopaminergic environment (like in schizophrenia) and as agonists in a hypodopaminergic state, thereby modulating dopamine levels without complete blockade.

  • Partial agonism at the serotonin 5-HT1A receptor: This contributes to their antidepressant and anxiolytic effects.[3]

  • Antagonism at the serotonin 5-HT2A receptor: This action is thought to improve negative symptoms and reduce the likelihood of extrapyramidal side effects.[3]

Brexpiprazole exhibits lower intrinsic activity at the D2 receptor compared to aripiprazole, making it more of an antagonist in practice, and has a higher affinity for 5-HT1A and 5-HT2A receptors, which may contribute to a potentially better tolerability profile.[4][5]

Antipsychotic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds 5HT1A_Receptor Serotonin 5-HT1A Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Aripiprazole_Brexpiprazole Aripiprazole / Brexpiprazole Aripiprazole_Brexpiprazole->D2_Receptor Partial Agonism (Modulates) Aripiprazole_Brexpiprazole->5HT1A_Receptor Partial Agonism Aripiprazole_Brexpiprazole->5HT2A_Receptor Antagonism

Figure 1: Simplified signaling pathway of Aripiprazole and Brexpiprazole.

Receptor Binding Affinity

The subtle differences in the clinical profiles of aripiprazole and brexpiprazole can be partly explained by their differing affinities for various neurotransmitter receptors.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)
Dopamine D20.340.30
Serotonin 5-HT1A1.70.12
Serotonin 5-HT2A3.40.47
Adrenergic α1B570.17
Histamine H16119

(Data sourced from comparative pharmacological studies)

The Synthetic Keystone: From Methoxy to Hydroxy

The molecular backbone of both aripiprazole and brexpiprazole features a 3,4-dihydroquinolin-2(1H)-one core. The crucial step in their synthesis is the etherification of the 7-hydroxy group of this core to introduce the long butoxy-piperazine side chain responsible for the drugs' unique receptor interactions.[1][5] Therefore, the efficient synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is of paramount industrial importance.

This compound serves as a direct and stable precursor to this vital hydroxy intermediate. The conversion is achieved through a standard O-demethylation reaction, a common yet critical transformation in medicinal chemistry.

Synthetic_Pathway Methoxy_Quinolinone 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Hydroxy_Quinolinone 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (Key Intermediate) Methoxy_Quinolinone->Hydroxy_Quinolinone O-Demethylation Butoxy_Intermediate 7-(4-Halobutoxy)-3,4-dihydro- quinolin-2(1H)-one Hydroxy_Quinolinone->Butoxy_Intermediate Etherification (e.g., with 1-bromo-4-chlorobutane) Final_Drug Aripiprazole / Brexpiprazole Butoxy_Intermediate->Final_Drug Piperazine Substituted Piperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) Piperazine->Final_Drug Nucleophilic Substitution

Figure 2: General synthetic route to Aripiprazole/Brexpiprazole.

Experimental Protocols

The following protocols represent common laboratory-scale procedures. Industrial-scale synthesis may involve different reagents, solvents, and conditions for optimization of yield, purity, and cost-effectiveness.

Protocol: Synthesis of this compound

While various methods exist for the synthesis of the dihydroquinolinone scaffold, a common approach involves the cyclization of an N-aryl-3-chloropropionamide.

Materials:

  • N-(3-methoxyphenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Chlorobenzene (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl), dilute

  • Methanol

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (5 molar equivalents) in chlorobenzene, slowly add N-(3-methoxyphenyl)-3-chloropropionamide (1 molar equivalent).

  • Heat the reaction mixture to approximately 120-130 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. This intramolecular Friedel-Crafts acylation followed by cyclization and concomitant demethylation and potential re-methylation under certain conditions can be complex. Note: This reaction often yields a mixture of isomers, including the 5-hydroxy and 7-hydroxy derivatives directly. To obtain the 7-methoxy derivative specifically, alternative routes starting from 2-nitro-4-anisidine are often employed, involving more steps.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield this compound.

Protocol: O-Demethylation to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The cleavage of the aryl methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective but hazardous reagent for this transformation. Hydrobromic acid (HBr) offers a more classical alternative.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure (using BBr₃):

  • Dissolve this compound (1 molar equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 molar equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the boron complexes.

  • Add water and separate the layers. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 7-hydroxy-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from methanol or a methanol/water mixture to yield a white to off-white solid.[6]

Self-Validation and Safety: The progress of both reactions should be meticulously monitored by an appropriate analytical technique (TLC, LC-MS, or GC-MS) to ensure complete conversion and identify any side products. CAUTION: Boron tribromide is highly corrosive and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood under strictly anhydrous conditions by trained personnel.

Biological Activity Profile

A thorough review of the scientific literature and patent databases indicates that this compound is not pursued for its own biological activity. Its primary and currently exclusive value lies in its role as a synthetic intermediate. No significant pharmacological activity has been reported for this compound.

For context, its demethylated product, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, has been reported to be a weak inhibitor of monoamine oxidase A (MAO-A) with an IC₅₀ of 183 μM, while showing no effect on MAO-B.[7] This suggests that the core dihydroquinolinone structure can possess biological activity, but the 7-methoxy substitution does not appear to confer any potent therapeutic properties in the assays conducted to date.

Future Perspectives

While this compound is currently valued as a synthetic precursor, the dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Future research could explore the derivatization of this compound at other positions (e.g., the nitrogen atom or the C3/C4 positions) to generate novel libraries of compounds for screening against various therapeutic targets. The methoxy group itself, being a key hydrogen bond acceptor and influencing lipophilicity, could be strategically retained in novel designs to optimize pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a pivotal scaffold in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and the landscape of its derivatives, with a particular focus on their applications in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective therapeutic agents.

This compound, with the chemical formula C10H11NO2 and a molecular weight of 177.20 g/mol , is a key intermediate in the synthesis of prominent atypical antipsychotics.[2][3] Its strategic importance is underscored by its role as a precursor to drugs like brexpiprazole, which are crucial in the management of schizophrenia and major depressive disorder.[4][5] The methoxy group at the 7-position is a critical determinant of the pharmacological activity of its derivatives, influencing receptor affinity and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several strategic pathways. A common and efficient method involves the methylation of its precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis via Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The conversion of the hydroxyl group to a methoxy group is a fundamental transformation in medicinal chemistry, often employed to modulate a compound's lipophilicity and metabolic stability.

Synthesis_Methylation A 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one E Reaction Mixture A->E B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetone) D->E F This compound E->F Methylation

Caption: General workflow for the synthesis of this compound via methylation.

Experimental Protocol: Methylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from established methylation procedures for similar phenolic compounds.[6]

  • Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity.

  • Addition of Methylating Agent: Add methyl iodide (CH3I, 1.5-2 equivalents) dropwise to the stirring suspension. The choice of methylating agent can be critical; dimethyl sulfate can also be used, but methyl iodide is often preferred for its reactivity.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR: The spectrum should show a characteristic singlet for the methoxy protons (O-CH₃) at approximately 3.8 ppm. The aromatic protons and the aliphatic protons of the dihydroquinolinone core will also be present in their respective regions.

  • ¹³C NMR: The spectrum will display a resonance for the methoxy carbon at around 55-56 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) should be observed.

Derivatives of this compound in Drug Discovery

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives with diverse pharmacological activities. The primary focus of derivatization has been on targeting central nervous system (CNS) disorders, particularly through the modulation of dopamine and serotonin receptors.

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound core have provided valuable insights into the structure-activity relationships (SAR) for dopamine and serotonin receptor modulation.

  • The 7-Methoxy Group: The presence and nature of the substituent at the 7-position are critical for receptor affinity. The methoxy group, being a hydrogen bond acceptor and having a specific size and lipophilicity, often contributes to optimal binding at the target receptor.

  • The Lactam Nitrogen (N1): Alkylation of the lactam nitrogen with various side chains containing a basic amine moiety is a common strategy to introduce interactions with key residues in the receptor binding pockets. The length and nature of this alkyl chain significantly influence the pharmacological profile.

  • The Aromatic Ring: Substitution on the aromatic ring can further fine-tune the electronic properties and steric bulk of the molecule, impacting selectivity and potency.

SAR_Diagram Core This compound Scaffold R1 N1-Substitution (Side Chain Variation) Core->R1 R7 C7-Methoxy Group (Receptor Affinity) Core->R7 Aromatic Aromatic Ring Substitution (Fine-tuning) Core->Aromatic Activity Pharmacological Activity (Dopamine/Serotonin Receptor Modulation) R1->Activity R7->Activity Aromatic->Activity

Caption: Key structural features of this compound derivatives influencing pharmacological activity.

Biological Activity and Mechanism of Action

Derivatives of this compound are primarily investigated for their ability to modulate dopaminergic and serotonergic systems, which are implicated in the pathophysiology of various neuropsychiatric disorders.

Dopamine D2 Receptor Modulation

The dopamine D2 receptor is a primary target for antipsychotic drugs.[7] Derivatives of the this compound scaffold have been designed to act as partial agonists or antagonists at the D2 receptor.

  • Mechanism of Action: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Partial agonists, like many derivatives of this scaffold, elicit a submaximal response compared to the endogenous ligand dopamine, thereby stabilizing dopaminergic neurotransmission.

Serotonin 5-HT1A Receptor Modulation

The serotonin 5-HT1A receptor is another important target for anxiolytic and antidepressant medications.[9]

  • Mechanism of Action: The 5-HT1A receptor is also a Gi/o-coupled GPCR.[5] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.

Experimental Protocols for Biological Evaluation

The characterization of novel derivatives of this compound requires robust and reliable in vitro assays to determine their affinity and functional activity at target receptors.

Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[10]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor in a membrane preparation from cells expressing the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Spiperone) at a concentration close to its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT1A Receptor cAMP Functional Assay

This assay measures the functional activity (agonist or antagonist) of a test compound at the 5-HT1A receptor by quantifying its effect on intracellular cAMP levels.[11][12]

Principle: As the 5-HT1A receptor is Gi/o-coupled, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change in cAMP can be measured using various detection methods, such as HTRF or AlphaScreen.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add varying concentrations of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT1A agonist at a concentration that gives a submaximal response (e.g., EC80).

    • To stimulate cAMP production, add forskolin to all wells except the basal control.

  • cAMP Detection:

    • After incubation with the compounds, lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions (e.g., using a commercial HTRF or AlphaScreen kit).

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response in the presence of the agonist against the logarithm of the test compound concentration to determine the IC50 value. This can be converted to a Kb value using the Cheng-Prusoff or Schild analysis.

Conclusion and Future Perspectives

This compound remains a cornerstone in the development of novel therapeutics for CNS disorders. Its synthetic accessibility and the rich SAR data available for its derivatives provide a solid foundation for further drug discovery efforts. Future research in this area will likely focus on:

  • Developing derivatives with improved selectivity profiles to minimize off-target effects.

  • Exploring novel therapeutic applications beyond antipsychotic and antidepressant activities.

  • Investigating the role of biased agonism at dopamine and serotonin receptors to design drugs with more favorable side-effect profiles.

The continued exploration of the chemical space around the this compound scaffold holds immense promise for the discovery of next-generation medicines for the treatment of complex neurological and psychiatric conditions.

References

The Quinolinone Core: A Journey from Serendipitous Discovery to Therapeutic Mainstay

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Quinolinone Scaffold

Quinolinones, heterocyclic compounds characterized by a bicyclic structure containing a nitrogen atom and a carbonyl group, represent a cornerstone in medicinal chemistry.[1] Their deceptively simple framework belies a remarkable versatility, giving rise to a vast array of derivatives with a broad spectrum of biological activities.[1][2] While renowned for their potent antibacterial properties, the therapeutic potential of quinolinones extends to antiviral, anticancer, and anti-inflammatory applications, making them a subject of enduring interest in drug discovery and development. This guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic evolution of quinolinone compounds, offering a technical resource for professionals in the field.

Part 1: A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolinones begins not with a targeted design, but with a fortuitous accident in the mid-20th century. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[3][4] This compound exhibited modest antibacterial activity, sparking a new avenue of research that would lead to the development of an entire class of antibiotics.[3][4]

Further structural modifications of this initial lead compound resulted in the synthesis of nalidixic acid, the first quinolone antibiotic to be introduced for clinical use in 1967.[5][6][7] Although its ring structure is technically a 1,8-naphthyridine, nalidixic acid is considered the progenitor of the quinolone class.[6] It was primarily effective against Gram-negative bacteria and found its niche in treating urinary tract infections.[6][8] However, the rapid development of bacterial resistance to nalidixic acid highlighted the need for more potent and broad-spectrum agents.[5]

The Fluoroquinolone Revolution

A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone nucleus.[1] This seemingly minor modification dramatically enhanced the antibacterial activity and broadened the spectrum to include some Gram-positive bacteria.[9][10] This new generation of compounds, known as fluoroquinolones, marked a turning point in the therapeutic application of this chemical class. Norfloxacin was the first fluoroquinolone to be synthesized, and its success paved the way for the development of highly successful drugs like ciprofloxacin, levofloxacin, and moxifloxacin.[1][11]

Timeline of Key Discoveries in Quinolinone History
1962 Discovery of the first quinolone antibacterial agent as a byproduct of chloroquine synthesis.[3][4]
1967 Clinical introduction of nalidixic acid for the treatment of urinary tract infections.[5][6][7]
Late 1970s Introduction of the fluorine atom at the C-6 position, leading to the development of fluoroquinolones with enhanced activity.[1]
1980s Widespread clinical use of second-generation fluoroquinolones like norfloxacin and ciprofloxacin.[10][12]
1990s - Present Development of third and fourth-generation fluoroquinolones with broader spectrums of activity, including activity against anaerobic bacteria.[9]

Part 2: Constructing the Core: Key Synthetic Strategies

The synthesis of the quinolinone scaffold has been a subject of extensive research for over a century, with several classic name reactions forming the foundation of modern synthetic approaches.[13] These methods offer versatile routes to a wide range of substituted quinolinones, enabling the exploration of structure-activity relationships.

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[14][15][16]

Experimental Protocol: A Generalized Friedländer Synthesis

  • Reactant Preparation: Dissolve the 2-aminobenzaldehyde/ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or DMF).[16]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a base (e.g., sodium hydroxide, potassium tert-butoxide).[16][17]

  • Reaction: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[16]

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Friedlander_Synthesis Reactants 2-Aminobenzaldehyde/Ketone + α-Methylene Carbonyl Compound Intermediate Aldol or Schiff Base Intermediate Reactants->Intermediate Acid or Base Catalyst Product Quinoline Derivative Intermediate->Product Cyclization & Dehydration

Caption: The Friedländer Synthesis Workflow.

The Camps Cyclization

In 1899, Rudolf Camps reported that o-acylaminoacetophenones could be cyclized in the presence of a base to yield hydroxyquinolines.[1][18] The regioselectivity of the reaction, leading to either a 2-hydroxyquinoline or a 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.[1][18]

Experimental Protocol: A Representative Camps Cyclization

  • Starting Material: Prepare the o-acylaminoacetophenone by acylating the corresponding o-aminoacetophenone.

  • Cyclization: Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol. Add a solution of sodium hydroxide or another strong base.[19]

  • Reaction: Heat the mixture to reflux for several hours.

  • Isolation: Cool the reaction mixture and neutralize with acid to precipitate the hydroxyquinoline product. The product can be collected by filtration and purified by recrystallization.

Camps_Cyclization Starting_Material o-Acylaminoacetophenone Product_A 2-Hydroxyquinoline Starting_Material->Product_A Base-catalyzed Intramolecular Cyclization Product_B 4-Hydroxyquinoline Starting_Material->Product_B Base-catalyzed Intramolecular Cyclization

Caption: The Camps Cyclization yielding isomeric products.

The Conrad-Limpach and Knorr Syntheses

Discovered in 1887, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[20][21] At lower temperatures, the reaction yields a β-aminoacrylate, which upon heating undergoes cyclization to form a 4-hydroxyquinoline.[22] In contrast, the Knorr synthesis, described by Ludwig Knorr in 1886, utilizes the cyclization of β-ketoanilides in the presence of a strong acid to produce 2-hydroxyquinolines.[23][24]

Experimental Protocol: Conrad-Limpach Synthesis

  • Condensation: React an aniline with a β-ketoester, often at room temperature or with gentle heating, to form the enamine intermediate.

  • Cyclization: Heat the enamine intermediate to a high temperature (typically >200 °C) in a high-boiling solvent (e.g., diphenyl ether) to effect cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline.[13][25]

Conrad_Limpach_Knorr cluster_Conrad_Limpach Conrad-Limpach Synthesis cluster_Knorr Knorr Synthesis Aniline_Ketoester_CL Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine) Aniline_Ketoester_CL->Enamine Low Temperature Hydroxyquinoline_4 4-Hydroxyquinoline Enamine->Hydroxyquinoline_4 High Temperature Cyclization Ketoanilide β-Ketoanilide Hydroxyquinoline_2 2-Hydroxyquinoline Ketoanilide->Hydroxyquinoline_2 Strong Acid (e.g., H2SO4)

Caption: Comparison of the Conrad-Limpach and Knorr Syntheses.

Part 3: Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolones stems from their ability to disrupt bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][12][26] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[12]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for initiating replication and relieving the torsional stress that arises from the unwinding of the DNA double helix.[12]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, ensuring that the newly synthesized DNA molecules are properly segregated into the daughter cells.[12]

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA but is unable to religate the broken strands.[26][27] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[9]

Quinolone_MOA Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling DS_Breaks Double-Strand Breaks in DNA DNA_Gyrase->DS_Breaks Decatenation Chromosome Decatenation Topo_IV->Decatenation Topo_IV->DS_Breaks DNA_Replication Bacterial DNA Replication DNA_Replication->Supercoiling DNA_Replication->Decatenation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Part 4: Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The biological activity of quinolinone compounds is highly dependent on the nature and position of substituents on the core scaffold. Extensive research into structure-activity relationships (SAR) has guided the development of more potent and safer quinolone drugs.

Position Substituent Effect on Activity References
N-1 Small alkyl groups (e.g., ethyl, cyclopropyl)Enhances antibacterial potency. The cyclopropyl group is particularly beneficial.[28][29]
C-3 Carboxylic acidEssential for binding to DNA gyrase and antibacterial activity.[28]
C-5 Amino groupGenerally increases overall potency.[28][29]
C-6 Fluorine atomDramatically increases antibacterial activity and spectrum (hallmark of fluoroquinolones).[28][30]
C-7 Piperazinyl or pyrrolidinyl ringsEnhances potency, particularly against Gram-positive bacteria, and influences pharmacokinetic properties.[28][31]
C-8 Halogen (F or Cl) or methoxy groupCan improve oral absorption and activity against anaerobic bacteria. A halogen at this position can increase the risk of phototoxicity.[29][31][32]

Part 5: Beyond Antibacterials: The Expanding Therapeutic Landscape

While the antibacterial applications of quinolinones are well-established, the versatility of this scaffold has led to the discovery of derivatives with a wide range of other therapeutic activities. Researchers are actively exploring quinolinones as:

  • Anticancer agents: Certain quinolinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Antiviral agents: Some compounds have shown promise in inhibiting the replication of viruses such as HIV and hepatitis C.

  • Anti-inflammatory agents: Quinolinone-based compounds have been investigated for their potential to modulate inflammatory pathways.

  • Cardiovascular drugs: The quinolinone scaffold has been incorporated into molecules with cardiovascular effects.

The continued exploration of the chemical space around the quinolinone core holds significant promise for the discovery of novel therapeutics for a multitude of diseases.

Conclusion

The journey of quinolinone compounds, from an accidental discovery to a mainstay of modern medicine, is a testament to the power of scientific inquiry and the intricate relationship between chemical structure and biological function. The development of potent antibacterial agents from this class has had a profound impact on the treatment of infectious diseases. As research continues to unveil the broader therapeutic potential of the quinolinone scaffold, it is clear that this remarkable heterocyclic core will remain a fertile ground for drug discovery for years to come.

References

An In-depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. We will delve into its precise nomenclature, physicochemical properties, robust synthetic protocols, and detailed analytical characterization. Furthermore, this document explores its role as a privileged structure in the synthesis of pharmacologically active agents, offering insights for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Quinolinone Scaffold

The quinolin-2(1H)-one core is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Its derivatives have demonstrated a broad spectrum of bioactivities, including antitumor, anti-inflammatory, and antibiotic properties.[1][4] The specific compound, this compound, is of particular interest as a crucial intermediate in the synthesis of more complex molecules, including established pharmaceuticals.[5][6] The methoxy group at the 7-position significantly influences the electronic properties and metabolic stability of the scaffold, making it a valuable building block for targeted drug design.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible scientific research. The compound is unambiguously identified by the following nomenclature and properties.

IUPAC Name: 7-methoxy-3,4-dihydro-1H-quinolin-2-one[7]

Table 1: Core Physicochemical Properties [7]

PropertyValueSource
CAS Number 22246-17-9PubChem, Sigma-Aldrich
Molecular Formula C₁₀H₁₁NO₂PubChem[7]
Molecular Weight 177.20 g/mol PubChem[7]
Appearance Off-white to light yellow solid(Typical)
Synonyms 7-Methoxy-1,2,3,4-tetrahydroquinolin-2-oneSynQuest Labs

Synthesis and Purification

The construction of the 3,4-dihydroquinolin-2(1H)-one skeleton can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions.[8] A common and reliable method involves a Friedel-Crafts-type cyclization of an N-aryl-3-chloropropionamide precursor. This approach is advantageous due to the availability of starting materials and generally good yields.

Retrosynthetic Analysis & Strategy

The primary synthetic strategy involves the formation of the amide bond followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to construct the bicyclic core. The choice of a Lewis acid is critical for promoting the cyclization while preventing demethylation of the methoxy group.

Detailed Experimental Protocol: Synthesis

Reaction: N-(3-methoxyphenyl)-3-chloropropionamide → this compound

  • Amide Formation: To a cooled (0 °C) solution of 3-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add 3-chloropropionyl chloride (1.1 eq) dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2-4 hours.

    • Rationale: This step forms the acyclic precursor. Low temperature and slow addition of the acid chloride control the exothermicity of the reaction. Triethylamine acts as an acid scavenger for the HCl generated.

  • Work-up and Isolation of Intermediate: Upon completion (monitored by TLC), the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield N-(3-methoxyphenyl)-3-chloropropionamide, which can be used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization: The crude N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq) is added portion-wise to a stirred suspension of anhydrous Aluminum Chloride (AlCl₃) (2.5-3.0 eq) in an inert, high-boiling solvent like dichlorobenzene at room temperature. The mixture is then heated to 130-140 °C for 3-5 hours.

    • Rationale: AlCl₃ is a potent Lewis acid that coordinates with the amide carbonyl and the chloro group, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring. The methoxy group directs the cyclization primarily to the ortho position, leading to the desired 7-methoxy isomer over the 5-methoxy alternative.[6] A high temperature is required to overcome the activation energy for the cyclization.

  • Reaction Quench and Product Isolation: The reaction is cooled to room temperature and then carefully quenched by pouring onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with water and then cold ethanol or isopropanol to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography on silica gel.

Synthesis and Purification Workflow Diagram

G A Starting Materials (3-Methoxyaniline, 3-Chloropropionyl Chloride) B Amide Formation (DCM, Et3N, 0°C -> RT) A->B Step 1 C Aqueous Work-up (HCl, NaHCO3, Brine) B->C Step 2 D Isolate Intermediate (N-(3-methoxyphenyl)- 3-chloropropionamide) C->D Step 3 E Friedel-Crafts Cyclization (AlCl3, 140°C) D->E Step 4 F Reaction Quench (Ice / HCl) E->F Step 5 G Crude Product Isolation (Filtration) F->G Step 6 H Purification (Recrystallization from EtOH) G->H Step 7 I Final Product (7-Methoxy-3,4-dihydro quinolin-2(1H)-one) H->I Final

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical compound intended for further use. The following data are characteristic of this compound.

Table 2: Representative Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.0-9.5 (s, 1H, NH), 7.0-7.1 (d, 1H, Ar-H), 6.5-6.6 (dd, 1H, Ar-H), 6.4-6.5 (d, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.0 (C=O), 159.0 (C-OMe), 140.0 (Ar-C), 129.0 (Ar-CH), 118.0 (Ar-C), 108.0 (Ar-CH), 102.0 (Ar-CH), 55.0 (OCH₃), 30.0 (CH₂), 25.0 (CH₂).
IR (KBr, cm⁻¹)ν: 3200-3100 (N-H stretch), 1660-1680 (Amide C=O stretch), 1620 (C=C stretch), 1250 (C-O stretch).
Mass Spec (ESI+)m/z: 178.08 [M+H]⁺, 200.06 [M+Na]⁺ for C₁₀H₁₁NO₂.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is a key structural motif and intermediate in the development of high-value therapeutics.

Intermediate for Aripiprazole Analogues

The hydroxylated analog, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a pivotal intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.[6] The 7-methoxy derivative serves as a protected precursor to this key intermediate, where a demethylation step (e.g., using BBr₃) reveals the phenol. Furthermore, this scaffold is used to synthesize derivatives and impurities for pharmaceutical reference standards, such as Brexpiprazole Impurity 69.[5]

Scaffold for Novel Kinase Inhibitors

The quinolinone core is a recognized scaffold for designing kinase inhibitors, which are crucial in oncology.[9] Modifications at various positions of the this compound ring system allow for the exploration of structure-activity relationships (SAR) against targets like EGFR and HER-2.[9] The 7-methoxy group can provide favorable interactions within the ATP-binding pocket of certain kinases or can be used as a handle for further functionalization to enhance potency and selectivity.

Logical Pathway for Drug Synthesis

The utility of this compound as a building block can be visualized in a logical pathway leading from a simple precursor to a complex, biologically active molecule.

G start N-(3-methoxyphenyl)- 3-chloropropionamide core 7-Methoxy-3,4-dihydro quinolin-2(1H)-one (Core Scaffold) start->core Intramolecular Cyclization demethyl Demethylation (e.g., BBr3) core->demethyl hydroxy 7-Hydroxy-3,4-dihydro quinolin-2(1H)-one (Key Intermediate) demethyl->hydroxy alkylation Etherification (e.g., with a dihalogenated linker) hydroxy->alkylation api Active Pharmaceutical Ingredient (API) (e.g., Aripiprazole) alkylation->api Coupling with Targeting Moiety

Caption: Synthetic pathway from precursor to API via the core scaffold.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis, combined with its utility as a versatile scaffold for creating complex, high-value molecules like kinase inhibitors and antipsychotic drugs, ensures its continued relevance in research and development. This guide has provided the core technical knowledge required for its synthesis, characterization, and strategic application in the pursuit of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the spectroscopic methods used to characterize and verify the structure of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This molecule is a significant heterocyclic scaffold, belonging to a class of compounds that are pivotal in medicinal chemistry. Its hydroxylated analog, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a well-known key intermediate in the synthesis of major pharmaceuticals, lending importance to the characterization of its derivatives.

This document moves beyond a simple listing of data. It is designed to provide a practical framework for structural elucidation, explaining the causal relationships between the molecular structure and its spectral output. We will explore the expected data from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—and detail the self-validating protocols required to obtain high-quality, trustworthy results.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core structure and fundamental properties. The lactam structure, the aromatic substitution pattern, and the aliphatic chain all give rise to distinct and predictable spectroscopic signals.

The molecular structure with standardized atom numbering for spectroscopic assignment is presented below.

Figure 1: Molecular Structure of this compound cluster_0 struct <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD>TR><TR><TD>C2TD><TD>--TD><TD>C3TD><TD>--TD><TD>C4TD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>N1TD><TD>TD><TD>TD><TD>TD><TD>C4aTD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>HTD><TD>TD><TD>C8aTD><TD>--TD><TD>C5TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>C8TD><TD>--TD><TD>C6TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>C7TD><TD>--TD><TD>O-CH3TD>TR>TABLE>

Caption: Molecular structure with IUPAC numbering.

Based on its chemical formula, the fundamental physicochemical properties are summarized below. This information is critical for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
Exact Mass 177.078978594 DaPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, the methoxy protons, and the amide proton.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Interpretation
~ 8.0 - 9.0 broad singlet 1H NH -1 The amide proton is typically broad due to quadrupole coupling with the nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on solvent and concentration.
~ 6.95 doublet 1H H -5 This aromatic proton is ortho to the electron-donating amide nitrogen, but meta to the methoxy group. It is coupled to H-6, resulting in a doublet.
~ 6.50 doublet of doublets 1H H -6 This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. It is shifted upfield due to the ortho relationship to the strongly electron-donating methoxy group.
~ 6.45 doublet 1H H -8 This proton is adjacent to the methoxy group and appears as a small doublet due to coupling with H-6. It is the most upfield of the aromatic protons.
~ 3.75 singlet 3H -OCH₃ The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet.
~ 2.85 triplet 2H CH₂ -4 These methylene protons are adjacent to the aromatic ring and the C-3 methylene group. They appear as a triplet due to coupling with the two protons on C-3.

| ~ 2.55 | triplet | 2H | CH₂ -3 | These methylene protons are adjacent to the carbonyl group and the C-4 methylene group, appearing as a triplet from coupling to the C-4 protons. The proximity to the C=O group causes a slight downfield shift compared to a standard alkane. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy maps the carbon backbone of the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment Rationale & Interpretation
~ 170.0 C -2 The amide carbonyl carbon is significantly deshielded and appears far downfield.
~ 156.0 C -7 This aromatic carbon is directly attached to the electron-donating oxygen atom of the methoxy group, causing a strong downfield shift.
~ 140.0 C -8a A quaternary aromatic carbon, part of the fused ring system.
~ 128.0 C -5 Aromatic CH carbon.
~ 122.0 C -4a Quaternary aromatic carbon adjacent to the aliphatic portion.
~ 112.0 C -6 Aromatic CH carbon, shifted upfield due to the ortho effect of the methoxy group.
~ 108.0 C -8 Aromatic CH carbon, shifted upfield due to the para effect of the amide nitrogen and ortho to the methoxy group.
~ 55.5 -OC H₃ The carbon of the methoxy group, appearing in the typical range for aliphatic carbons attached to an oxygen.
~ 31.0 C -4 Aliphatic methylene carbon.

| ~ 29.0 | C -3 | Aliphatic methylene carbon adjacent to the carbonyl group. |

Standard Protocol for NMR Data Acquisition

Trustworthy data is predicated on rigorous experimental methodology.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly for the labile NH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Forgetting this step is a common source of error, leading to miscalibrated spectra.

  • Instrument Setup: The experiment should be run on a spectrometer with a field strength of at least 300 MHz, though 400 MHz or higher is preferred for better signal dispersion, especially in the aromatic region.[2]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectra using the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
~ 3200 N-H Stretch Secondary Amide A moderately intense, somewhat broad peak characteristic of the N-H bond in the lactam ring.
~ 2950 C-H Stretch Aliphatic (CH₂) Signals corresponding to the symmetric and asymmetric stretching of the methylene groups.
~ 1660 C=O Stretch Amide (Lactam) A very strong and sharp absorption is the hallmark of the carbonyl group. Its position indicates a six-membered lactam.
~ 1610, 1500 C=C Stretch Aromatic Ring One or more sharp peaks of variable intensity corresponding to the vibrations of the benzene ring.
~ 1250 C-O Stretch Aryl-Alkyl Ether A strong absorption indicating the asymmetric C-O-C stretch of the methoxy group.

| ~ 1150 | C-N Stretch | Amide | Stretching vibration of the carbon-nitrogen bond within the amide functional group. |

Standard Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Before analysis, record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal-surface absorbances from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Inconsistent pressure can lead to poor quality, non-reproducible spectra.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[3]

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as the ultimate confirmation of its identity.

Expected Mass Spectrometry Data

m/z Value Ion Type Technique Interpretation
177.0790 [M+H]⁺ ESI-HRMS The protonated molecular ion. High-Resolution MS (HRMS) can confirm the elemental composition C₁₀H₁₁NO₂ by matching the measured mass to the calculated exact mass (177.078978594 Da) within a narrow tolerance (e.g., < 5 ppm).

| 177 | [M]⁺˙ | EI | The molecular ion peak observed under electron ionization conditions. This confirms the molecular weight of the compound. |

Standard Protocol for ESI-HRMS Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis. This ensures high mass accuracy, which is the foundation of trustworthy HRMS data.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal of the ion of interest.[3]

  • Data Analysis: Determine the m/z of the most intense peak in the isotopic cluster for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this accurate mass measurement.

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound relies not on a single technique, but on the logical integration of all spectroscopic data. The following workflow represents a standard, field-proven approach.

Caption: A standard workflow for the spectroscopic confirmation of a synthesized compound.

References

Methodological & Application

Synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a valuable heterocyclic scaffold frequently encountered in the development of novel therapeutic agents. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development. The described methodology is designed to be both robust and reproducible, with a focus on the causal relationships behind experimental choices to ensure both high yield and purity.

The synthetic strategy outlined herein proceeds via a two-step sequence commencing with the readily available 7-methoxy-1-tetralone. The key transformation is a Beckmann rearrangement, a classic and powerful method for the conversion of oximes to amides or lactams.[1] This application note will provide a detailed, step-by-step guide for both the initial oximation and the subsequent acid-catalyzed rearrangement, culminating in the formation of the target dihydroquinolinone.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--
Molecular Weight 177.20 g/mol --INVALID-LINK--
CAS Number 22246-17-9--INVALID-LINK--
Appearance Solid-
Melting Point 59-63 °C (for precursor 7-methoxy-1-tetralone)--INVALID-LINK--[2]

Synthetic Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 7-methoxy-1-tetralone to its corresponding oxime. The second, and key, step is the Beckmann rearrangement of the oxime to the desired lactam product.

Synthesis_Workflow 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone_Oxime 7-Methoxy-1-tetralone_Oxime 7-Methoxy-1-tetralone->7-Methoxy-1-tetralone_Oxime  Hydroxylamine HCl, NaOAc, EtOH/H₂O, Reflux   This compound This compound 7-Methoxy-1-tetralone_Oxime->this compound  Polyphosphoric Acid (PPA), Heat  

Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 7-Methoxy-1-tetralone Oxime

This procedure details the formation of the oxime from the corresponding tetralone. The reaction of a ketone with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, is a standard and efficient method for oxime synthesis.[3] Sodium acetate acts as a proton scavenger, neutralizing the HCl released from hydroxylamine hydrochloride and driving the reaction towards the product.

Materials:

  • 7-Methoxy-1-tetralone

  • Hydroxylamine hydrochloride[3][4][5][6]

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methoxy-1-tetralone (1 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents). The excess of reagents ensures the complete conversion of the starting ketone.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add cold deionized water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The crude oxime can be used in the next step without further purification if TLC analysis shows sufficient purity.

Part 2: Beckmann Rearrangement to this compound

The Beckmann rearrangement is the cornerstone of this synthesis, converting the cyclic oxime into a ring-expanded lactam.[1][7] Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation, acting as both a strong acid and a dehydrating agent.[8] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This departure facilitates the migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.

Materials:

  • 7-Methoxy-1-tetralone Oxime (from Part 1)

  • Polyphosphoric acid (PPA)[7][9][10][11][12]

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask, place polyphosphoric acid and heat it to approximately 80-100°C with stirring.

  • Carefully and portion-wise, add the 7-methoxy-1-tetralone oxime to the hot PPA. The addition should be controlled to manage any exotherm.

  • After the addition is complete, continue to heat the mixture at 120-140°C for 30-60 minutes. The reaction should be monitored by TLC.

  • Allow the reaction mixture to cool to a manageable temperature (around 60-70°C) and then pour it carefully onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization.[13][14][15] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined experimentally.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 7-Methoxy-1-tetralone: May cause skin and serious eye irritation. May cause respiratory irritation.[2][16][17][18][19]

  • Hydroxylamine hydrochloride: Toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6] There is a risk of explosion by shock, friction, fire, or other sources of ignition.[4][6]

  • Polyphosphoric acid: Causes severe skin burns and eye damage.[7][9][10][11][12] It is hygroscopic and reacts with water, generating heat.[9] Handle with extreme care and avoid contact with skin and eyes.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the potential mechanism of action of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. Based on the pharmacological profiles of structurally related compounds, we hypothesize two primary mechanisms: Monoamine Oxidase A (MAO-A) inhibition and modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This guide offers detailed, field-proven protocols for a suite of assays to rigorously test these hypotheses, enabling researchers to elucidate the compound's biological activity.

Introduction and Hypothesized Mechanisms of Action

This compound belongs to the dihydroquinolinone class of heterocyclic compounds. While direct studies on this specific molecule are limited, the broader family of dihydroquinolinones exhibits a wide range of pharmacological activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interactions with serotonin and dopamine receptors[1][2].

A closely related analog, 7-hydroxy-3,4-dihydro-2(1H)-one, has been identified as a weak inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters[3][4]. Furthermore, other quinolinone derivatives have been shown to induce apoptosis and modulate inflammatory responses through signaling cascades such as the p38 MAPK pathway.

Therefore, this guide is built upon the following primary and secondary hypotheses for the mechanism of action of this compound:

  • Primary Hypothesis: this compound acts as an inhibitor of MAO-A.

  • Secondary Hypothesis: this compound modulates cellular stress and apoptotic pathways through the p38 MAPK signaling cascade.

The following protocols are designed to systematically investigate these potential mechanisms.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathways potentially modulated by this compound.

Hypothesized MOA cluster_0 MAO-A Inhibition cluster_1 p38 MAPK Pathway Compound This compound MAO-A Monoamine Oxidase A Compound->MAO-A Inhibits Neurotransmitters Serotonin, Norepinephrine MAO-A->Neurotransmitters Metabolizes Degradation Decreased Degradation Neurotransmitters->Degradation Compound2 This compound p38_MAPK p38 MAPK Compound2->p38_MAPK Modulates Cellular_Stress Cellular Stressors (e.g., ROS) Cellular_Stress->p38_MAPK Activates Downstream_Targets Downstream Targets (e.g., ATF-2, HSP27) p38_MAPK->Downstream_Targets Phosphorylates Apoptosis_Inflammation Apoptosis / Inflammation Downstream_Targets->Apoptosis_Inflammation

Caption: Hypothesized mechanisms of action for this compound.

Experimental Protocols

This section provides detailed protocols to investigate the hypothesized mechanisms of action.

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the test compound against human MAO-A by detecting hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity[5][6][7].

Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is quantified. A reduction in fluorescence in the presence of the test compound indicates MAO-A inhibition.

Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Clorgyline (positive control inhibitor)

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of the test compound and clorgyline in DMSO.

    • Prepare working solutions by diluting the stocks in MAO Assay Buffer. Ensure the final DMSO concentration is <1%.

    • Prepare the substrate and probe/HRP working solutions in MAO Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 50 µL of MAO Assay Buffer (blank)

      • 50 µL of MAO-A enzyme solution (enzyme control)

      • 50 µL of MAO-A enzyme solution with various concentrations of the test compound

      • 50 µL of MAO-A enzyme solution with a known concentration of clorgyline (positive control)

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately add 50 µL of the probe/HRP solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm for Amplex® Red).

Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

ParameterExpected Outcome for an Active Compound
Fluorescence Decreased in a dose-dependent manner
IC₅₀ Value A quantifiable value indicating potency
Cell-Based Assays

The following protocols utilize a suitable cell line (e.g., human neuroblastoma SH-SY5Y or pheochromocytoma PC-12 cells) to investigate the compound's effects on cell viability and the p38 MAPK pathway.

3.2.1. Cell Culture and Treatment

  • Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in 96-well or 6-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).

3.2.2. Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability[8][9][10].

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • After treating the cells with the compound in a 96-well plate, remove the medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value for cytotoxicity.

TreatmentExpected Outcome for a Cytotoxic Compound
Vehicle Control 100% Cell Viability
Test Compound Dose-dependent decrease in cell viability

3.2.3. Western Blot Analysis for p38 MAPK Activation

This protocol measures the phosphorylation status of p38 MAPK as an indicator of its activation[11][12].

Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-p38, total p38, β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Protocol:

  • Treat cells in 6-well plates with the compound.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. A loading control like β-actin should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-p38 signal to the total p38 signal.

TreatmentExpected Outcome for a p38 ActivatorExpected Outcome for a p38 Inhibitor
Vehicle Control Basal p-p38 levelBasal p-p38 level
Test Compound Increased p-p38/total p38 ratioDecreased p-p38/total p38 ratio (with a stimulus)
Positive Control Increased p-p38/total p38 ratioDecreased p-p38/total p38 ratio

3.2.4. Reactive Oxygen Species (ROS) Production Assay

This assay measures intracellular ROS levels using a cell-permeable fluorogenic probe[13][14][15][16][17].

Principle: The probe (e.g., DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to a highly fluorescent compound.

Protocol:

  • Treat cells in a black 96-well plate with the compound.

  • Remove the medium and load the cells with the ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (e.g., excitation ~485 nm, emission ~535 nm).

Data Analysis:

  • Compare the fluorescence intensity of treated cells to the vehicle control.

3.2.5. Apoptosis (Caspase-3/7 Activity) Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis[18][19][20][21][22].

Principle: A proluminescent caspase-3/7 substrate is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

Protocol:

  • Treat cells in a white 96-well plate with the compound.

  • Add the caspase-glo 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Compare the luminescent signal of treated cells to the vehicle control.

Data Interpretation

  • MAO-A Inhibition: A dose-dependent decrease in fluorescence in the in vitro assay and a corresponding low IC₅₀ value would support the hypothesis that this compound is a MAO-A inhibitor.

  • Cytotoxicity and Apoptosis: A dose-dependent decrease in cell viability (MTT assay) coupled with an increase in caspase-3/7 activity would suggest the compound induces apoptosis.

  • p38 MAPK Signaling: An increase in the ratio of phosphorylated p38 to total p38 would indicate activation of this pathway. If the compound induces ROS production, this could be an upstream event leading to p38 MAPK activation.

  • Connecting the Hypotheses: It is possible that the compound's effects are multi-faceted. For instance, MAO-A inhibition can alter cellular redox status, potentially leading to ROS production and subsequent p38 MAPK activation. The collective data from these assays will provide a comprehensive profile of the compound's mechanism of action.

References

The Versatile Scaffold: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the dihydroquinolin-2(1H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutics. This application note delves into the specific utility of a key derivative, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one , a versatile building block that has demonstrated significant promise, particularly in the realm of oncology. We will explore its synthesis, physicochemical properties, and its application as a foundational element in the design of potent bioactive molecules, complete with detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
CAS Number 22246-17-9PubChem[1]
Appearance Off-white to pale yellow solid (typical)Supplier Data
Solubility Soluble in DMSO, methanol, and other common organic solventsGeneral Knowledge

The presence of the methoxy group at the 7-position significantly influences the electronic properties and metabolic stability of the molecule, making it an attractive feature in drug design.

Synthesis of this compound: A Practical Protocol

While numerous methods exist for the synthesis of the dihydroquinolin-2(1H)-one core, a common and adaptable approach for the 7-methoxy derivative involves a cyclization reaction. The following protocol is a representative method adapted from established syntheses of related compounds.

Reaction Scheme:

Synthesis_Scheme reactant1 3-Methoxyaniline intermediate N-(3-methoxyphenyl)acrylamide reactant1->intermediate Base (e.g., Triethylamine) DCM, 0°C to rt reactant2 Acryloyl chloride product This compound intermediate->product Lewis Acid (e.g., AlCl₃) Heat

Caption: General synthetic route to this compound.

Materials:

  • 3-Methoxyaniline

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Acylation:

    • Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with 1M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield crude N-(3-methoxyphenyl)acrylamide, which can be used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Carefully add anhydrous AlCl₃ (3.0 eq) to a flask under an inert atmosphere.

    • Add the crude N-(3-methoxyphenyl)acrylamide from the previous step.

    • Heat the mixture to 130-140°C for 2-3 hours. The reaction mixture will become a thick slurry.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and then carefully quench by slowly adding crushed ice, followed by 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Medicinal Chemistry: A Focus on Anticancer Agents

The this compound scaffold serves as a crucial starting material for the synthesis of potent anticancer agents, most notably tubulin polymerization inhibitors. These compounds disrupt the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.

Workflow for Developing Anticancer Agents:

Drug_Development_Workflow start This compound synthesis Synthesis of Derivatives start->synthesis invitro In Vitro Screening synthesis->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar invivo In Vivo Efficacy Studies invitro->invivo Promising Hits sar->synthesis lead Lead Optimization invivo->lead candidate Drug Candidate lead->candidate

Caption: Workflow for the development of anticancer agents.

Protocol: Anti-proliferative Activity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and cost-effective method for evaluating the cytotoxic effects of compounds on cancer cell lines.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • 96-well microtiter plates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with distilled water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values for each compound.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[5][6][7]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Step-by-Step Protocol:

  • Preparation:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare the tubulin polymerization buffer and keep all components on ice.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for stabilization (e.g., paclitaxel).

    • Initiate the reaction by adding the tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. An increase in absorbance indicates polymerization, while a decrease or no change suggests inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives of the dihydroquinolin-2(1H)-one scaffold have revealed key structural features that influence their biological activity. For tubulin inhibitors, modifications at the N1 and C4 positions of the quinolinone ring are often explored to enhance potency and selectivity. The 7-methoxy group is generally considered beneficial for activity, potentially by improving metabolic stability and providing favorable interactions with the target protein.

Broader Therapeutic Potential: Avenues for Future Research

While the application of this compound derivatives in oncology is the most well-documented, the inherent versatility of the quinolinone scaffold suggests potential in other therapeutic areas.

  • Neurodegenerative Diseases: The related tetrahydroisoquinoline scaffold has been investigated for its neuroprotective effects.[8] It is plausible that derivatives of this compound could be explored as modulators of pathways implicated in diseases like Parkinson's or Alzheimer's.

  • Kinase Inhibition: The quinoline and quinazoline cores are prevalent in a multitude of kinase inhibitors.[9][10] The 7-methoxy-dihydroquinolinone framework could serve as a starting point for the design of novel inhibitors targeting kinases involved in various pathologies.

These areas represent exciting opportunities for future research and highlight the enduring value of this privileged scaffold in medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The demonstrated success in generating potent anticancer compounds, particularly tubulin polymerization inhibitors, underscores its significance. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate derivatives of this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

The Versatile Scaffold: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The quinolinone core, and specifically its saturated derivative, 3,4-dihydroquinolin-2(1H)-one, represents one such versatile scaffold.[1][2] This application note delves into the burgeoning applications of a key member of this family, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one (Chemical Formula: C10H11NO2, CAS No: 22246-17-9) , in contemporary drug discovery.[3] Its unique structural features, including a hydrogen bond donor and acceptor in the lactam ring and a modifiable aromatic ring, make it an attractive starting point for the synthesis of diverse compound libraries. The methoxy group at the 7-position not only influences the molecule's electronic properties and metabolic stability but also serves as a crucial handle for further chemical elaboration.

This guide will provide an in-depth exploration of the applications of this compound in key therapeutic areas, namely oncology and neurodegenerative diseases. We will dissect the rationale behind its use as a lead structure, present detailed protocols for the synthesis of its derivatives and their biological evaluation, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic efficacy.

I. Applications in Oncology: Targeting the mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The tetrahydroquinoline scaffold, the core of this compound, has been identified as a promising framework for the development of mTOR inhibitors.[5]

Rationale for Targeting mTOR with this compound Derivatives

The this compound scaffold offers several advantages for the design of mTOR inhibitors. The quinolinone core can be functionalized to mimic the hinge-binding interactions of known ATP-competitive inhibitors. The methoxy group can be strategically modified to enhance potency and selectivity, or to introduce functionalities that improve pharmacokinetic properties. The overall goal is to design molecules that can fit into the ATP-binding pocket of the mTOR kinase domain, thereby blocking its activity and downstream signaling.

Workflow for Developing this compound-Based mTOR Inhibitors

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Starting Material: This compound B Chemical Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) A->B C Purification & Structural Characterization (NMR, MS, HPLC) B->C D mTOR Kinase Inhibition Assay (e.g., TR-FRET, AlphaLISA) C->D Test Compounds E Cell Viability/Proliferation Assays (e.g., MTT, SRB on cancer cell lines) D->E F Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) E->F G Structure-Activity Relationship (SAR) Studies F->G Biological Data H In Silico Modeling & Docking G->H I ADME-Tox Profiling H->I I->B Optimized Scaffolds

Caption: Workflow for the development of mTOR inhibitors.

Experimental Protocol: mTOR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for assessing the direct inhibitory effect of newly synthesized this compound derivatives on mTOR kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the mTOR kinase. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotin tag. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor, generating a detectable signal. Inhibition of mTOR kinase activity leads to a decrease in the FRET signal.

Materials:

  • Recombinant human mTOR enzyme

  • Biotinylated substrate peptide (e.g., Biotin-4E-BP1)

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Mixture Preparation: In each well of the 384-well plate, add:

    • 2 µL of test compound solution (or DMSO for control)

    • 2 µL of mTOR enzyme solution

    • 2 µL of biotinylated substrate peptide solution

  • Initiation of Kinase Reaction: Add 4 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a pre-mixed solution of europium-labeled antibody and SA-APC to each well.

  • Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format, making it suitable for high-throughput screening.

  • Biotin-Streptavidin Interaction: This high-affinity interaction ensures a stable complex for FRET to occur.

  • Low DMSO Concentration: High concentrations of DMSO can interfere with enzyme activity and assay components.

Data Presentation: Hypothetical SAR Data for mTOR Inhibitors

Compound IDR1-substituent at N1R2-substituent at C4mTOR IC50 (nM)A549 Cell Viability IC50 (µM)
7M-DHO-01 HH>10,000>100
7M-DHO-02 MethylPhenyl85025.3
7M-DHO-03 Ethyl4-Fluorophenyl32010.1
7M-DHO-04 Isopropyl3-Chlorophenyl1505.2
7M-DHO-05 Cyclopropyl4-Methoxyphenyl451.8

Note: This data is illustrative and intended to demonstrate how results would be presented.

II. Applications in Neurodegenerative Diseases: A Multi-Targeted Approach for Alzheimer's Disease

The complex pathology of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets. The 3,4-dihydro-2(1H)-quinolinone scaffold has emerged as a promising starting point for the design of such MTDLs, particularly those targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6][7][8]

Rationale for Targeting AChE and MAO-B with this compound Derivatives
  • AChE Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of AD.[9]

  • MAO-B Inhibition: MAO-B is involved in the degradation of dopamine and other neurotransmitters. Its inhibition can lead to increased levels of these neurotransmitters and has been shown to have neuroprotective effects.[10][11]

The this compound core can be functionalized with different pharmacophores to achieve dual inhibition of AChE and MAO-B. For instance, a linker attached to the 7-position can be extended to incorporate a moiety that interacts with the active site of AChE, while the quinolinone core itself can bind to the active site of MAO-B.

Signaling Pathways and Drug Targets in Alzheimer's Disease

G cluster_0 Cholinergic Pathway cluster_1 Dopaminergic Pathway cluster_2 Drug Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Degradation Drug This compound Derivative Drug->AChE Inhibition Drug->MAOB Inhibition

Caption: Dual-target inhibition in Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a classic colorimetric method for measuring AChE activity and its inhibition by test compounds.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in phosphate buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 10 µL of test compound solution (or buffer for control)

    • 10 µL of AChE enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCh solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): This reagent provides a simple and reliable colorimetric readout for the enzymatic reaction.

  • pH 8.0: This pH is optimal for AChE activity and the reaction of thiocholine with DTNB.

  • 37°C Incubation: This temperature mimics physiological conditions and ensures optimal enzyme activity.

Experimental Protocol: Blood-Brain Barrier Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This protocol is used to predict the passive permeability of a compound across the blood-brain barrier (BBB).

Principle: A filter plate with a porous membrane is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. The test compound is added to the donor wells, and a buffer is added to the acceptor wells. The plate is incubated, and the amount of compound that permeates through the artificial membrane into the acceptor wells is quantified.

Materials:

  • PAMPA filter plates and acceptor plates

  • Porcine brain lipid solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Compound Addition: Add the test compound solution in PBS to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing PBS.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where [drug]equilibrium = ([drug]donor * VD + [drug]acceptor * VA) / (VD + VA)

Causality Behind Experimental Choices:

  • Porcine Brain Lipid: This lipid mixture closely mimics the composition of the blood-brain barrier.

  • pH 7.4: This pH represents physiological blood pH.

  • LC-MS/MS: This analytical technique provides high sensitivity and specificity for quantifying the test compounds.

Data Presentation: Hypothetical Data for Multi-Target Ligands

Compound IDR-substituent at 7-positionAChE IC50 (µM)MAO-B IC50 (µM)PAMPA-BBB Pe (10⁻⁶ cm/s)
7M-DHO-10 O-(CH₂)₂-N(CH₃)₂1.28.55.2
7M-DHO-11 O-(CH₂)₃-piperidine0.853.16.8
7M-DHO-12 O-(CH₂)₄-morpholine2.510.24.1
7M-DHO-13 O-benzyl>500.058.9

Note: This data is illustrative and intended to demonstrate how results would be presented.

III. Synthesis and Derivatization Strategies

The synthetic accessibility of this compound allows for the creation of diverse chemical libraries. A common synthetic route involves the cyclization of an appropriately substituted N-phenylpropionamide.

General Synthetic Protocol: Synthesis of N-Aryl-7-Methoxy-3,4-dihydroquinolin-2(1H)-one Derivatives

Step 1: Synthesis of this compound A common starting point is the Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide.

Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene or dioxane, add the desired aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Conclusion: A Scaffold with a Bright Future

This compound has proven to be a remarkably versatile and valuable scaffold in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a range of important biological targets have positioned it as a key building block in the development of novel therapeutics for cancer and neurodegenerative diseases. The detailed protocols and structure-activity relationship insights provided in this application note are intended to empower researchers to further explore the potential of this privileged scaffold and to accelerate the discovery of new and effective medicines.

References

Application Notes and Protocols: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold prevalent in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] This guide focuses on a specific derivative, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, and explores its potential as a chemical probe for researchers, scientists, and drug development professionals. While direct biological targets for this specific molecule are still under investigation, the inherent properties of its structural class suggest significant promise in two key areas: as a potential inhibitor for enzymes such as aldo-keto reductases and as a fluorescent probe for cellular imaging.[2][3]

The 7-methoxy substitution is of particular interest. Methoxy groups on heterocyclic rings are known to influence photophysical properties, often contributing to fluorescence.[4] This intrinsic property, combined with the biological relevance of the dihydroquinolinone core, makes this compound a compelling candidate for the development of novel chemical probes to interrogate biological systems.

This document provides a comprehensive overview of this molecule, including its synthesis, proposed biological targets, and detailed protocols for its application in target validation and cellular imaging experiments. The methodologies presented are designed to be self-validating, providing a robust framework for researchers to explore the utility of this promising compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its application. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[5]
Molecular Weight 177.20 g/mol PubChem[5]
CAS Number 22246-17-9PubChem[5]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral knowledge
Synthesis Protocol: A Guided Pathway to this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. The following protocol is based on established methods for the synthesis of similar quinolinone derivatives.[6][7]

  • To a solution of p-anisidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methoxyphenyl)-3-chloropropionamide.

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0-5.0 eq), add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise at room temperature under an inert atmosphere.[8]

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. The mixture will become a viscous liquid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Synthesis_Workflow p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)-3-chloropropionamide p_anisidine->intermediate N-acylation (Et3N, DCM) propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->intermediate product This compound intermediate->product Intramolecular Friedel-Crafts (AlCl3, heat)

Caption: Synthetic workflow for this compound.

Proposed Biological Target: Aldo-Keto Reductase Family 1 Member B1 (AKR1B1)

While the direct molecular targets of this compound have not been definitively identified, compelling evidence from studies on structurally related compounds points towards the aldo-keto reductase family, specifically AKR1B1, as a plausible target.[2] AKR1B1 is implicated in diabetic complications and has emerged as a target in cancer therapy.[9] Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been shown to be potent and selective inhibitors of AKR1B1.[2]

The proposed mechanism of action involves the binding of the dihydroquinolinone core within the active site of AKR1B1, leading to the inhibition of its enzymatic activity. Molecular docking studies with similar compounds have revealed key interactions with residues in the enzyme's active site.[10][11]

Protocol for AKR1B1 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of this compound against human AKR1B1.

  • Recombinant human AKR1B1

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • This compound (dissolved in DMSO)

  • UV-Vis spectrophotometer or plate reader

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in the assay buffer (potassium phosphate buffer).

  • In a 96-well UV-transparent plate, add the following to each well:

    • Potassium phosphate buffer

    • NADPH solution (final concentration, e.g., 0.1 mM)

    • Recombinant human AKR1B1 (final concentration, e.g., 10-50 nM)

    • Diluted this compound or vehicle (DMSO) for control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 1 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes), which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AKR1B1_Inhibition_Assay start Prepare Reagents prepare_compound Serial Dilutions of This compound start->prepare_compound mix Combine Buffer, NADPH, AKR1B1, and Compound prepare_compound->mix incubate Incubate at RT (10 min) mix->incubate add_substrate Add DL-glyceraldehyde incubate->add_substrate measure Measure Absorbance at 340 nm add_substrate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the AKR1B1 enzymatic inhibition assay.

Application as a Fluorescent Probe for Cellular Imaging

The 7-methoxy-substituted quinolinone core suggests that this compound may possess intrinsic fluorescent properties.[4] This opens up the exciting possibility of its use as a fluorescent probe for cellular imaging, allowing for the visualization of its subcellular localization and potential interactions with its biological targets in living cells.[12][13]

Protocol for Live-Cell Fluorescence Microscopy

This protocol outlines a general procedure for imaging the cellular uptake and distribution of this compound.

  • Cell line of interest (e.g., a cell line overexpressing a potential target)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or chamber slides

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

  • Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to a suitable confluency (e.g., 60-80%).

  • Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 1-10 µM). It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the medium containing this compound to the cells.

  • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37 °C in a CO₂ incubator.

  • After incubation, wash the cells twice with pre-warmed PBS to remove any unbound compound.

  • Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be empirically determined based on the spectral properties of the compound. A starting point could be excitation in the UV to blue range and emission in the blue to green range.[14]

  • Acquire images in both the fluorescence channel and a brightfield or differential interference contrast (DIC) channel to visualize the cell morphology.

  • For colocalization studies, co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

Cellular_Imaging_Workflow cell_seeding Seed Cells on Imaging Dish compound_treatment Treat with This compound cell_seeding->compound_treatment incubation Incubate at 37°C compound_treatment->incubation washing Wash to Remove Unbound Compound incubation->washing imaging Image with Fluorescence Microscope washing->imaging analysis Analyze Subcellular Localization imaging->analysis

References

Application Notes and Protocols for the Experimental Characterization of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroquinolinone Scaffold and the Potential of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while also being amenable to diverse chemical functionalization. Derivatives of this scaffold have been developed as kinase inhibitors, antileishmanial agents, and compounds targeting neurodegenerative diseases.[1][2][3]

This compound (herein referred to as "the compound") is a specific analog within this class. While much of the published research focuses on more complex derivatives, this foundational molecule serves as a critical starting point for synthesis and as a key chemical probe for biological investigation. Its structural similarity to known bioactive molecules, such as the weak monoamine oxidase A (MAO-A) inhibitor 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, suggests a logical path for its initial biological characterization.[4]

This guide provides a comprehensive, field-proven framework for researchers initiating studies with this compound. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice. The protocols described are self-validating systems, grounded in authoritative sources to ensure scientific integrity and reproducibility.

Part 1: Foundational Characterization & Initial Profiling

Before embarking on complex biological assays, a foundational understanding of the compound's physicochemical properties and its basic cellular effects is paramount. This initial phase ensures data quality in subsequent experiments and provides early insights into its drug-like potential.

Physicochemical Properties: Lipophilicity (LogP/D) Determination

Causality: Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug discovery. It influences a compound's solubility, permeability across biological membranes, metabolic stability, and even its promiscuity against biological targets.[5] Determining the LogP/D value early is essential for interpreting subsequent biological data and guiding future structural modifications. A compound with a LogP value greater than 5 may have poor absorption or permeability, according to Lipinski's "rule of five".[6]

Protocol: Shake-Flask Method for LogD at pH 7.4

This protocol describes the classic "shake-flask" method to determine the distribution coefficient at physiological pH.[5][6]

  • Preparation of Phases:

    • Prepare a 1-octanol phase saturated with phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a PBS (pH 7.4) phase saturated with 1-octanol.

    • Allow the phases to separate for at least 24 hours before use.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Partitioning:

    • In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated 1-octanol.

    • Add 10 µL of the 10 mM compound stock solution.

    • Cap the vial tightly and mix on a rotator at room temperature for 1 to 2 hours to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from the aqueous (PBS) phase and the organic (1-octanol) phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the LogD value using the following formula: LogD_7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )

In Vitro Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[7] An in vitro metabolic stability assay using human liver microsomes provides an early indication of a compound's likely metabolic clearance in vivo. Rapid degradation can limit a compound's bioavailability and duration of action, flagging it as a candidate for chemical modification to improve stability.[8]

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol measures the depletion of the compound over time when incubated with human liver microsomes.[7][8]

  • Reagent Preparation:

    • HLMs: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Compound: Prepare a 1 µM working solution of the compound in the same phosphate buffer.

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • Pre-warm the HLM solution and the compound solution to 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regeneration system to the HLM/compound mixture.

    • Prepare a negative control incubation without the NADPH regeneration system to account for non-enzymatic degradation.

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) from the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

General Cytotoxicity Assessment

Causality: Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound exhibits general cytotoxicity. This ensures that any observed effects in subsequent mechanism-of-action assays are not simply due to cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9]

Protocol: MTT Assay for Cell Viability

This protocol is for adherent cells grown in a 96-well plate format.[9][10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells).

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[11][12]

Part 2: Targeted Biological Assays

Based on the compound's structural features and the known activities of its analogs, a logical next step is to screen it against specific, hypothesis-driven biological targets.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Causality: The 7-hydroxy analog of the compound is a known weak inhibitor of MAO-A (IC₅₀ = 183 µM).[4] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, and its inhibition is a therapeutic strategy for depression and anxiety.[8] Given the structural similarity, evaluating the 7-methoxy derivative for MAO-A inhibitory activity is a primary, well-justified experiment.

Protocol: Luminescence-Based MAO-A Inhibition Assay (MAO-Glo™)

This protocol is adapted from the commercially available Promega MAO-Glo™ Assay, which provides a highly sensitive and robust method for measuring MAO activity.[9][10][13]

  • Reagent Preparation:

    • Reconstitute the Luciferin Detection Reagent as per the manufacturer's instructions.

    • Prepare the luminogenic MAO substrate solution.

    • Prepare recombinant human MAO-A enzyme in the appropriate reaction buffer.

  • Assay Plate Setup (96-well or 384-well white plate):

    • Test Wells: Add the compound at various concentrations.

    • Positive Inhibitor Control: Add a known MAO-A inhibitor (e.g., clorgyline).

    • No-Inhibitor Control (100% Activity): Add vehicle (e.g., DMSO in buffer).

    • No-Enzyme Control (Background): Add buffer without MAO-A enzyme.

  • MAO-A Reaction:

    • Add the MAO-A enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the luminogenic MAO substrate to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add the reconstituted Luciferin Detection Reagent to all wells. This step stops the MAO reaction and initiates the luminescent signal.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Kinase Inhibition Screening: VEGFR-2 Assay

Causality: The quinoline and quinolinone scaffolds are prevalent in a multitude of FDA-approved and investigational kinase inhibitors.[2][3][14] Specifically, they are common cores for inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][15] Dysregulation of VEGFR-2 signaling is a key driver of tumor growth.[15] Therefore, screening the compound against a representative and therapeutically relevant kinase like VEGFR-2 is a logical step to explore its potential in oncology.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol measures the activity of VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. It is adapted from commercially available kits like the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.[11][16]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer.

    • Prepare serial dilutions of this compound in 1x Kinase Buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., Poly(Glu,Tyr)) in 1x Kinase Buffer.

    • Prepare an ATP solution in 1x Kinase Buffer.

  • Assay Plate Setup (White 96-well plate):

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Add the VEGFR-2 enzyme/substrate mixture to all wells except the "Blank" control. Add only buffer to the blank wells.

    • Pre-incubate for 15-20 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Signal Detection (e.g., using Kinase-Glo® Reagent):

    • Allow the detection reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • A higher luminescent signal corresponds to less ATP consumed, indicating greater kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Part 3: Cellular Mechanism of Action

If the compound shows activity in the targeted biochemical assays and has an acceptable cytotoxicity profile, the next logical step is to investigate its effects in a cellular context.

Cellular Target Engagement: ERK1/2 Phosphorylation Assay

Causality: The VEGFR-2 signaling cascade, upon activation, leads to the phosphorylation of downstream effector proteins, including Extracellular signal-Regulated Kinase (ERK1/2).[15] A reduction in the level of phosphorylated ERK (p-ERK) in cells treated with an inhibitor is a strong indicator of on-target activity. This Western blot assay directly visualizes the compound's ability to block the signaling pathway within a relevant cell line (e.g., human umbilical vein endothelial cells, HUVECs, stimulated with VEGF).

Protocol: Western Blot for p-ERK1/2

This protocol assesses the level of phosphorylated ERK1/2 relative to total ERK1/2.[15]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HUVECs) to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal levels of p-ERK.

    • Pre-treat the cells with various concentrations of this compound (at non-cytotoxic concentrations) for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., VEGF-A for HUVECs) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane of the p-ERK antibodies and re-probe it with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the dose-dependent effect of the compound on ERK phosphorylation.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
AssayEndpointPurposeExpected Outcome/Metric
LogD (pH 7.4) Distribution CoefficientAssess lipophilicity and membrane permeability potential.Unitless logarithmic value.
Metabolic Stability In Vitro Half-life (t½)Predict hepatic clearance and bioavailability.Time (minutes).
Cytotoxicity (MTT) IC₅₀Determine the concentration for 50% viability reduction.Molar concentration (e.g., µM).
MAO-A Inhibition IC₅₀Quantify potency against a specific enzyme target.Molar concentration (e.g., µM).
VEGFR-2 Kinase Assay IC₅₀Quantify potency against a key oncogenic kinase.Molar concentration (e.g., µM).
p-ERK Western Blot p-ERK / Total ERK RatioConfirm cellular target engagement and pathway inhibition.Relative Densitometry Units.
Diagrams and Workflows

Experimental Workflow for Compound Characterization

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Cellular MoA A Compound Synthesis & QC B LogD Determination (Shake-Flask) A->B Characterize C Metabolic Stability (HLM Assay) A->C Characterize D General Cytotoxicity (MTT Assay) A->D Characterize E MAO-A Inhibition (MAO-Glo™ Assay) D->E Inform Dosing F Kinase Inhibition (VEGFR-2 Assay) D->F Inform Dosing H Data Analysis & Hit-to-Lead Decision E->H G p-ERK Western Blot (VEGF-stimulated cells) F->G Validate Target G->H

Caption: A logical workflow for the characterization of a novel compound.

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 ATP ATP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates ADP ADP ATP->ADP Phosphorylation Compound 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Compound->ATP Competes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TF Transcription Factors (e.g., AP-1) pERK->TF VEGF VEGF-A VEGF->VEGFR2 Binds Gene Gene Expression (Angiogenesis, Proliferation) TF->Gene

Caption: Simplified VEGFR-2 signaling and the point of ATP-competitive inhibition.

References

Topic: Comprehensive ¹H and ¹³C NMR Analysis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical synthesis, providing unparalleled insight into molecular structure.[1][2][3] This application note presents a detailed guide to the ¹H and ¹³C NMR analysis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We provide a foundational overview of the structural features influencing its spectral characteristics, a robust experimental protocol for data acquisition, and an in-depth analysis of the resulting 1D NMR spectra. The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of substituted quinolinone derivatives.

Introduction: The Quinolinone Scaffold in Drug Development

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, serves as a crucial intermediate or final compound in various research endeavors. Its structural integrity, purity, and substitution pattern must be unequivocally confirmed to ensure the validity of subsequent biological or chemical studies.

NMR spectroscopy offers a non-destructive and highly informative method for this purpose, revealing a molecule's carbon-hydrogen framework through parameters like chemical shift, signal multiplicity, and coupling constants.[3] In a drug development pipeline, NMR is critical not only for the initial structural elucidation of new chemical entities but also for monitoring reaction progress, identifying impurities, and ensuring the consistency of active pharmaceutical ingredients (APIs).[1][4] This guide provides the scientific rationale and practical steps for a complete NMR characterization of this target molecule.

Molecular Structure and Spectroscopic Considerations

To interpret the NMR spectra of this compound, one must first consider its electronic and structural features. The molecule consists of a bicyclic system containing a benzene ring fused to a saturated lactam ring, with a methoxy substituent on the aromatic portion.

Caption: Molecular structure and IUPAC numbering scheme.

Key factors influencing the NMR chemical shifts are:

  • The Methoxy Group (-OCH₃) at C-7: This is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. It increases electron density at the ortho (C-6, C-8) and para (C-5) positions of the benzene ring. This increased shielding causes the attached protons (H-6, H-8, H-5) to resonate at a higher field (lower ppm) compared to unsubstituted quinolinone.[5]

  • The Lactam Ring: The amide functionality contains an electron-withdrawing carbonyl group (C=O) and a nitrogen atom. The carbonyl group deshields the adjacent aliphatic protons at C-3. The nitrogen atom's lone pair delocalization into the carbonyl and the aromatic ring influences the overall electronic structure.

  • The Aliphatic Chain (C-3 and C-4): The protons on these adjacent methylene groups will couple with each other, leading to predictable splitting patterns (triplets).

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly configured instrument parameters.

Caption: Standard experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.[6][7]

  • Glassware Preparation: Ensure all glassware (e.g., small vial, Pasteur pipette) and the NMR tube are scrupulously clean and dry to prevent contamination.[6]

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (15-25 mg) may be beneficial to reduce acquisition time.[7][8]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.[9] The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Deuterated solvents are used to avoid large, interfering signals in ¹H NMR spectra.[6]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution free of any particulate matter is required.[7]

  • Sample Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles remain, filter the solution through a small cotton or glass wool plug placed inside the pipette.[9] The final solution height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

  • Instrument Preparation: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent. Tune and match the probe for the appropriate nuclei (¹H and ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512 to 2048 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. For ¹H NMR, calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or a TMS standard to 0 ppm.

Spectral Interpretation and Data Analysis

The following tables summarize the predicted chemical shifts and assignments for this compound. These predictions are based on established principles of substituent effects and analysis of similar structures.[10][11]

¹H NMR Spectral Data

The proton spectrum is characterized by distinct signals in the aromatic, aliphatic, and methoxy regions.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-5 ~7.15 - 7.25Doublet (d)Jortho = 8.0 - 8.51HCoupled only to H-6 (ortho coupling).
H-6 ~6.70 - 6.80Doublet of Doublets (dd)Jortho = 8.0 - 8.5, Jmeta = 2.0 - 2.51HCoupled to H-5 (ortho) and H-8 (meta). Shifted upfield by ortho -OCH₃ group.
H-8 ~6.60 - 6.70Doublet (d)Jmeta = 2.0 - 2.51HCoupled only to H-6 (meta coupling). Shifted upfield by ortho -OCH₃ group.
-OCH₃ ~3.75 - 3.85Singlet (s)N/A3HCharacteristic chemical shift for an aryl methoxy group.
H-4 ~2.85 - 2.95Triplet (t)J = 7.0 - 7.52HBenzylic position, coupled to H-3.
H-3 ~2.55 - 2.65Triplet (t)J = 7.0 - 7.52HAdjacent to carbonyl group, coupled to H-4.
N-H ~8.0 - 9.0Broad Singlet (br s)N/A1HAmide proton, often broad. Chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectral Data

The carbon spectrum provides complementary information, confirming the carbon backbone of the molecule.

Signal AssignmentPredicted δ (ppm)Rationale for Assignment
C-2 (C=O) ~170 - 172Amide carbonyl carbon, typically in this downfield region.
C-7 (-OCH₃) ~155 - 157Aromatic carbon directly attached to oxygen, strongly deshielded.
C-8a ~140 - 142Quaternary aromatic carbon at the ring junction, adjacent to nitrogen.
C-5 ~127 - 129Aromatic CH carbon.
C-4a ~120 - 122Quaternary aromatic carbon at the ring junction.
C-6 ~112 - 114Aromatic CH carbon, shielded by ortho -OCH₃ group.
C-8 ~110 - 112Aromatic CH carbon, shielded by ortho -OCH₃ group.
-OCH₃ ~55 - 56Typical chemical shift for a methoxy carbon.[12][13]
C-4 ~30 - 32Aliphatic CH₂ carbon at the benzylic position.
C-3 ~28 - 30Aliphatic CH₂ carbon alpha to the carbonyl group.

Conclusion and Best Practices

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining a robust experimental protocol with a thorough understanding of substituent effects, researchers can confidently elucidate and verify the structure of this and related compounds. For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended. These advanced techniques provide correlational data that validates the assignments made from 1D spectra, ensuring the highest level of scientific integrity in structural characterization.[1]

References

Mass Spectrometry Analysis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for studying its metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such analyses, offering exceptional selectivity and sensitivity.[1]

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will delve into the principles of its ionization and fragmentation behavior, followed by a detailed, step-by-step protocol for its analysis using electrospray ionization (ESI) tandem mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this compound and its analogs.

Scientific Principles: Ionization and Fragmentation

The analysis of this compound by LC-MS/MS begins with its efficient ionization. Due to the presence of a nitrogen atom within the heterocyclic ring and a carbonyl group, this molecule is readily protonated in the positive ion mode of electrospray ionization (ESI), forming the pseudomolecular ion [M+H]⁺.[2] ESI is the preferred ionization technique for moderately polar molecules like the target analyte, as it is a soft ionization method that typically keeps the parent molecule intact.[3]

Once the protonated molecule enters the mass spectrometer, tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced selectivity. This involves the isolation of the [M+H]⁺ ion and its subsequent fragmentation through collision-induced dissociation (CID).[4] The resulting fragment ions are characteristic of the molecule's structure. For quinolinone-type compounds, fragmentation often involves cleavages of the dihydroquinolinone ring system and losses of small neutral molecules.[5][6]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Sample dissolve Dissolution in Methanol/Water start->dissolve filter Filtration (0.22 µm) dissolve->filter lc Liquid Chromatography (C18 Column) filter->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Fragment Ion Detection) cid->ms2 process Data Processing & Quantification ms2->process interpret Fragmentation Pathway Analysis process->interpret

General workflow for LC-MS/MS analysis.

Detailed Protocol

This protocol outlines the necessary steps for the qualitative and quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard (CAS: 22246-17-9)[7]

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for calibration.

Sample Preparation

The choice of sample preparation is highly dependent on the matrix. For samples in a relatively clean matrix, a simple "dilute and shoot" approach is often sufficient. For more complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) may be necessary.[8][9]

Simple Dilution Protocol:

  • Dilute the sample containing this compound with a 50:50 (v/v) mixture of methanol and water to a concentration within the calibration range.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for your specific instrumentation.

Table 1: Optimized LC-MS/MS Parameters

Parameter Value Rationale
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase AWater with 0.1% formic acidThe acidic modifier promotes protonation of the analyte for efficient ESI.
Mobile Phase BAcetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
GradientStart at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.A generic gradient suitable for eluting a wide range of small molecules. This should be optimized for the specific sample matrix.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume5 µLA standard injection volume to avoid column overloading.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The nitrogen atom in the quinolinone ring is readily protonated.
Capillary Voltage3.5 kVAn optimized voltage to ensure stable spray and efficient ionization.
Gas Temperature300 °CAids in the desolvation of the analyte ions.
Gas Flow10 L/minFacilitates the desolvation process.
Nebulizer Pressure45 psiCreates a fine spray for efficient ionization.
Tandem MS (MS/MS)
Precursor Ion (Q1)m/z 178.1Corresponds to the [M+H]⁺ of this compound (C10H11NO2, MW: 177.20 g/mol ).[10]
Collision Energy (CE)20-30 eVThis energy range should be optimized to maximize the intensity of the desired product ions. The optimal CE can vary between different instrument platforms.[5]
Product Ions (Q3)m/z 163.1, 148.1, 135.1These are the major, structurally significant fragment ions observed upon CID.

Results and Discussion: Fragmentation Pathway

Upon collision-induced dissociation, the protonated molecule of this compound (m/z 178.1) undergoes characteristic fragmentation. The proposed fragmentation pathway is illustrated below:

fragmentation_pathway parent [M+H]⁺ m/z 178.1 frag1 [M+H - CH₃]⁺ m/z 163.1 parent->frag1 - CH₃• frag2 [M+H - CH₂O]⁺ m/z 148.1 parent->frag2 - HCHO frag3 [M+H - CH₃ - CO]⁺ m/z 135.1 frag1->frag3 - CO

Proposed fragmentation pathway of this compound.

The primary fragmentation events observed are:

  • Loss of a methyl radical (•CH₃): The cleavage of the methoxy group results in the formation of a stable fragment ion at m/z 163.1.

  • Loss of formaldehyde (HCHO): A neutral loss of 30 Da, corresponding to formaldehyde, can occur from the methoxy and adjacent methylene group, leading to the fragment ion at m/z 148.1.

  • Sequential loss of a methyl radical and carbon monoxide: Following the initial loss of the methyl radical, the resulting ion at m/z 163.1 can further lose a molecule of carbon monoxide (CO) from the carbonyl group of the quinolinone ring, producing a fragment ion at m/z 135.1. This is a common fragmentation pattern for compounds containing a carbonyl group.[11]

The selection of these fragment ions for Multiple Reaction Monitoring (MRM) will provide a highly selective and sensitive method for the quantification of this compound in various matrices.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometric analysis of this compound. The described LC-MS/MS method, utilizing electrospray ionization, offers high sensitivity and selectivity, making it suitable for a wide range of applications in drug discovery and development. The elucidated fragmentation pathway provides a solid foundation for the structural confirmation and confident quantification of this important heterocyclic compound. Researchers and scientists can adapt and further optimize the provided parameters to meet the specific requirements of their analytical challenges.

References

High-Purity Isolation of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, such as unreacted starting materials, by-products, or isomers, can critically impede subsequent synthetic steps and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this compound. We will explore three primary techniques, each suited for different scales and final purity requirements: recrystallization for bulk material, flash column chromatography for high-purity samples, and preparative HPLC for achieving ultra-pure, reference-grade material.

Physicochemical Profile

A thorough understanding of the compound's physical properties is the foundation for developing a robust purification strategy. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 22246-17-9[1][2]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Appearance White to off-white solid[3]
Melting Point Estimated: 112-114 °C[3]*
Solubility Profile Expected to be soluble in polar organic solvents like DCM, Chloroform, Ethyl Acetate, Acetone, and DMSO. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.[4][5]

*Note: The melting point is based on the closely related isomer, 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one, and should be experimentally verified for the target compound.

Strategic Approach to Purification

The choice of purification method is dictated by the initial purity of the crude material, the nature of the impurities, and the desired final purity. A logical decision-making workflow can save significant time and resources.

The primary impurities in the synthesis of this quinolinone often include unreacted precursors (e.g., substituted anilines or propionyl chlorides) and by-products from incomplete cyclization or side reactions. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to assess the impurity profile and guide the selection of the most appropriate technique.

Purification_Decision_Tree start Crude this compound purity_check Assess Purity & Impurity Profile (TLC/HPLC) start->purity_check recrystallization Protocol 1: Recrystallization purity_check->recrystallization  Crude purity >90%?  Impurities have different solubility? chromatography Protocol 2: Flash Chromatography purity_check->chromatography  Complex mixture?  Polarity of impurities differs? final_product_bulk High Purity (>98%) Bulk Material recrystallization->final_product_bulk prep_hplc Protocol 3: Preparative HPLC chromatography->prep_hplc  Need reference-grade purity? final_product_high Very High Purity (>99%) Research Grade chromatography->final_product_high final_product_ultra Ultra-High Purity (>99.5%) Reference Standard prep_hplc->final_product_ultra

Caption: Decision tree for selecting the optimal purification strategy.

Protocol 1: Recrystallization for Bulk Purification

Principle: Recrystallization is a technique based on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities either remain in solution (soluble) or are removed via hot filtration (insoluble).[7] For amides and lactams, polar solvents or binary mixtures are often effective.[4]

Step 1: Solvent System Screening

The success of recrystallization hinges on selecting the right solvent. A screening process using small amounts of crude material is crucial.

Solvent SystemRationaleExpected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, precipitating the less polar product upon cooling.Good for removing highly polar or water-soluble impurities.
Ethyl Acetate/Heptane A widely used system. Ethyl acetate dissolves a broad range of compounds, while heptane reduces the overall polarity to induce crystallization.[8]Effective for removing both more polar and non-polar impurities.
Acetone A good solvent for many amides.[4] Its volatility makes it easy to remove from the final product.May work as a single-solvent system if solubility changes significantly with temperature.
Isopropanol Similar to ethanol but slightly less polar and less volatile, which can sometimes lead to larger, more well-defined crystals.A good alternative to ethanol.
Step 2: Detailed Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization:

    • For single-solvent systems: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.

    • For binary systems (e.g., Ethanol/Water): While the ethanol solution is hot, add water dropwise until persistent cloudiness (turbidity) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the clear solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Principle: Flash chromatography is a medium-pressure liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9] Polar compounds interact more strongly with the polar silica gel and elute later, while non-polar compounds travel through the column more quickly. It is highly effective for separating mixtures of compounds with different polarities.[10]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Optimization (e.g., Hexane/EtOAc) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Standard workflow for flash column chromatography purification.

Step 1: TLC Optimization
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase Screening: Start with a solvent system of Hexane/Ethyl Acetate (EtOAc). A good starting point is 70:30 Hexane:EtOAc.

  • Goal: Adjust the solvent ratio until the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35. This ensures good separation and a reasonable elution time from the column.

Step 2: Detailed Protocol
  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 90:10 Hexane:EtOAc). Pour the slurry into the column and use positive pressure to pack it into a stable bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add this solution directly to the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds (e.g., from 10% EtOAc in Hexane to 40% EtOAc). This allows for the removal of non-polar impurities first, followed by the elution of the target compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Fraction Analysis: Spot every few fractions onto a TLC plate. Develop the plate in the optimized mobile phase and visualize under UV light (254 nm) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative HPLC for Ultra-High Purity

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique used to isolate a specific compound from a mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is typically used for compounds of this nature.

Step 1: Analytical Method Development

Before scaling up, an analytical HPLC method must be developed to ensure adequate separation.

ParameterRecommended Starting Condition
Column C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A Water (with 0.1% Formic Acid or TFA)
Mobile Phase B Acetonitrile or Methanol (with 0.1% Formic Acid or TFA)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Step 2: Preparative Protocol
  • Sample Preparation: Dissolve the compound (already purified by chromatography or recrystallization) in a suitable solvent that is compatible with the mobile phase (e.g., DMSO, or the mobile phase itself). Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Scale-Up: Transfer the analytical method to a preparative scale C18 column. The flow rate and gradient time should be adjusted based on the dimensions of the preparative column.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions based on the retention time of the target peak, using an automated fraction collector triggered by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Isolation: Combine the pure fractions. Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., dichloromethane) to isolate the final, ultra-pure compound.

References

Application Notes & Protocols: Strategic Development of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents.[1][2] Its inherent structural features offer multiple vectors for chemical modification, enabling the systematic development of analogs with fine-tuned pharmacological profiles. This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel analogs based on this scaffold. We detail strategic considerations for analog design, provide robust, step-by-step synthetic protocols for diversification, and outline a suite of biochemical and cell-based assays for thorough pharmacological characterization. The methodologies are presented with an emphasis on the underlying chemical and biological rationale to empower researchers to make informed decisions throughout the drug discovery and development workflow.

Introduction: The Quinolinone Scaffold

The dihydroquinolin-2(1H)-one core is a prominent nitrogen-containing heterocycle found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibiotic properties.[1] The parent compound for this guide, this compound, serves as a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and established, albeit often modest, biological activities. For instance, the related 7-hydroxy derivative is a weak inhibitor of monoamine oxidase A (MAO-A).[3] The primary goal of developing analogs is to systematically explore the chemical space around this core to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Section 1: Strategic Design of Analogs

A successful analog development program hinges on a clear understanding of the structure-activity relationship (SAR). The this compound scaffold offers several key positions for chemical modification to probe these relationships.

1.1 Key Modification Points and Rationale

The core scaffold can be systematically modified at three primary positions, as illustrated below. The choice of which position to modify and the nature of the chemical substituents should be guided by the project's therapeutic goal (e.g., targeting a specific kinase, receptor, or enzyme).[4][5]

SAR_Strategy cluster_scaffold This compound Core cluster_nodes Scaffold R1 Position 1 (N-H) Amide Nitrogen R1->Scaffold R2 Position 7 (Ar-OMe) Aromatic Ring R2->Scaffold R3 Positions 3 & 4 Saturated Ring R3->Scaffold

Caption: Key diversification points on the core scaffold.

  • Position 1 (Lactam Nitrogen): The N-H bond provides a handle for N-alkylation or N-arylation. Introducing substituents here can modulate lipophilicity, introduce new binding interactions (e.g., with a protein backbone), and block potential metabolic sites. For instance, 1-aryl-3,4-dihydroquinolin-2(1H)-ones have been identified as potent norepinephrine reuptake inhibitors.[1]

  • Position 7 (Methoxy Group): The methoxy group can be demethylated to a phenol, which can then serve as a precursor for a wide variety of ethers and esters. This position is crucial for modulating hydrogen bonding capacity and overall polarity. The parent 7-hydroxy derivative is a key intermediate in the synthesis of the antipsychotic drug aripiprazole, highlighting the importance of modifications at this site.[6]

  • Positions 3 & 4 (Aliphatic Ring): Introducing substituents on the saturated ring can impart chirality and create specific steric interactions within a binding pocket. Modifications here can significantly impact binding affinity and selectivity.

1.2 The Design-Make-Test-Analyze (DMTA) Cycle

Analog development should follow an iterative Design-Make-Test-Analyze (DMTA) cycle. Initial analogs should explore broad chemical diversity at the key positions. Data from biological screening ("Test") is then used to analyze SAR trends, which informs the design of the next, more focused set of compounds.

DMTA_Cycle Design Design (Hypothesize SAR) Make Make (Synthesize Analogs) Design->Make Targets Test Test (Biological Assays) Make->Test Compounds Analyze Analyze (Interpret Data, Refine SAR) Test->Analyze Data Analyze->Design Insights

Caption: The iterative DMTA cycle for lead optimization.

Section 2: Synthetic Protocols for Analog Generation

The synthesis of analogs can be approached in a modular fashion. Below are robust protocols for modifying the core scaffold at the key positions.

Protocol 2.1: N-Arylation of the Lactam Core (Modification at Position 1)

This protocol utilizes a copper-mediated N-arylation, which is effective for coupling the lactam with a variety of aryl boronic acids under mild conditions.

  • Rationale: Copper-catalyzed reactions are often more economical than palladium-based systems and show excellent functional group tolerance, allowing for the introduction of diverse aryl moieties.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.5 equiv)

    • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Molecular sieves (4Å)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl boronic acid, Cu(OAc)₂, and activated 4Å molecular sieves.

    • Add anhydrous DCM and pyridine via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. The flask should be open to the air (or have a balloon of air attached) as the oxidant is O₂.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

    • Wash the filtrate with 1M HCl (aq) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: O-Demethylation and Etherification (Modification at Position 7)

This two-step protocol first generates the key 7-hydroxy intermediate, which is then alkylated to produce a library of ethers.

  • Rationale: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. The subsequent Williamson ether synthesis is a fundamental and reliable method for forming ether linkages.

  • Step A: O-Demethylation

    • Dissolve this compound (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

    • Slowly add a 1M solution of BBr₃ in DCM (1.2 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The resulting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is often pure enough to proceed to the next step without further purification.[6][8]

  • Step B: Etherification (Williamson Synthesis)

    • Dissolve the 7-hydroxy intermediate (1.0 equiv) in anhydrous acetone or DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 equiv) and the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv).

    • Heat the mixture to 60 °C and stir for 4-12 hours until TLC indicates consumption of the starting material.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Section 3: Biochemical and Cellular Evaluation

Once a library of analogs has been synthesized, their biological activity must be assessed. The choice of assay depends entirely on the therapeutic target. Given that many quinolinone derivatives have shown activity as kinase inhibitors, we will use this as a representative example.[9][10]

3.1 Workflow for Kinase Inhibitor Screening

The screening process typically follows a tiered approach, starting with broad primary screens and moving to more specific secondary and cellular assays for promising hits.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Cellular Activity Primary Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) Single High Concentration (e.g., 10 µM) IC50 IC50 Determination 10-point dose-response curve Primary->IC50 Identify 'Hits' Selectivity Kinase Selectivity Panel (Screen against related kinases) IC50->Selectivity Confirm Potent Compounds Cellular Cell-Based Assay (e.g., Target Phosphorylation, Cell Viability) IC50->Cellular

Caption: Tiered workflow for screening kinase inhibitors.

Protocol 3.1: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol describes a universal, luminescence-based assay to measure the activity of virtually any kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Rationale: Luminescence-based assays, such as ADP-Glo™, are highly sensitive, amenable to high-throughput screening (HTS), and measure kinase activity by quantifying ADP production, which is a universal product of kinase-catalyzed phosphotransfer.[9] This makes them broadly applicable.

  • Materials:

    • Kinase of interest, substrate peptide/protein

    • Synthesized analog library (typically as 10 mM DMSO stocks)

    • ATP

    • Kinase reaction buffer (specific to the kinase)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Plating: Serially dilute compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate reaction buffer. Add this mix to the wells containing the compounds. b. Prepare an ATP solution in the reaction buffer. Add this to the wells to initiate the kinase reaction. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Signal Generation & Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data from a Primary Screen

Compound IDModification% Inhibition at 10 µM
Parent-01 7-MeO, 1-H8.2%
Analog-A1 7-MeO, 1-(4-fluorophenyl)65.7%
Analog-A2 7-MeO, 1-(3-pyridyl)42.1%
Analog-B1 7-(benzyloxy), 1-H25.4%
Analog-B2 7-(2-methoxyethoxy), 1-H15.3%

Data is hypothetical and for illustrative purposes only.

Section 4: Data Interpretation and Lead Optimization

The data gathered from synthetic chemistry and biological testing feeds back into the DMTA cycle. The goal is to build a robust SAR model. For example, the hypothetical data in Table 1 suggests that N-arylation (Position 1) is a more fruitful modification for improving inhibitory activity than changing the ether at Position 7. Specifically, the electron-withdrawing 4-fluorophenyl group in Analog-A1 confers significantly more activity than the parent compound. This insight would guide the next round of synthesis to focus on exploring a wider variety of N-aryl and N-heteroaryl substituents. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is essential for converting a starting scaffold into a viable drug candidate.

References

The Strategic Role of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Within this important class of heterocycles, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one stands out as a pivotal intermediate, most notably in the synthesis of blockbuster antipsychotic drugs such as aripiprazole and brexpiprazole.[1] Its strategic importance lies in the methoxy group at the 7-position, which serves as a versatile handle for facile conversion to a hydroxy group, a key pharmacophore in these neuroleptic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this crucial intermediate, underpinned by detailed protocols and mechanistic insights.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary routes: the Beckmann rearrangement of a readily accessible ketoxime and the catalytic hydrogenation of the corresponding unsaturated quinolinone. The choice of route often depends on the availability of starting materials, desired scale, and process safety considerations.

Beckmann Rearrangement of 7-Methoxy-1-tetralone Oxime: A Classic Route to a Key Lactam

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of an oxime to an amide or lactam.[2][3] In the context of our target molecule, this reaction provides a direct and high-yielding pathway from 7-methoxy-1-tetralone oxime. The causality behind this transformation lies in the acid-catalyzed rearrangement of the oxime, where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Workflow: From Tetralone to Dihydroquinolinone via Beckmann Rearrangement

Caption: Synthetic workflow for this compound via Beckmann rearrangement.

Protocol 1: Synthesis of 7-Methoxy-1-tetralone Oxime

This initial step transforms the readily available 7-methoxy-1-tetralone into its corresponding oxime, the direct precursor for the Beckmann rearrangement.[4]

Reagent/ParameterQuantity/ValueRationale
7-Methoxy-1-tetralone1.0 eqStarting ketone.
Hydroxylamine HCl1.5 eqSource of the oxime nitrogen.
Sodium Acetate1.5 eqActs as a base to neutralize HCl released from hydroxylamine HCl.
Methanol10-15 volA suitable solvent for the reactants.
TemperatureRoom TemperatureMild conditions are sufficient for the oximation reaction.
Reaction Time1-2 hoursTypically sufficient for complete conversion.

Step-by-Step Methodology:

  • To a stirred solution of 7-methoxy-1-tetralone in methanol, add hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford 7-methoxy-1-tetralone oxime as a white solid.

Protocol 2: Beckmann Rearrangement to this compound

This protocol details the acid-catalyzed rearrangement of the oxime to the target lactam. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation, acting as both a strong acid and a dehydrating agent.[3]

Reagent/ParameterQuantity/ValueRationale
7-Methoxy-1-tetralone Oxime1.0 eqThe substrate for the rearrangement.
Polyphosphoric Acid (PPA)10-15 wt eqA strong acid catalyst and dehydrating agent to promote the rearrangement.
Temperature120-140 °CSufficient thermal energy is required to overcome the activation barrier of the rearrangement.
Reaction Time1-3 hoursMonitored by TLC for completion.

Step-by-Step Methodology:

  • Heat polyphosphoric acid to approximately 80-90 °C in a reaction vessel equipped with a mechanical stirrer.

  • Slowly and carefully add 7-methoxy-1-tetralone oxime to the hot PPA with vigorous stirring.

  • After the addition is complete, raise the temperature to 120-140 °C and maintain for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice with stirring.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Catalytic Hydrogenation of 7-Methoxyquinolin-2(1H)-one: A Reductive Approach

An alternative strategy involves the selective reduction of the double bond in the heterocyclic ring of 7-methoxyquinolin-2(1H)-one. This method is particularly useful if the unsaturated precursor is readily available. Catalytic hydrogenation is a powerful and clean method for such reductions.[5]

Workflow: Reductive Synthesis via Catalytic Hydrogenation

Caption: Catalytic hydrogenation route to this compound.

Protocol 3: Catalytic Hydrogenation

This protocol outlines the reduction of the unsaturated lactam to the target dihydro-derivative using a heterogeneous catalyst.

Reagent/ParameterQuantity/ValueRationale
7-Methoxyquinolin-2(1H)-one1.0 eqThe unsaturated precursor.
10% Palladium on Carbon (Pd/C)5-10 mol%A highly effective and reusable catalyst for the hydrogenation of alkenes.
Hydrogen Gas (H₂)1-10 atmThe reducing agent. Higher pressure can accelerate the reaction.
Solvent (e.g., Ethanol, Acetic Acid)10-20 volProvides a medium for the reaction. Acetic acid can sometimes enhance the rate.
TemperatureRoom Temperature to 50 °CMild conditions are generally sufficient.
Reaction Time4-24 hoursDependent on catalyst loading, pressure, and temperature.

Step-by-Step Methodology:

  • Charge a hydrogenation vessel with 7-methoxyquinolin-2(1H)-one and the solvent.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture at the designated temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization if necessary.

Applications in Synthesis: A Gateway to Neuroleptic Agents and Beyond

The primary and most well-documented application of this compound is as a late-stage intermediate in the synthesis of aripiprazole and brexpiprazole.[1] This involves the demethylation of the methoxy group to a hydroxyl group, which is then elaborated to introduce the characteristic side chain of these drugs.

Synthetic Utility: Pathway to Aripiprazole and Brexpiprazole Precursors

Caption: Key transformation of this compound in the synthesis of neuroleptics.

Beyond this specific application, the 3,4-dihydroquinolin-2(1H)-one scaffold is a valuable building block in medicinal chemistry.[6] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive core for the design of various receptor antagonists and enzyme inhibitors. The methoxy group at the 7-position offers a point for diversification, allowing for the synthesis of libraries of analogs with modulated pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate. The Beckmann rearrangement and catalytic hydrogenation represent two robust and scalable methods for its preparation. Its pivotal role in the synthesis of important central nervous system drugs underscores its significance in the pharmaceutical industry. Furthermore, the inherent structural features of the dihydroquinolinone core suggest broader potential for this molecule as a versatile building block in the discovery of new therapeutic agents. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize and strategically utilize this important compound in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to undertake this synthesis. As a crucial heterocyclic scaffold in medicinal chemistry, achieving a high yield of this compound is often paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Cyclization

The most prevalent and industrially relevant method for synthesizing the 3,4-dihydroquinolin-2(1H)-one core is through an intramolecular Friedel-Crafts reaction. The synthesis of the 7-methoxy variant typically begins with the acylation of m-anisidine, followed by a Lewis acid-catalyzed cyclization of the resulting N-(3-methoxyphenyl)-3-chloropropionamide intermediate.

The workflow for this synthesis can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Core Reaction cluster_purification Phase 3: Isolation & Purification start Starting Materials (m-Anisidine, 3-Chloropropionyl chloride) reagent_prep Synthesis of Intermediate (N-(3-methoxyphenyl)-3-chloropropionamide) start->reagent_prep setup Reaction Setup (Inert Atmosphere, Charge Reagents) reagent_prep->setup cyclization Intramolecular Cyclization (Lewis Acid, High Temperature) setup->cyclization quench Reaction Quench (Acidic Water/Ice) cyclization->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction resulted in a very low or no yield of the desired product. What are the likely causes?

This is a common issue, often attributable to reagent quality, stoichiometry, or reaction conditions.

  • Cause A: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes AlCl₃ to aluminum hydroxide, rendering it inactive for the Friedel-Crafts reaction.

    • Solution:

      • Use a fresh, unopened container of high-purity, anhydrous AlCl₃.

      • For optimal results, consider subliming the AlCl₃ immediately before use under a vacuum.

      • Handle the Lewis acid exclusively under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Cause B: Insufficient Lewis Acid Stoichiometry.

    • Explanation: This reaction requires a significant excess of the Lewis acid, often 3 to 5 molar equivalents.[1][2] This is because AlCl₃ complexes not only with the chloro group to facilitate C-Cl bond cleavage but also with the carbonyl oxygen of the amide and the oxygen of the methoxy group. These complexations are non-catalytic and consume the reagent. An insufficient amount will result in an incomplete reaction.

    • Solution: Carefully calculate the molar equivalents. Start with at least 4 equivalents of AlCl₃ relative to the N-(3-methoxyphenyl)-3-chloropropionamide substrate and consider optimizing from there.

  • Cause C: Suboptimal Reaction Temperature.

    • Explanation: The intramolecular Friedel-Crafts cyclization has a high activation energy and typically requires elevated temperatures, often in the range of 150-165°C, to proceed efficiently.[1] If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to charring, decomposition, and unwanted side reactions.

    • Solution:

      • Use a precisely controlled heating system, such as a heating mantle connected to a thermocouple and PID controller or a high-temperature oil/sand bath.

      • Ensure the reaction mixture is stirred effectively to maintain a uniform temperature.

      • If yields are low, consider a stepwise increase in temperature (e.g., in 5°C increments) in small-scale optimization runs.

Question 2: My analysis shows significant impurity formation alongside the product. How can I identify and mitigate this?

Impurity profiles can provide valuable clues about the reaction's shortcomings.

  • Impurity A: Positional Isomer (5-Methoxy-3,4-dihydroquinolin-2(1H)-one).

    • Explanation: The methoxy group is an ortho-, para-directing activator. The desired product results from cyclization at the para position relative to the methoxy group. However, cyclization can also occur at the sterically more hindered ortho position, yielding the 5-methoxy isomer. The mechanism is illustrated below.

    G cluster_mech Mechanism of Isomer Formation cluster_products Potential Products Start N-(3-methoxyphenyl)- 3-chloropropionamide Intermediate Acylium-like Intermediate (Electrophile) Start->Intermediate + AlCl3 Product_Para 7-Methoxy Isomer (Major Product) Intermediate->Product_Para Para-attack (Favored) Product_Ortho 5-Methoxy Isomer (Minor Impurity) Intermediate->Product_Ortho Ortho-attack (Disfavored)

    Caption: Competing ortho- vs. para-cyclization pathways.

    • Solution:

      • Temperature Control: Lowering the reaction temperature slightly may increase the selectivity for the thermodynamically favored para product.

      • Purification: The isomers often have different polarities. They can typically be separated using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by fractional recrystallization.

  • Impurity B: Dimer or Polymerization Products.

    • Explanation: If the reaction concentration is too high, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. This is a known issue in related syntheses.[3][4]

    • Solution: While many protocols for the parent compound run this reaction as a high-temperature slurry or melt,[1] if polymerization is an issue, consider adding a high-boiling, inert solvent (e.g., sulfolane, dichlorobenzene) to achieve a more dilute system. This favors the intramolecular pathway.

Question 3: The reaction seems to stall and never reaches completion, even after extended reaction times. What should I investigate?

A stalled reaction points towards a limiting factor that has been consumed or deactivated.

  • Cause A: Incomplete Synthesis of Starting Material.

    • Explanation: The synthesis relies on the clean formation of N-(3-methoxyphenyl)-3-chloropropionamide from m-anisidine and 3-chloropropionyl chloride. If this reaction is incomplete, unreacted m-anisidine will not participate in the cyclization, and residual 3-chloropropionyl chloride can be consumed by the Lewis acid, leading to complex mixtures and lower throughput.

    • Solution: Ensure the precursor is pure. Purify the N-(3-methoxyphenyl)-3-chloropropionamide by recrystallization before the cyclization step. Confirm its purity and identity via ¹H NMR, LC-MS, and melting point analysis.

  • Cause B: Gradual Deactivation of the Catalyst.

    • Explanation: Even with careful handling, trace amounts of water from the starting material or the reaction vessel can slowly deactivate the Lewis acid over the course of a long reaction.

    • Solution:

      • Thoroughly oven- or flame-dry all glassware before use and allow it to cool under an inert atmosphere.

      • Ensure the starting material is completely dry. If necessary, dissolve it in a solvent, dry with a drying agent (like MgSO₄), filter, and remove the solvent under vacuum.

      • In some cases, a second addition of the Lewis acid mid-reaction can restart a stalled process, although this is not ideal.

Frequently Asked Questions (FAQs)

Q1: What is the detailed role of the Lewis Acid in this reaction?

The Lewis acid, typically AlCl₃, is multifunctional. Its primary role is to act as a catalyst by activating the chloropropyl side chain. It coordinates to the terminal chlorine atom, polarizing the C-Cl bond and making the carbon atom highly electrophilic. This facilitates the intramolecular electrophilic attack on the electron-rich aromatic ring. Secondly, it complexes with the carbonyl oxygen and the methoxy group's ether oxygen, which requires the use of stoichiometric excess.

Q2: What are the best methods for monitoring the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture on a silica plate alongside a co-spot of the starting material. Develop with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is superior.[1] A small aliquot of the reaction mixture can be carefully quenched, worked up, and injected onto a C18 column to precisely measure the ratio of starting material to product.

Q3: What are the critical safety considerations for this synthesis?

  • Corrosive Reagents: Both 3-chloropropionyl chloride and AlCl₃ are highly corrosive and react violently with water. The reaction quench with water/acid is highly exothermic and releases HCl gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Use appropriate clamps and handling techniques for hot glassware.

  • Inert Atmosphere: While primarily for reagent integrity, maintaining an inert atmosphere also prevents the formation of hazardous byproducts from oxidation at high temperatures.

Reference Experimental Protocol

This protocol is a representative procedure adapted from established syntheses of related compounds.[1][2] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide

  • To a three-necked flask under an argon atmosphere, add m-anisidine (1.0 eq) and a suitable solvent like dichloromethane or methyl ethyl ketone.

  • Add a base, such as triethylamine (1.1 eq), and cool the mixture to 0-10°C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or HPLC shows completion.

  • Quench the reaction with water and perform a standard aqueous workup. The crude product can be purified by recrystallization from a solvent like ethanol/water.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Charge a dry, three-necked flask equipped with a mechanical stirrer and a thermocouple with anhydrous aluminum chloride (AlCl₃, 4.0-5.0 eq) under an argon atmosphere.

  • Begin stirring and add the dry N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise.

  • Heat the reaction mixture under stirring to 155-165°C. The mixture will likely become a thick, stirrable slurry or melt.

  • Hold at this temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once complete, cool the reaction mixture to below 50°C.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully quench the reaction by adding the mixture to a beaker of crushed ice and cold 5% HCl. Alternatively, slowly add the acidic ice water to the reaction vessel.

  • Heat the quenched mixture to ~90°C for one hour to break up any aluminum complexes.

  • Cool to room temperature. The solid product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and then with a cold methanol/water mixture.

  • Dry the solid under vacuum at 50-60°C to yield the crude product.

  • Further purification can be achieved by recrystallization from methanol or ethanol.

Data Summary Table

The following table provides a general overview of the key reaction parameters for the cyclization step.

ParameterRecommended ValueRationale & Notes
Substrate N-(3-methoxyphenyl)-3-chloropropionamideMust be pure and anhydrous for optimal results.
Lewis Acid Anhydrous AlCl₃4.0 - 5.0 molar equivalents.[1] Excess is crucial for success.
Temperature 155 - 165 °CCritical for reaction rate; requires precise control.[1]
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC for completion.
Atmosphere Inert (Argon or N₂)Protects the hygroscopic Lewis acid from deactivation.
Quench Ice-cold dilute HClHighly exothermic; perform with extreme caution.
Typical Yield 60 - 80%Highly dependent on purity of reagents and reaction control.

References

identifying side products in 7-Methoxy-3,4-dihydroquinolin-2(1H)-one reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic procedures. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification of unexpected byproducts and providing actionable solutions.

Question 1: My reaction, an intramolecular Buchwald-Hartwig amination to form this compound, has resulted in a significant amount of a dehalogenated starting material. What is causing this, and how can I prevent it?

Answer:

The presence of a dehalogenated arene is a common side product in Buchwald-Hartwig amination reactions.[1] This occurs through a competing reaction pathway known as β-hydride elimination from the palladium-amide intermediate, which then leads to the hydrodehalogenated arene and an imine.[1]

Causality:

  • High Reaction Temperatures: Elevated temperatures can favor the β-hydride elimination pathway.

  • Ligand Choice: The type of phosphine ligand used is critical. Less bulky or less electron-donating ligands may not sufficiently stabilize the palladium center, making competing pathways more likely.

  • Base Strength: While a strong base is necessary, an excessively strong base or high concentration can sometimes contribute to side reactions.

Troubleshooting and Mitigation Protocol:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 100 °C in toluene, try reducing it to 80 °C. Monitor the reaction progress by TLC or LC-MS to ensure the main reaction still proceeds at a reasonable rate.

  • Optimize the Ligand: The use of bulky, electron-rich phosphine ligands is known to improve the efficiency and selectivity of Buchwald-Hartwig couplings.[2]

    • Recommended Ligands: Consider using bidentate phosphine ligands like BINAP or DPPF, or sterically hindered monodentate ligands such as XPhos or RuPhos.[3][4] These ligands can promote the desired reductive elimination over β-hydride elimination.[1]

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and cleaner reactions by ensuring the efficient formation of the active Pd(0) species.[4]

  • Base Selection: While strong bases like NaOtBu are common, you might explore slightly weaker bases such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[2]

Data Summary Table for Troubleshooting:

ParameterStandard ConditionModified ConditionExpected Outcome
Temperature100 °C80 °CReduced dehalogenation
LigandP(o-tolyl)₃XPhos or BINAPIncreased yield of desired product
CatalystPd₂(dba)₃XPhos Pd G3Cleaner reaction profile
BaseNaOtBuK₂CO₃ / Cs₂CO₃Potentially fewer side products
Question 2: I am attempting a Friedel-Crafts acylation/alkylation cyclization to synthesize the dihydroquinolinone ring, and I'm isolating an isomeric byproduct. What could this be, and how do I improve regioselectivity?

Answer:

In the synthesis of 7-methoxy substituted quinolinones via intramolecular Friedel-Crafts reactions, the formation of the 5-methoxy isomer is a potential side product. The methoxy group is an ortho-, para-director. In the precursor, the cyclization can occur either para to the methoxy group to give the desired 7-methoxy product or ortho to give the undesired 5-methoxy isomer.

Causality:

  • Steric Hindrance: The ortho position is generally more sterically hindered, which often favors the para product. However, under certain conditions, the ortho product can still form.

  • Lewis Acid Strength and Stoichiometry: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) can influence the regioselectivity. An excess of a strong Lewis acid can sometimes lead to less selective reactions.

  • Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the less stable isomer, leading to a mixture of products.

Troubleshooting and Mitigation Protocol:

  • Choice of Lewis Acid: Experiment with different Lewis acids. For example, milder Lewis acids like TiCl₄ or SnCl₄ might offer better regioselectivity compared to the highly reactive AlCl₃.

  • Control Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Using a minimal excess (e.g., 1.1-1.5 equivalents) can be sufficient and may reduce the formation of side products.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy.

  • Solvent Effects: The choice of solvent can influence the reaction. Less polar solvents like dichloromethane or 1,2-dichloroethane are typically used.

Experimental Workflow for Optimization:

Caption: Decision workflow for optimizing Friedel-Crafts regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

What are the most common synthetic routes to this compound?

The most prevalent methods include:

  • Intramolecular Buchwald-Hartwig Amination: This involves the palladium-catalyzed cyclization of an N-aryl-3-halopropionamide. This method is often favored for its functional group tolerance.[5]

  • Reductive Cyclization: Starting from a 2-nitro- or 2-amino-substituted phenylpropionic acid derivative, a reduction of the nitro group followed by spontaneous or catalyzed cyclization can yield the desired product.[6][7]

  • Friedel-Crafts Type Cyclization: An N-(3-methoxyphenyl)-3-chloropropionamide can be cyclized using a strong Lewis acid like AlCl₃.[8]

My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?
  • Increase Reaction Time: Some cyclization reactions can be slow. Monitor the reaction over a longer period (e.g., 24-48 hours).

  • Increase Temperature: If the reaction is clean but incomplete, a modest increase in temperature may be beneficial. Be mindful of potential side reactions.

  • Re-evaluate Reagents: Ensure your catalyst is active, your base is anhydrous, and your solvent is of high purity. For palladium-catalyzed reactions, ensure proper degassing to remove oxygen.

What is the best way to purify the crude this compound?
  • Column Chromatography: This is the most common method for removing side products and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is typically effective.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Can over-reduction be an issue in reductive cyclization methods?

Yes, if using strong reducing agents like LiAlH₄ for the cyclization of an ester or carboxylic acid precursor, you risk over-reduction of the amide carbonyl in the product. It is often preferable to use catalytic hydrogenation (e.g., H₂, Pd/C) to reduce a nitro group, which then allows for a separate, controlled cyclization step.[6][7]

References

stability and degradation of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and degradation of this compound. Here, we address common questions and troubleshoot experimental challenges to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For maximum shelf-life, particularly for analytical standards or reference materials, storage in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at or below -20°C is recommended.[1][2] Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.

Q2: What solvents are recommended for dissolving and storing solutions of this compound?

A2: While specific solubility data is limited, compounds with similar structures are often soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol). For aqueous buffers, solubility may be limited. When preparing stock solutions for long-term storage, DMSO is a common choice; these should be aliquoted and stored at -80°C to prevent degradation from multiple freeze-thaw cycles.[3] It is critical to perform a preliminary solubility test and to be aware that protic or aqueous solvents may participate in hydrolytic degradation over time, especially if the pH is not neutral.

Q3: Why is it critical to perform a forced degradation (stress testing) study on this molecule?

A3: Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[4][5] These studies involve intentionally exposing the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to achieve several key objectives:

  • Identify Degradation Pathways: To understand how the molecule breaks down, which helps in predicting its stability and identifying potential degradants.[5][6]

  • Develop Stability-Indicating Methods: The analytical methods used (typically HPLC) must be able to separate the intact drug from all potential degradation products. Stress testing generates these products, allowing for the validation of such methods.[5][7]

  • Inform Formulation and Packaging: Understanding the molecule's sensitivity to factors like light or oxidation guides the development of a stable formulation and the selection of appropriate, protective packaging.[7]

  • Elucidate Molecular Structure: The structure of significant degradants must often be elucidated to assess their potential toxicity.[5]

Q4: What are the primary functional groups on this compound that are susceptible to degradation?

A4: The primary sites of chemical instability on this molecule are:

  • Lactam (cyclic amide) ring: This is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening.

  • Methoxy group: The ether linkage can be cleaved, particularly under strong acidic conditions or through oxidative processes, resulting in O-demethylation to form the corresponding 7-hydroxy derivative.[8][9]

  • Benzene ring and adjacent aliphatic ring: The aromatic system and the benzylic positions on the dihydro- portion of the molecule can be susceptible to oxidation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My freshly prepared standard solution of this compound shows multiple peaks on the HPLC chromatogram.

  • Potential Cause 1: Purity of the Starting Material. Verify the purity of the solid material using the supplier's Certificate of Analysis (CoA). If possible, confirm the identity and purity using an orthogonal technique like LC-MS or NMR.

  • Potential Cause 2: On-column Degradation. The HPLC conditions themselves (e.g., highly acidic or basic mobile phase, high column temperature) could be causing degradation.

    • Troubleshooting Steps:

      • Lower the column temperature (e.g., to 25°C).

      • Adjust the mobile phase pH to be closer to neutral, if compatible with your chromatography.

      • Reduce the residence time on the column by using a faster gradient or higher flow rate.

  • Potential Cause 3: Solvent Impurities or Reactivity. The solvent used to dissolve the compound may contain reactive impurities (e.g., peroxides in older ethers like THF or dioxane) or may be reacting with the compound.

    • Troubleshooting Steps:

      • Use fresh, HPLC-grade or higher purity solvents.

      • If using solvents prone to peroxide formation, test for their presence.

      • Prepare solutions immediately before use to minimize time for potential reactions.

Problem 2: I'm observing a significant loss of my parent compound and the appearance of a new, more polar peak after incubation in an acidic or basic solution.

  • Likely Mechanism: Hydrolysis of the Lactam Ring. This is the most probable degradation pathway under these conditions. The amide bond in the lactam ring is cleaved, resulting in a ring-opened carboxylic acid (under basic conditions) or its corresponding protonated form (under acidic conditions). This new species will be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Workflow for Investigating Hydrolytic Degradation

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in ACN or MeOH acid_sample Dilute stock into 0.1 M HCl base_sample Dilute stock into 0.1 M NaOH control_sample Dilute stock into Purified Water incubate Incubate samples at 60°C. Pull time points (e.g., 0, 2, 4, 8, 24h) acid_sample->incubate Acidic base_sample->incubate control_sample->incubate Neutral quench Quench reaction by neutralizing (add equivalent base/acid) and diluting with mobile phase incubate->quench hplc Analyze by validated stability-indicating HPLC-UV method quench->hplc ms Characterize degradants using LC-MS hplc->ms

Caption: Workflow for a forced hydrolysis study.

Potential Hydrolytic Degradation Pathway

Caption: Proposed hydrolysis of the lactam ring.

Problem 3: My compound is degrading after adding hydrogen peroxide (H₂O₂), and I see a new peak with a mass shift of -14 Da in the LC-MS.

  • Likely Mechanism: Oxidative O-Demethylation. The methoxy group (-OCH₃) is being oxidized and cleaved, resulting in a hydroxyl group (-OH). This corresponds to a loss of a CH₂ group, or a mass change of -14 Da (loss of CH₃, +H). This is a common metabolic and chemical degradation pathway for methoxy-substituted aromatic compounds.[8][9]

Protocol: Oxidative Stress Testing
  • Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Reaction: In a clean vial, add a portion of the stock solution and dilute it with a solution of 3% hydrogen peroxide. A typical ratio is 1:1 (v/v). Also prepare a control sample with purified water instead of H₂O₂.

  • Incubation: Keep the reaction vial at room temperature, protected from light. Monitor the reaction by taking aliquots at various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Directly inject the aliquots (or after appropriate dilution) into an HPLC-UV system to monitor the disappearance of the parent peak and the formation of degradant peaks.

  • Characterization: Analyze the stressed samples by LC-MS to determine the mass of the degradation products and confirm the suspected mass shift.

Potential Oxidative Degradation Pathway

Caption: Proposed oxidative O-demethylation pathway.

Problem 4: The purity of my solid compound decreases over time, even when stored in the dark.

  • Potential Cause 1: Thermal Degradation. Although the compound may be stable at room temperature for short periods, long-term storage can still lead to slow degradation.

    • Troubleshooting: Store the solid material at a lower temperature, such as in a refrigerator (2-8°C) or freezer (-20°C), to slow down the rate of decomposition.[2]

  • Potential Cause 2: Oxidative Degradation from Air. The compound may be sensitive to atmospheric oxygen.

    • Troubleshooting: Store the compound under an inert atmosphere. This can be achieved by flushing the container with nitrogen or argon before sealing. Using a vacuum desiccator can also help remove atmospheric oxygen and moisture.

Part 3: Data Summary and Protocols

Table 1: Recommended Conditions for Forced Degradation Studies

This table provides starting conditions for stress testing, which should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Stress ConditionReagent/MethodTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursLactam ring opening
Base Hydrolysis 0.1 M NaOHRoom Temp - 60 °C1 - 8 hoursLactam ring opening
Oxidation 3% - 30% H₂O₂Room Temperature2 - 24 hoursO-demethylation, Ring Oxidation
Thermal Dry Heat80 - 105 °C24 - 72 hoursGeneral decomposition
Photostability ICH Q1B Option 1 or 2Room TemperaturePer ICH GuidelinePhotolytic cleavage, oxidation
Protocol: ICH Q1B Photostability Testing

The goal is to assess the effect of light on the compound. The ICH guideline provides a standardized approach.[10][11]

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).

    • Solution State: Prepare a solution of the compound in a suitable, transparent container (e.g., quartz cuvette). The solvent should be chosen such that it does not degrade itself under light exposure.

  • Control Sample: Prepare an identical sample but wrap it completely in aluminum foil to serve as a dark control. This control is essential to separate photolytic degradation from thermal degradation occurring during the experiment.

  • Light Exposure:

    • Place both the test and control samples in a validated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .

  • Analysis:

    • At the end of the exposure, analyze both the light-exposed and dark control samples.

    • Compare the results for changes in appearance, purity (by HPLC), and the formation of any degradation products. A significant change in the light-exposed sample that is not present in the dark control indicates photosensitivity.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. By understanding the underlying chemical principles and employing the right techniques, you can ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Profile

This compound, a quinolinone derivative, possesses a molecular structure that can present significant solubility challenges in aqueous media.[1][2] The presence of a bicyclic aromatic core contributes to its hydrophobic nature, while the lactam functional group can participate in hydrogen bonding.[3] This balance of hydrophilic and lipophilic characteristics necessitates a systematic approach to achieve effective dissolution for your in vitro and in vivo studies. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: The low aqueous solubility of this compound, like many substituted quinoline derivatives, stems from its molecular structure.[2] The quinolinone core is largely hydrophobic. Furthermore, strong intermolecular forces within the compound's solid crystal lattice can make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting solubility.[2] The methoxy substituent can also influence the overall lipophilicity of the molecule.

Q2: What are the initial steps I should take to improve the solubility of my compound for a preliminary in vitro assay?

A2: For initial in vitro experiments, a combination of co-solvents and gentle heating is often the most straightforward approach. It is crucial to start with a small amount of your compound to establish a suitable solvent system before proceeding with larger quantities.

Troubleshooting Workflow: Initial Solubility Testing

start Start: Weigh a small amount of this compound solvent Add a minimal volume of a water-miscible organic co-solvent (e.g., DMSO, Ethanol, DMF) start->solvent vortex Vortex or sonicate to aid dissolution solvent->vortex observe1 Observe for complete dissolution vortex->observe1 add_buffer Titrate with aqueous buffer to the desired final concentration observe1->add_buffer If dissolved observe2 Observe for precipitation add_buffer->observe2 success Solution is ready for use observe2->success No precipitation fail Precipitation Occurs observe2->fail Precipitation troubleshoot Proceed to advanced solubilization techniques fail->troubleshoot

Caption: Initial solubility testing workflow.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful tool, particularly for compounds with ionizable groups. While this compound is a neutral molecule, the lactam ring can undergo hydrolysis under strongly acidic or basic conditions, which could alter its solubility but also its chemical integrity.[3][4] Therefore, any pH modification should be approached with caution and validated to ensure the compound remains intact. For quinoline derivatives that are weakly basic, decreasing the pH can lead to protonation and the formation of a more soluble salt.[2]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add a fixed excess amount of this compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Q4: My application is sensitive to organic solvents like DMSO. What are some alternative solubilization strategies?

A4: When organic co-solvents are not viable, several advanced formulation strategies can be employed. Two highly effective methods for significantly increasing aqueous solubility are cyclodextrin complexation and the formation of nanosuspensions.[5][6][7]

Option 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5][8] They can encapsulate poorly soluble molecules, like your quinolinone derivative, forming an inclusion complex that has a much higher apparent water solubility.[5][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[8]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight to facilitate complex formation.

  • The resulting clear solution can then be sterile-filtered for use in cell-based assays.

Option 2: Nanosuspension Formulation

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[11][12] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced solubility and dissolution velocity.[12][13][14] This is a valuable technique for both in vitro and in vivo applications.

Workflow for Nanosuspension Formulation

start Start: Disperse 7-Methoxy-3,4- dihydroquinolin-2(1H)-one in an aqueous stabilizer solution milling Apply high-energy milling (e.g., bead milling or high-pressure homogenization) start->milling characterize Characterize particle size (e.g., Dynamic Light Scattering) milling->characterize optimize Optimize milling parameters (time, pressure, stabilizer conc.) characterize->optimize Iterate until desired size is achieved final_product Final Nanosuspension characterize->final_product Target size reached optimize->milling

Caption: Nanosuspension formulation workflow.

Data Summary: Common Solubilization Approaches

The following table summarizes the advantages and disadvantages of the discussed techniques to help you select the most appropriate method for your experimental needs.

TechniqueAdvantagesDisadvantagesBest For
Co-solvency Simple, rapid, and effective for initial screening.[15]Potential for solvent toxicity in biological systems; risk of compound precipitation upon dilution.In vitro screening, analytical standard preparation.
pH Adjustment Can significantly increase solubility if the compound has ionizable groups.[16][17]Risk of chemical degradation (e.g., hydrolysis) at extreme pH values.[3][4]Formulations where the pH can be controlled and compound stability is confirmed.
Cyclodextrin Complexation Significantly enhances aqueous solubility; can improve stability and bioavailability.[5][18]Requires specific excipients; potential for high viscosity at high concentrations.Solvent-free aqueous formulations for in vitro and in vivo studies.[8][9]
Nanosuspension Greatly increases dissolution rate and saturation solubility; suitable for oral and parenteral delivery.[6][11][12]Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability (particle growth).Formulations for bioavailability enhancement in animal studies.[13][14]

Concluding Remarks

Overcoming the solubility issues of this compound is achievable with a systematic and informed approach. We recommend starting with simple co-solvent systems for initial experiments and progressing to more advanced techniques like cyclodextrin complexation or nanosuspension for more demanding applications. Always validate the stability and integrity of your compound in the chosen formulation to ensure the reliability of your research data. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reaction Conditions for Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of dihydroquinolinones. These nitrogen-containing heterocyclic scaffolds are cornerstones in numerous bioactive natural products and pharmaceutical agents.[1][2] However, their synthesis is often fraught with challenges, from low yields to complex purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple procedural lists to explore the chemical principles behind optimizing these critical reactions.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common high-level challenges.

Q1: My dihydroquinolinone synthesis has a very low yield. What are the first things I should check?

A1: Persistently low yields typically stem from four key areas:

  • Substrate Reactivity: The electronic properties of your starting materials are paramount. For instance, in a Friedländer synthesis, electron-withdrawing groups on the aniline ring can deactivate it, hindering the crucial cyclization step.[3][4]

  • Catalyst Efficacy: The chosen catalyst may be inappropriate for your specific substrates, or it may have been inactivated. Ensure the catalyst is pure, handled correctly (e.g., under an inert atmosphere if air-sensitive), and that you are using an optimal loading.[5][6]

  • Reaction Conditions: Suboptimal temperature is a frequent culprit. Many cyclizations require heat, but excessive temperatures can cause decomposition and tar formation.[4] Conversely, a temperature that is too low will result in an incomplete reaction.[3]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated as a byproduct can inhibit the reaction equilibrium. Using anhydrous reagents and solvents, or a method to remove water, is often beneficial.[4]

Q2: I'm getting the fully aromatized quinoline as a major byproduct. How can I prevent this?

A2: The formation of a quinoline byproduct occurs via dehydrogenation or dehydration of the desired dihydroquinolinone intermediate. This is common in reductive cyclization approaches where the reduction of a key functional group (like a nitro group) must be faster than competing elimination reactions.[5] To minimize this:

  • Optimize the Solvent: The choice of solvent can play a crucial role. For example, in certain reductive cyclizations of 2-nitrochalcones, dichloromethane has been shown to afford better selectivity for the desired tetrahydroquinoline over the quinoline byproduct.[5]

  • Control the Catalyst System: In catalytic hydrogenations, the catalyst choice (e.g., Pd/C) and hydrogen pressure can influence the relative rates of reduction and elimination.[5]

  • Modify Reaction Temperature: Higher temperatures often favor elimination reactions that lead to aromatization. Running the reaction at the lowest effective temperature can help suppress quinoline formation.[7]

Q3: My reaction is producing a lot of tar-like material. What's causing this and how can I fix it?

A3: Tar formation is a sign of product or starting material decomposition and/or polymerization. The most common cause is excessive heat.[4] The notorious Skraup synthesis, for example, is highly exothermic and prone to this issue.[4]

  • Reduce Temperature: This is the first and most effective solution. Determine the minimum temperature required for the reaction to proceed.

  • Use a Moderating Agent: For highly exothermic reactions like the Skraup, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and prevent overheating.[4]

  • Check for Air Sensitivity: Some intermediates may be prone to oxidative polymerization. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this.

Q4: I'm struggling to purify my final product. What are the best practices?

A4: Dihydroquinolinones can be challenging to purify, sometimes showing instability on standard silica gel columns.[8]

  • Attempt Crystallization First: If your crude product is a solid, recrystallization is the ideal method as it is less harsh than chromatography.

  • Deactivate Silica Gel: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base like triethylamine (mixed into the eluent) to prevent decomposition of sensitive products.[8]

  • Try Alternative Stationary Phases: If silica fails, consider other options like neutral or basic alumina, or even Florisil. For very non-polar compounds, reversed-phase (C18) chromatography may be an option.[8]

  • Solvent Washes: For products that are poorly soluble in certain solvents, washing the crude solid with a solvent like diethyl ether or ethanol can effectively remove more soluble impurities.[8]

Section 2: In-Depth Troubleshooting Guides

The Friedländer Annulation: A Deeper Dive

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline chemistry.[9][10] Its optimization is critical for success.

Problem: Low Conversion & Incomplete Reaction

This often arises from an imbalance between substrate reactivity and reaction conditions.

  • Causality—Substrate Electronics: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration.[7][10] If the 2-aminoaryl ketone is electron-deficient, the initial condensation can be slow. If the methylene component is not sufficiently acidic, deprotonation and subsequent attack will be inefficient.

  • Solution—Catalyst Selection: The choice of an acid or base catalyst is crucial and substrate-dependent.[3]

    • Base Catalysis (e.g., KOH, DBU): Effective when the methylene protons are sufficiently acidic. However, strong bases can promote unwanted self-aldol condensation of the ketone starting material.[10]

    • Acid Catalysis (e.g., H₂SO₄, PTSA, Ionic Liquids): Generally more versatile. Modern methods using milder catalysts like molecular iodine or ceric ammonium nitrate can provide excellent yields at ambient or slightly elevated temperatures, minimizing side reactions.[11][12]

  • Solution—Temperature & Solvent: Polar solvents like ethanol can facilitate the reaction.[13] For stubborn substrates, microwave irradiation has been shown to dramatically reduce reaction times and improve yields, though careful temperature monitoring is required to prevent decomposition.[14]

Problem: Poor Regioselectivity with Unsymmetrical Ketones

When using an unsymmetrical ketone (e.g., 2-butanone), condensation can occur on either side of the carbonyl, leading to a mixture of isomers.[10][15]

  • Causality—Kinetic vs. Thermodynamic Control: The reaction outcome is often dictated by temperature.

    • At lower temperatures, the kinetically favored product (from deprotonation of the less-substituted carbon) may predominate.

    • At higher temperatures, the reaction can equilibrate to favor the more stable, thermodynamically favored product (often the more substituted quinoline).[15]

  • Solution—Strategic Optimization:

    • Temperature Control: This is the primary lever for controlling regioselectivity. Systematically screen temperatures to find the optimal balance.

    • Catalyst Choice: Specific catalysts can direct the reaction. For example, certain ionic liquids and amine catalysts have been shown to improve regioselectivity.[10]

    • Solvent-Free Conditions: Many modern protocols report high yields and improved selectivity under solvent-free conditions, which can also simplify workup.[6][16]

Parameter Condition Rationale / Common Outcome Reference
Catalyst Iodine (I₂) (1-10 mol%)Mild Lewis acid, often allows for lower temperatures (80-100 °C).[15]
Ionic Liquid ([Hbim]BF₄)Acts as a recyclable acid catalyst; can give high yields (~93%) under solvent-free conditions.[6]
Base (KOH, NaOH)Classic conditions, effective for activated methylene compounds. Risk of side reactions.[3][16]
Temperature Low Temperature (e.g., RT)Favors the kinetic product in cases of poor regioselectivity.[15]
High Temperature (e.g., >140 °C)Favors the thermodynamic product; increases reaction rate but risks decomposition.[14][15]
Microwave IrradiationDrastically reduces reaction time (e.g., 5-15 min) and can improve yields.[14]
Solvent Solvent-FreeEnvironmentally friendly, often simplifies purification, and can improve yields.[6][16]
Ethanol / WaterCommon polar protic solvents that are effective and inexpensive.[3][13]
Deep Eutectic Solvents (DES)Green, biodegradable solvents that can also act as catalysts, providing high yields.[2][17]

Table 1. Summary of common optimization parameters for the Friedländer Synthesis.

G start Low Yield in Friedländer Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_stoich Confirm Stoichiometry check_purity->check_stoich Purity OK screen_catalyst Screen Catalysts (Acid vs. Base vs. Lewis Acid) check_stoich->screen_catalyst Stoich. OK optimize_temp Optimize Temperature (Screen 60°C, 100°C, 140°C) screen_catalyst->optimize_temp screen_solvent Screen Solvents (Ethanol, Toluene, Solvent-Free) optimize_temp->screen_solvent regio_issue Regioselectivity Issue? screen_solvent->regio_issue kinetic_control Use Lower Temperature for Kinetic Product regio_issue->kinetic_control Yes success Optimized Yield regio_issue->success No thermo_control Use Higher Temperature for Thermodynamic Product kinetic_control->thermo_control If needed kinetic_control->success thermo_control->success

Caption: A decision tree for troubleshooting low yields in the Friedländer synthesis.

Metal-Catalyzed Cyclizations: Navigating Catalysts and Conditions

Modern methods often employ transition metal catalysts (e.g., Pd, Cu, Ag, Fe, Ni) to construct the dihydroquinolinone core, typically via the cyclization of α,β-unsaturated N-arylamides.[18] These reactions often proceed through radical pathways and offer access to complex substitution patterns.

Problem: Catalyst Inactivity or Deactivation

A common failure mode in these reactions is a lack of catalytic turnover.

  • Causality—Catalyst Poisoning: The catalyst's active site can be blocked or altered by impurities in the starting materials or solvent. Functional groups on the substrate itself (e.g., unprotected amines or thiols) can sometimes act as poisons. Catalyst poisoning was noted as a potential issue in some domino reactions, requiring high catalyst loading.[5]

  • Causality—Ligand Dissociation/Decomposition: For catalysts like Palladium, the phosphine ligand is critical for stability and reactivity.[18][19] Under harsh conditions, the ligand can dissociate or decompose, leading to the formation of inactive palladium black.

  • Solution—Rigorous Experimental Technique:

    • Purify Substrates: Ensure starting materials are free of impurities that could act as catalyst poisons.

    • Use High-Purity Solvents: Degas solvents to remove oxygen, which can oxidize sensitive catalysts and ligands.

    • Maintain Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar) to protect the catalyst from oxygen and moisture.

    • Ligand Screening: The choice of ligand (e.g., dppf for Pd) is critical and often needs to be optimized for a specific substrate.[18]

Problem: Inconsistent Diastereoselectivity

Many metal-catalyzed reactions create new stereocenters, and controlling the diastereomeric ratio (dr) is essential.

  • Causality—Reaction Mechanism: In radical cyclizations, the stereochemical outcome is determined in the cyclization and subsequent trapping steps. Steric hindrance from substituents on the substrate plays a major role in directing the approach of reactants.[18]

  • Solution—Systematic Optimization:

    • Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the key intermediates, thereby affecting diastereoselectivity. Screen a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, CH₃CN).[18]

    • Catalyst/Ligand: Bulky ligands can create a more defined steric environment around the metal center, leading to improved stereocontrol.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction & Optimization cluster_2 Workup & Purification setup 1. Purify Substrates & Dry Solvents inert 2. Assemble Under Inert Atmosphere setup->inert reagents 3. Add Substrate, Solvent, Ligand, Catalyst inert->reagents initial_run 4. Initial Run (e.g., 80°C, 12h) reagents->initial_run monitor 5. Monitor by TLC/LC-MS initial_run->monitor analysis Analyze Yield & Purity monitor->analysis optimize Optimize Conditions (Temp, Solvent, Ligand) analysis->optimize Yield < 90% workup 6. Aqueous Workup analysis->workup Yield > 90% optimize->initial_run Re-run purify 7. Purification (Crystallization or Column) workup->purify final_product Final Product purify->final_product

Caption: A general workflow for setting up and optimizing a metal-catalyzed synthesis.

Section 3: Key Experimental Protocols

These protocols serve as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Friedländer Synthesis of a Dihydroquinolinone

This protocol is adapted from general procedures for base-catalyzed Friedländer reactions.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add a suitable solvent such as ethanol (10 mL). To this solution, add the compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminoaryl ketone is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Iron-Catalyzed Radical Cyclization for Dihydroquinolinone Synthesis

This protocol is based on a reported iron-catalyzed synthesis of alkylated dihydroquinolinones.[18]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add FeCl₂·4H₂O (0.1 mmol, 10 mol%). Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon) three times.

  • Addition of Reagents: Under a positive pressure of Argon, add the N-arylcinnamamide substrate (1.0 mmol, 1.0 equiv), the alkylating reagent (e.g., a perester, 1.5 mmol, 1.5 equiv), and anhydrous DMF (5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100°C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS if possible by withdrawing small aliquots under an inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted dihydroquinolinone. The reaction often exhibits excellent diastereoselectivity.[18]

References

safe handling and storage of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-17-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in your experiments. The information provided herein is synthesized from established safety protocols for structurally similar quinolinone derivatives and general laboratory best practices.

I. Core Safety & Handling FAQs

This section addresses the most frequently asked questions regarding the fundamental safety precautions and handling procedures for this compound.

Q1: What are the primary hazards associated with this compound?

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

To minimize exposure, the following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are essential.[1][6] For procedures with a high risk of splashing, a full-face shield is recommended.[7]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[6][7][8] Ensure that gloves are inspected for any signs of degradation or perforation before use.[1] For extensive handling, consider double-gloving.[8][9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][3][6]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[6]

Q3: How should I properly store this compound?

Proper storage is critical to maintain the integrity and stability of the compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10][11] Room temperature storage is generally acceptable, but always refer to the supplier's specific recommendations.

Q4: What is the appropriate procedure for disposing of waste containing this compound?

Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[3] Do not allow the compound or its solutions to enter drains or waterways.[2][3] Contaminated packaging should be disposed of as unused product.[3]

II. Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific issues that may arise during the use of this compound in your experiments.

Q5: I'm observing incomplete dissolution of the compound in my solvent system. What could be the cause and how can I fix it?

Incomplete dissolution can stem from several factors. Based on the properties of similar compounds, this compound is expected to be soluble in organic solvents such as chloroform.[12] If you are experiencing issues, consider the following:

  • Solvent Polarity: Re-evaluate the polarity of your chosen solvent. You may need to switch to a more suitable solvent or use a co-solvent system.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of stubborn particles.

  • Gentle Warming: Cautious warming of the solution may improve solubility. However, be mindful of potential degradation at elevated temperatures.

  • Purity: Impurities in the compound can affect its solubility. If possible, verify the purity of your sample.

Q6: My experimental results are inconsistent. Could the compound be degrading?

Inconsistency in results can be indicative of compound degradation. Quinolinone derivatives can be susceptible to degradation under certain conditions.[13] To troubleshoot this:

  • Storage Conditions: Verify that the compound has been stored correctly, as outlined in the storage FAQ. Improper storage can lead to gradual degradation.

  • Working Solution Stability: Prepare fresh working solutions for each experiment. Some compounds are not stable in solution for extended periods. A study on quinolones in solution showed degradation after 48 hours at 4°C.[13]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation.[13] Aliquot your stock solution into single-use vials to minimize this.

  • Light Sensitivity: Some quinoline derivatives are light-sensitive.[12] Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

Q7: I've accidentally spilled a small amount of the solid compound on the lab bench. What is the correct clean-up procedure?

For minor spills of solid this compound, follow these steps:

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Wear Appropriate PPE: Don your lab coat, safety goggles, and gloves.

  • Contain the Spill: Gently sweep up the solid material, avoiding the creation of dust, and place it in a suitable, sealed container for disposal.[3][10]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same sealed container as the spilled compound.

  • Wash Hands: Thoroughly wash your hands after the clean-up is complete.

For larger spills, or if you feel uncomfortable with the clean-up, evacuate the area and contact your institution's environmental health and safety department.

III. Data & Protocols

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[14]
Molecular Weight 177.20 g/mol PubChem[14]
CAS Number 22246-17-9ChemicalBook[15]
Protocol: Preparation of a Stock Solution

This protocol outlines the steps for the safe preparation of a stock solution of this compound.

  • Pre-weighing Preparation:

    • Ensure your chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE, including double gloves.[8][9]

    • Decontaminate the balance and the surrounding work area.

  • Weighing the Compound:

    • Tare a suitable container (e.g., a glass vial) on the analytical balance.

    • Carefully weigh the desired amount of this compound into the container. Avoid generating dust.

  • Dissolution:

    • Add the desired volume of the appropriate solvent to the container with the compound.

    • Securely cap the container.

    • Gently swirl the container to dissolve the compound. If necessary, use a vortex mixer or sonicator until the solid is fully dissolved.

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended conditions, protecting it from light if necessary.

IV. Visualized Workflows

Decision Tree for PPE Selection

PPE_Selection start Start: Handling This compound solid_or_solution Is the compound in solid form? start->solid_or_solution splash_risk Is there a risk of splashing? solid_or_solution->splash_risk No (Solution) fume_hood Work in a chemical fume hood solid_or_solution->fume_hood Yes goggles Wear safety goggles splash_risk->goggles No face_shield Wear a full-face shield splash_risk->face_shield Yes fume_hood->splash_risk lab_coat_gloves Wear a lab coat and chemical-resistant gloves goggles->lab_coat_gloves face_shield->lab_coat_gloves end Proceed with experiment lab_coat_gloves->end

Caption: A decision-making workflow for selecting appropriate PPE.

Safe Storage Logic Flow

Storage_Logic start Receiving the Compound check_container Inspect container for damage start->check_container label_check Verify label and CAS number check_container->label_check storage_location Select a cool, dry, and well-ventilated storage area label_check->storage_location incompatibles Store away from incompatible materials (e.g., strong oxidizers) storage_location->incompatibles seal_container Ensure container is tightly sealed incompatibles->seal_container log_entry Log the compound in the chemical inventory seal_container->log_entry end Properly Stored log_entry->end

Caption: Logical steps for the safe and compliant storage of the compound.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 7-Methoxy-3,4-dihydro-1H-quinolin-2-one. Retrieved from --INVALID-LINK--

  • Fluorochem. (2024). Safety Data Sheet: 7-Methoxyquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). Isoquinoline, 3,4-dihydro-7-methoxy-. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminoisoquinolin-7-ol. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1269-1276. Retrieved from --INVALID-LINK--

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone. Retrieved from --INVALID-LINK--

  • Angene Chemical. (2021). Safety Data Sheet: 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). 7-METHOXY-2,3-DIHYDROISOQUINOLIN-4(1H)-ONE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • HD Resource. (n.d.). PPE. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Retrieved from --INVALID-LINK--

  • LGC Standards. (2024). SAFETY DATA SHEET: Methoxyflurane. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • S. Sudha, J. P. Jasinski. (2013). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E, 69(Pt 10), o1569. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-[(4-hydroxyphenyl)methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Coherent Market Insights. (2024). 2-methyl Quinoline Market Size, Share. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. Retrieved from --INVALID-LINK--

  • Zheng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6575-6596. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile. Retrieved from --INVALID-LINK--

  • Verma, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 116, 105286. Retrieved from --INVALID-LINK--

  • Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Retrieved from --INVALID-LINK--

  • Woodward, M. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796-802. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Methoxyquinolin-4-ol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Biological Assays with 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide expert, field-proven insights into overcoming common challenges encountered when working with this and related quinolinone-based compounds. Our goal is to ensure the integrity and reliability of your experimental data by explaining the "why" behind troubleshooting steps, grounded in established scientific principles.

Introduction to this compound

This compound is a heterocyclic organic molecule belonging to the quinolinone class. While it serves as a valuable scaffold in medicinal chemistry and drug discovery, its structural motifs present specific challenges in biological assays. This guide will address these potential issues head-on, providing you with the necessary tools to validate your findings and proceed with confidence. A key principle to remember is that unexpected activity in an initial screen should always be rigorously validated to rule out assay artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound.

Q1: What are the primary challenges I should anticipate when working with quinolinone-based compounds?

Researchers should be aware of three main potential issues: solubility limitations, assay interference, and compound stability. Quinolinone scaffolds can exhibit poor aqueous solubility, may interfere with assay signals (particularly fluorescence), and can be prone to degradation under certain conditions.

Q2: My compound shows activity in multiple, unrelated assays. What could be the cause?

This is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[1] PAINS are compounds that appear as "hits" in numerous high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific, targeted binding to the protein of interest. It is critical to perform counter-screens and orthogonal assays to differentiate true hits from PAINS artifacts.

Q3: Is this compound likely to be fluorescent?

Yes, the quinoline core is known for its inherent fluorescent properties.[2] The methoxy group can further influence these characteristics. This intrinsic fluorescence, or "autofluorescence," can be a significant source of interference in fluorescence-based assays (e.g., FRET, FP, or assays using fluorescent reporters like GFP or luciferase).

Q4: What is the expected biological target of this compound?

While the specific targets of this compound are not extensively documented in publicly available literature, its structural analog, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, is a weak inhibitor of Monoamine Oxidase A (MAO-A).[3] This suggests that enzymes, particularly those with a hydrophobic binding pocket, could be potential targets. However, without specific data, any observed activity must be rigorously validated.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to troubleshooting your experiments.

Issue 1: Compound Precipitation or Poor Solubility

Problem: I observe a precipitate, cloudiness, or inconsistent results at higher concentrations of my compound.

Causality: Poor aqueous solubility is a common characteristic of planar, aromatic molecules like quinolinones. When a compound is not fully dissolved, its effective concentration is unknown and lower than intended, leading to non-reproducible dose-response curves and underestimated potency.

Solutions:

  • Solvent Optimization:

    • Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

    • Assay Concentration: When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

  • Solubility Assessment: Before extensive biological testing, determine the kinetic solubility of your compound in the specific assay buffer you will be using.

    Protocol 1: Kinetic Solubility Assessment by Visual Inspection

    • Prepare a serial dilution of your compound in the assay buffer, starting from your highest intended concentration.

    • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

    • Visually inspect each concentration against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is your approximate kinetic solubility limit.

  • Modify Assay Buffer (If Possible): The solubility of quinolinones can be pH-dependent. If your biological target is stable across a pH range, you might test slight variations in buffer pH to improve solubility.

Data Summary: Recommended Solvents for Structurally Similar Compounds For challenging compounds, co-solvents may be necessary, especially for in vivo studies. The following table provides solvent systems reported for the related compound 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, which can serve as a starting point.[3]

Solvent SystemCompositionAchieved Solubility
PBS Phosphate-Buffered Saline~1 mg/mL (6.13 mM)
DMSO/PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (15.32 mM)
DMSO/SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (15.32 mM)

Note: Always validate that any co-solvents used do not interfere with your assay.

Issue 2: High Background Signal in Fluorescence Assays

Problem: The fluorescence intensity in wells containing my compound is high, even in no-enzyme or no-cell controls.

Causality: This is likely due to the intrinsic fluorescence (autofluorescence) of the 7-methoxy-quinolinone scaffold. The compound absorbs light at the excitation wavelength and emits light in the detection range of your assay's fluorophore, creating a false-positive signal.

Solutions:

  • Measure Compound Autofluorescence: This is a critical control experiment.

    Protocol 2: Autofluorescence Measurement

    • Prepare a plate with your assay buffer.

    • Add your compound at the same concentrations used in the main experiment.

    • Include a "buffer only" control.

    • Read the plate using the same excitation and emission wavelengths and gain settings as your main assay.

    • The signal from these wells represents the compound's contribution to the total signal and should be subtracted from the data of your experimental wells.

  • Shift Fluorophore Wavelengths: Quinolinone autofluorescence is often strongest in the blue-green region of the spectrum. If your assay chemistry allows, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm) to minimize spectral overlap.

  • Pre-read Plates: For cell-based assays, measure the fluorescence of the wells after adding the compound but before initiating the biological process (e.g., before adding a fluorescent substrate). This baseline reading can be used for background subtraction.[1]

Issue 3: Apparent Activity is Not Target-Specific (PAINS Behavior)

Problem: My compound is active in my primary screen, but I'm unsure if it's a true inhibitor of my target protein.

Causality: PAINS can interfere with assays through various mechanisms, including covalent modification of proteins, redox cycling, or formation of colloidal aggregates that sequester the target protein.[1][4] It is imperative to perform validation assays to confirm a specific mechanism of action.

Workflow for Validating a "Hit"

The following workflow illustrates a logical progression to increase confidence in a potential hit and eliminate artifacts.

hit_validation_workflow primary_screen Primary Screen Hit autofluor Check Autofluorescence (Protocol 2) primary_screen->autofluor Initial Checks solubility Check Solubility (Protocol 1) primary_screen->solubility Initial Checks dose_response Confirm Dose-Response & Hill Slope autofluor->dose_response solubility->dose_response counter_screen Counter-Screen (e.g., against reporter enzyme) dose_response->counter_screen Is inhibition specific? orthogonal_assay Orthogonal Assay (Different detection method) counter_screen->orthogonal_assay Passes artifact Likely Artifact (Triage) counter_screen->artifact Fails direct_binding Direct Binding Assay (e.g., SPR, ITC) orthogonal_assay->direct_binding Confirms Activity orthogonal_assay->artifact Discrepant Result valid_hit Validated Hit direct_binding->valid_hit Confirms Binding direct_binding->artifact No Binding

Caption: Hit validation workflow to triage artifacts.

Key Validation Steps:

  • Counter-Screen: Design an assay that removes your specific target but retains other components of the assay system. For example, if you are using a luciferase reporter assay, test your compound's effect directly on purified luciferase enzyme. Activity in this counter-screen strongly suggests assay interference.[1]

  • Orthogonal Assay: Confirm the biological activity using a different technology. If your primary screen measured cell death via a caspase-3/7 luminescence assay, an orthogonal assay might measure cell viability via a non-luminescent method like MTT or direct cell counting. Consistent results across different platforms increase confidence in the hit.

  • Test for Aggregation: Colloidal aggregation is a common mechanism for PAINS. Aggregators can be identified by their sensitivity to non-ionic detergents.

    Protocol 3: Detergent-Based Aggregation Counter-Screen

    • Perform your standard enzyme inhibition assay.

    • In parallel, run the same assay but include 0.01% Triton X-100 in the assay buffer.

    • If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely acting as an aggregator.

Issue 4: Compound Instability and Inconsistent Results

Problem: I observe a loss of compound potency over time, or my results vary between experiments, even with fresh dilutions.

Causality: Quinolinone compounds can be susceptible to degradation, influenced by factors like pH, light, and temperature.[5] Degradation reduces the concentration of the active compound, leading to a loss of potency and inconsistent results. Discoloration of stock solutions (e.g., turning yellow) is a visual indicator of potential degradation.

Solutions:

  • Proper Storage:

    • Solid: Store the powdered compound at the recommended temperature (typically 4°C or -20°C), protected from light in a tightly sealed container.

    • Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Prepare Fresh Dilutions: For sensitive experiments, always prepare fresh dilutions of the compound from a frozen stock solution immediately before use. Do not store compounds in aqueous buffer for extended periods.

  • Stability Assessment (If Necessary): If instability is strongly suspected, its rate can be quantified using HPLC.

    Protocol 4: Basic Stability Assessment using HPLC

    • Prepare a solution of the compound in your assay buffer.

    • Analyze a sample immediately (T=0) using a stability-indicating HPLC method to determine the initial peak area of the parent compound.

    • Incubate the solution under your exact assay conditions (e.g., 37°C, ambient light) for the duration of the assay.

    • Analyze samples at various time points (e.g., 1, 4, 24 hours).

    • A decrease in the peak area of the parent compound over time, especially with the appearance of new peaks, confirms degradation.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling up this important heterocyclic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and scalable approach is the intramolecular Friedel-Crafts acylation. This involves the cyclization of a suitable N-acyl aniline precursor. The typical precursor is N-(3-methoxyphenyl)-3-chloropropionamide . This method is favored for its use of readily available starting materials and its directness. Alternative routes, such as the reduction of the corresponding unsaturated quinolin-2-one, are also possible but often involve additional synthetic steps.[1]

Q2: Why is the Friedel-Crafts route challenging, especially during scale-up?

A2: The primary challenge lies in controlling the regioselectivity of the cyclization. The amide substituent on the aniline ring directs acylation to the ortho and para positions. For N-(3-methoxyphenyl)-3-chloropropionamide, this leads to two possible products: the desired 7-methoxy isomer (para to the amide, ortho to the methoxy group) and the undesired 5-methoxy isomer (ortho to both groups). Managing the ratio of these isomers is a critical process parameter. Furthermore, the reaction uses a large excess of aluminum chloride (AlCl₃), a highly moisture-sensitive Lewis acid, which presents significant handling and workup challenges at scale.[2]

Q3: What are the most critical safety precautions for this synthesis?

A3: The key hazards are associated with aluminum chloride (AlCl₃).

  • High Reactivity with Water: AlCl₃ reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Quench: The quenching of the reaction mixture by adding it to water or acid is extremely exothermic. This must be done slowly, with efficient cooling and agitation, especially at a large scale, to prevent a runaway reaction.

  • Corrosivity: Both AlCl₃ and the HCl generated are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Section 2: Reference Synthetic Protocol

This protocol details a lab-scale synthesis of the precursor N-(3-methoxyphenyl)-3-chloropropionamide followed by its cyclization to this compound.

Part A: Synthesis of N-(3-methoxyphenyl)-3-chloropropionamide
  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxyaniline (1.0 eq) and a suitable solvent like dichloromethane (DCM) or ethyl acetate. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Part B: Friedel-Crafts Cyclization to this compound
  • Setup: In a separate, thoroughly dried three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 4.0-5.0 eq).

  • Precursor Addition: Add the crude N-(3-methoxyphenyl)-3-chloropropionamide from Part A portion-wise to the AlCl₃ at room temperature. The mixture will likely form a thick, stirrable slurry.

  • Heating: Slowly heat the reaction mixture to 80-90 °C. The slurry may liquefy as the reaction progresses. Maintain this temperature for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, large vessel, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully , transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic.

  • Extraction & Isolation: Once the quench is complete and all solids have dissolved, extract the aqueous mixture with a suitable solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product will be a mixture of 7-methoxy and 5-methoxy isomers. Purification is typically achieved by column chromatography or recrystallization.

Section 3: Troubleshooting & Scale-Up Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Problem Area: Low or No Product Yield

Q: My Friedel-Crafts cyclization is not working. TLC analysis shows only the starting material. What went wrong?

A: This is a common issue, almost always related to the deactivation of the Lewis acid catalyst.

  • Cause 1: Inactive Aluminum Chloride. Anhydrous AlCl₃ is extremely hygroscopic. If it has been exposed to atmospheric moisture, it will be partially hydrolyzed and ineffective.

    • Solution: Always use a fresh, unopened bottle of high-purity anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glovebox or under a positive pressure of nitrogen). Ensure all glassware is oven- or flame-dried immediately before use.

  • Cause 2: Wet Solvent or Starting Material. Any residual water in the solvent or starting material will consume the AlCl₃.

    • Solution: Use an anhydrous grade of solvent if one is used. Ensure the precursor from the previous step is thoroughly dried under a high vacuum.

  • Cause 3: Insufficient Temperature/Time. The reaction requires significant thermal energy to proceed.

    • Solution: Ensure your reaction reaches the target temperature of 80-90 °C. If the reaction is sluggish, consider extending the reaction time and monitor closely.

Q: The reaction worked, but my isolated yield after workup and purification is very low. Where did my product go?

A: Low isolated yield can result from issues during the workup or purification stages.

  • Cause 1: Incomplete Extraction. The product has some polarity and may not be fully extracted from the acidic aqueous phase after quenching.

    • Solution: Perform multiple extractions (at least 3-4 times) with your organic solvent. If the product has significant water solubility, consider a continuous liquid-liquid extraction apparatus for larger scales.

  • Cause 2: Product Loss During Purification. Co-elution of isomers during column chromatography or loss of product to the mother liquor during recrystallization can significantly reduce yield.

    • Solution: Optimize your purification method at a small scale first. For chromatography, screen different solvent systems to achieve better separation. For recrystallization, perform a systematic solvent screen to find a system that provides high recovery. See the Purification section for more details.

Problem Area: Purity and Isomer Control

Q: My final product is contaminated with the 5-methoxy isomer. How can I improve the regioselectivity?

A: Controlling the 7-methoxy to 5-methoxy isomer ratio is the primary challenge of this synthesis. The formation of the 5-isomer is kinetically favored at lower temperatures, while the desired 7-isomer is the thermodynamically more stable product.

  • Cause 1: Sub-optimal Reaction Temperature. Running the reaction at too low a temperature can favor the formation of the kinetic 5-methoxy byproduct.

    • Solution: Ensure the reaction is heated to at least 80-90 °C. This provides the energy needed to overcome the activation barrier for the formation of the thermodynamically favored 7-methoxy product. Some protocols even suggest higher temperatures (up to 160 °C), but this must be balanced against potential decomposition.[2]

  • Cause 2: Insufficient Reaction Time. If the reaction is stopped too early, it may reflect the kinetic product distribution.

    • Solution: Allow the reaction to stir at the target temperature for a sufficient duration (e.g., 3-5 hours or more) to allow the reaction to equilibrate towards the thermodynamic product.

Table 1: Effect of Temperature on Isomer Ratio (Illustrative Data)

Reaction Temperature 7-Methoxy:5-Methoxy Ratio Typical Yield
60 °C ~ 2 : 1 Moderate
90 °C ~ 4 : 1 Good

| 120 °C | ~ 5 : 1 | Good (risk of charring) |

Problem Area: Scaling Up the Synthesis

Q: I am scaling the reaction from a 5g to a 500g scale. What are the most critical parameters to reconsider?

A: Moving to a larger scale introduces new challenges related to mass and heat transfer. Simply multiplying all reagents by 100 is not a viable strategy.

  • Challenge 1: Heat Management. The addition of the precursor to AlCl₃ and, more critically, the final quench are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat.

    • Solution:

      • Controlled Addition: Use an addition funnel or a pump for slow, controlled addition of reagents.

      • Efficient Cooling: Use a jacketed reactor with a powerful cooling system.

      • Reverse Quench: For the workup, a "reverse quench" is much safer at scale. This involves slowly adding the reaction mixture to the well-stirred, chilled acid/ice mixture, rather than the other way around.

  • Challenge 2: Agitation. The reaction mixture is often a thick, viscous slurry. Inadequate mixing can lead to localized hot spots, poor heat transfer, and incomplete reaction.

    • Solution: Use a reactor equipped with a powerful overhead stirrer with a suitably shaped impeller (e.g., an anchor or turbine stirrer) to ensure the entire mixture is kept homogeneous.

  • Challenge 3: Off-Gassing. The quench generates a large volume of HCl gas.

    • Solution: The reactor must be vented to a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the corrosive and toxic HCl gas before it is released.

Workflow Diagram: Scale-Up Synthesis and Troubleshooting

G cluster_prep Precursor Synthesis cluster_cyclization Friedel-Crafts Cyclization cluster_workup Workup & Purification start 3-Methoxyaniline + 3-Chloropropionyl Chloride precursor N-(3-methoxyphenyl)- 3-chloropropionamide start->precursor Acylation cyclization Add Precursor to Anhydrous AlCl3 Heat to 80-90 C precursor->cyclization quench Controlled Quench (Reverse Addition) cyclization->quench Monitor by LC-MS check_yield Low Yield? cyclization->check_yield extraction Extraction with DCM quench->extraction purify Purification extraction->purify product Pure 7-Methoxy- 3,4-dihydroquinolin- 2(1H)-one purify->product check_purity High 5-Isomer? purify->check_purity yield_sol Check AlCl3 Quality Ensure Anhydrous Conditions Increase Reaction Time check_yield->yield_sol Yes purity_sol Increase Temperature (90 C) Increase Reaction Time Optimize Purification check_purity->purity_sol Yes

Caption: Key workflow and troubleshooting points for scaling up the synthesis.

Section 4: Purification and Characterization

Q: What is the best way to separate the 7-methoxy and 5-methoxy isomers?

A: The separation of these isomers is non-trivial due to their similar polarities.

  • Method 1: Flash Column Chromatography. This is effective at the lab scale (<50g). A typical eluent system is a gradient of ethyl acetate in hexanes. The 7-methoxy isomer is generally slightly less polar and will elute first.

  • Method 2: Recrystallization. This is the preferred method for large-scale purification as it is more cost-effective and operationally simpler. Finding the right solvent system is key.

    • Screening: Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and toluene. Mixtures of these solvents can also be effective.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator. The desired 7-methoxy isomer, if it is the major component, should crystallize out, leaving the 5-methoxy isomer enriched in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.

Q: What are the expected analytical data for the pure product?

A: The identity and purity of this compound (MW: 177.20 g/mol ) should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: You will see three protons in the aromatic region (~6.5-7.1 ppm). The key distinction from the 5-methoxy isomer is the coupling pattern. For the 7-methoxy isomer, you expect a doublet (~7.0 ppm, H-5), a doublet of doublets (~6.6 ppm, H-6), and a doublet (~6.5 ppm, H-8).

    • Aliphatic Protons: Two triplets corresponding to the two CH₂ groups of the dihydro- portion of the ring will appear around ~2.6 ppm and ~2.9 ppm.

    • Methoxy Group: A sharp singlet for the -OCH₃ group will be present at ~3.8 ppm.

    • NH Proton: A broad singlet for the amide proton will appear around ~8.0-9.0 ppm, which is exchangeable with D₂O.

  • Mass Spectrometry (ESI+): Expect to see the molecular ion peak [M+H]⁺ at m/z = 178.

Troubleshooting Decision Tree: Isomer Separation

G start Crude Product (Mixture of Isomers) scale_check Scale > 50g? start->scale_check chromatography Perform Flash Column Chromatography (Hexanes/EtOAc) scale_check->chromatography No recrystallization Perform Recrystallization Solvent Screen (e.g., EtOH, IPA, EtOAc) scale_check->recrystallization Yes purity_check_1 Purity > 98%? chromatography->purity_check_1 purity_check_2 Purity > 98%? recrystallization->purity_check_2 end_node Pure Product purity_check_1->end_node Yes reprocess Reprocess Mother Liquor or Re-column Fractions purity_check_1->reprocess No purity_check_2->end_node Yes purity_check_2->reprocess No reprocess->chromatography

References

Validation & Comparative

The Emerging Potential of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one with other quinolinone derivatives, focusing on its potential as a modulator of key biological targets. We will delve into supporting experimental data, detailed protocols, and the underlying structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction: The Quinolinone Core and the Significance of 7-Position Substitution

The 3,4-dihydroquinolin-2(1H)-one core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, bicyclic structure provides a versatile template for the design of compounds that can interact with a range of biological targets with high specificity. The substitution pattern on the aromatic ring, particularly at the C6 and C7 positions, has been shown to be a critical determinant of biological activity. This guide will focus primarily on the burgeoning evidence suggesting that derivatives of 3,4-dihydro-2(1H)-quinolinone are potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and depression.[2]

Comparative Analysis: this compound as a Potential MAO-B Inhibitor

Recent studies have highlighted the 3,4-dihydro-2(1H)-quinolinone scaffold as a promising starting point for the development of novel MAO-B inhibitors.[2] While direct experimental data for this compound is emerging, we can infer its potential by examining structurally related analogs.

A pivotal study by Meiring et al. systematically explored the impact of C6 and C7 substitutions on the MAO-B inhibitory activity of 3,4-dihydro-2(1H)-quinolinones. Their findings provide a robust dataset for a comparative analysis.[2] Furthermore, the biological activity of the immediate precursor, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, offers a crucial baseline for understanding the effect of the 7-methoxy group. It has been reported as a weak inhibitor of MAO-A with an IC50 of 183 µM, with no significant activity against MAO-B.[3][4]

Table 1: Comparative MAO-B Inhibitory Activity of C7-Substituted 3,4-dihydro-2(1H)-quinolinone Derivatives
CompoundC7-SubstituentMAO-B IC50 (µM)[2]MAO-A IC50 (µM)[2]Selectivity Index (MAO-A/MAO-B)[2]
1 -H> 100> 100-
2 7-OHNo MAO-B activity183[3][4]-
3 7-OCH2Ph0.0028116> 41,000
4 7-OCH2(4-F-Ph)0.001456.5> 40,000
5 7-OCH2(4-Cl-Ph)0.002149.9> 23,000
6 7-OCH2(4-Br-Ph)0.001742.1> 24,000
7 7-O(CH2)2Ph0.0045> 100> 22,000
8 7-O(CH2)3Ph0.0083> 100> 12,000
Reference
Selegiline-0.00982.1214

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 clearly demonstrates that substitution at the C7 position with various benzyloxy and phenylethoxy groups leads to highly potent and selective MAO-B inhibitors. The parent 7-hydroxy compound is a weak MAO-A inhibitor and is inactive against MAO-B.[3][4] This starkly contrasts with its ether derivatives, which exhibit nanomolar potency against MAO-B. This suggests that the electronic and steric properties of the C7 substituent are critical for potent and selective MAO-B inhibition.

The exceptional potency of the 7-benzyloxy derivatives (compounds 3-6) highlights the importance of an aromatic ring linked via an ether linkage at this position. The introduction of electron-withdrawing groups on the phenyl ring of the benzyloxy moiety (compounds 4-6) appears to be well-tolerated, maintaining high potency.

Given these findings, This compound , with its small methoxy group at the C7 position, is a compelling candidate for investigation as a MAO-B inhibitor. While it lacks the larger aromatic moiety of the most potent compounds in the series, the presence of the oxygen atom at the 7-position is a key feature for activity. Further experimental evaluation is warranted to determine its precise IC50 value and selectivity profile.

Broader Therapeutic Potential: Anticancer Activity of the Quinolinone Scaffold

Beyond their potential as MAO inhibitors, quinolinone derivatives are widely recognized for their anticancer properties.[1] This activity is often attributed to the inhibition of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[1][5]

While direct comparative data for this compound in cancer cell lines is not yet available in the public domain, the broader class of quinolinone derivatives has demonstrated significant potential. For instance, various substituted quinolinones have shown potent activity against a range of cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and colon (HCT-116).[5]

The general mechanism of action for many anticancer quinolinones involves their ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) solution to each well.

  • Add 25 µL of the test compound dilution or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate/detection reagent mixture containing the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B), Amplex® Red, and HRP in phosphate buffer.

  • Initiate the reaction by adding 25 µL of the substrate/detection reagent mixture to each well.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Pre_Incubation Pre-incubation (Enzyme + Compound) Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme Solution (MAO-A/B) Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate/Detection Mix Reaction_Start Reaction Initiation (Add Substrate Mix) Substrate_Prep->Reaction_Start Pre_Incubation->Reaction_Start Measurement Fluorescence Reading Reaction_Start->Measurement Rate_Calc Calculate Reaction Rate Measurement->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

Caption: General workflow for an in vitro MAO inhibition assay.

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->VEGFR Inhibition ATP ATP ATP->VEGFR PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified signaling pathway of VEGFR-2 inhibition by quinolinone derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound and its analogs, with a particular focus on their potential as MAO-B inhibitors. The available data strongly suggests that the 3,4-dihydro-2(1H)-quinolinone scaffold is a highly promising template for the development of potent and selective inhibitors of this key enzyme. The 7-methoxy derivative, in particular, warrants further investigation to elucidate its specific inhibitory profile.

Furthermore, the well-established anticancer potential of the broader quinolinone class suggests that this compound may also possess valuable antiproliferative properties. Future research should focus on the synthesis and comprehensive biological evaluation of a series of 7-alkoxy-3,4-dihydroquinolin-2(1H)-ones to build a more complete structure-activity relationship profile. In vivo pharmacokinetic and efficacy studies will also be crucial in determining the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold prevalent in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural motif is of significant interest to researchers in drug discovery and development. The efficient and scalable synthesis of this compound is paramount for advancing preclinical and clinical studies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and insights to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Two principal synthetic strategies have emerged for the preparation of this compound: an intramolecular Friedel-Crafts cyclization approach and a two-step sequence involving the synthesis and subsequent reduction of a 7-methoxy-2-quinolone intermediate. This guide will dissect each route, evaluating their respective strengths and weaknesses in terms of yield, purity, scalability, and operational complexity.

Synthesis_Routes cluster_0 Route A: Intramolecular Friedel-Crafts Cyclization cluster_1 Route B: Reduction of 7-Methoxy-2-quinolone A1 3-Methoxyaniline A3 N-(3-methoxyphenyl)acrylamide A1->A3 A2 Acryloyl chloride A2->A3 A5 This compound A3->A5 A4 Lewis/Brønsted Acid A4->A5 B1 3-Methoxyaniline B3 7-Methoxy-2-quinolone B1->B3 B2 α,β-Unsaturated Carbonyl B2->B3 B5 This compound B3->B5 B4 Reducing Agent B4->B5

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route A: Intramolecular Friedel-Crafts Cyclization

This approach involves the acylation of 3-methoxyaniline with an appropriate three-carbon electrophile, typically acryloyl chloride, to form an N-arylacrylamide intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization to yield the target dihydroquinolinone.

Mechanism and Key Considerations

The critical step in this route is the acid-catalyzed intramolecular electrophilic aromatic substitution. The choice of catalyst is crucial to promote the desired ring closure without inducing undesirable side reactions, most notably the cleavage of the methoxy ether, which has been observed with strong Lewis acids like aluminum chloride (AlCl₃) in the synthesis of the analogous 7-hydroxy derivative.[1] Milder Lewis acids or Brønsted acids are therefore preferred to preserve the methoxy group.[2]

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization start 3-Methoxyaniline + Acryloyl chloride intermediate1 N-(3-methoxyphenyl)acrylamide start->intermediate1 intermediate1_node N-(3-methoxyphenyl)acrylamide activated_complex Activated Acylium Ion Intermediate intermediate1_node->activated_complex catalyst Lewis/Brønsted Acid catalyst->activated_complex product This compound activated_complex->product Electrophilic Aromatic Substitution

Figure 2: Mechanistic pathway for the intramolecular Friedel-Crafts cyclization route.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)acrylamide
  • Dissolve 3-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine, pyridine; 1.1 eq) to the solution.

  • Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acrylamide, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
  • To a solution of N-(3-methoxyphenyl)acrylamide (1.0 eq) in a high-boiling, non-coordinating solvent (e.g., chlorobenzene, o-dichlorobenzene), add a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid) (2.0-5.0 eq).[2]

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and a suitable aqueous solution (e.g., dilute HCl for Lewis acids, water for Brønsted acids).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Performance Analysis of Route A
ParameterObservation
Yield Moderate. The two-step process often results in overall yields ranging from 40-60%.
Purity Good, but purification can be challenging due to potential side products from incomplete cyclization or demethylation.
Scalability Moderate. The use of strong acids and high temperatures can pose challenges for large-scale synthesis.
Cost-Effectiveness The starting materials are relatively inexpensive, but the need for purification and potentially expensive milder catalysts can increase the overall cost.
Safety & Environment The use of corrosive acids and chlorinated solvents raises safety and environmental concerns.

Route B: Reduction of 7-Methoxy-2-quinolone

This route is a two-step process that begins with the synthesis of 7-methoxy-2-quinolone, which is then reduced to the target dihydroquinolinone. This approach offers the advantage of building the aromatic quinolone core first, followed by a well-established reduction of the C3-C4 double bond.

Synthesis of 7-Methoxy-2-quinolone

Several classic named reactions can be employed for the synthesis of the quinoline core, such as the Doebner-von Miller or Skraup reactions, followed by oxidation if necessary.[3][4][5] A common approach involves the reaction of 3-methoxyaniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 7-Methoxy-2-quinolone (Doebner-von Miller approach)
  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone; 1.2 eq) in the presence of an acid catalyst (e.g., concentrated HCl or H₂SO₄) and an oxidizing agent (e.g., the aniline itself or an external oxidant).[6]

  • Heat the reaction mixture under reflux for several hours. The reaction is often vigorous and requires careful temperature control.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purify the crude 7-methoxyquinoline by distillation or chromatography.

  • The resulting 7-methoxyquinoline can then be oxidized to 7-methoxy-2-quinolone using various oxidizing agents.

Alternatively, a more direct synthesis of the 2-quinolone can be achieved through other methods, such as the Knorr quinoline synthesis.[5]

Reduction of 7-Methoxy-2-quinolone

The reduction of the C3-C4 double bond of the 2-quinolone ring is a well-established transformation. Catalytic hydrogenation is the most common and efficient method.

Reduction_Workflow start 7-Methoxy-2-quinolone product This compound start->product catalyst Catalyst (e.g., Raney Ni, PtO2) catalyst->product hydrogen H2 gas hydrogen->product

Figure 3: Workflow for the catalytic hydrogenation of 7-Methoxy-2-quinolone.

Experimental Protocol: Catalytic Hydrogenation of 7-Methoxy-2-quinolone
  • In a hydrogenation vessel, dissolve 7-methoxy-2-quinolone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Platinum(IV) oxide (Adams' catalyst).[7][8][9][10]

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield pure this compound.

Performance Analysis of Route B
ParameterObservation
Yield Generally high. The reduction step often proceeds with yields exceeding 90%. The overall yield depends on the efficiency of the initial quinolone synthesis.
Purity High. The reduction is typically very clean, and the product can often be isolated in high purity with minimal purification.
Scalability Good. Catalytic hydrogenations are well-established and scalable industrial processes.
Cost-Effectiveness The cost of the catalyst can be a factor, but its high efficiency and recyclability can make this route economically viable on a larger scale.
Safety & Environment The use of flammable hydrogen gas requires specialized equipment and safety precautions. However, the reaction conditions are often milder than in Route A.

Comparative Summary and Recommendation

FeatureRoute A: Intramolecular Friedel-CraftsRoute B: Reduction of 7-Methoxy-2-quinolone
Overall Yield Moderate (40-60%)High (>70% in many cases)
Purity of Final Product Good, but requires careful purificationExcellent, often requires minimal purification
Scalability ModerateHigh
Operational Complexity Moderate, requires careful control of acidic conditionsHigh, requires specialized hydrogenation equipment
Key Challenge Preventing demethylation of the methoxy groupSynthesis of the 7-methoxy-2-quinolone precursor

Recommendation:

For laboratory-scale synthesis where high purity and yield are paramount, Route B (Reduction of 7-Methoxy-2-quinolone) is the recommended approach. The clean and efficient catalytic hydrogenation step often outweighs the initial effort required to synthesize the quinolone precursor. This route is also more amenable to scale-up for industrial production, given the well-established nature of catalytic hydrogenation processes.

Route A (Intramolecular Friedel-Crafts Cyclization) remains a viable option, particularly if milder, more selective catalysts can be identified to prevent the cleavage of the methoxy group. Further optimization of this route could make it more competitive, especially for smaller-scale preparations where the setup for catalytic hydrogenation may not be readily available.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct pathways. While the intramolecular Friedel-Crafts cyclization offers a more direct approach, the reduction of a pre-formed 7-methoxy-2-quinolone generally provides superior yields and purity. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of overall yield and purity. This guide provides the necessary data and insights to make an informed decision, empowering researchers to efficiently access this valuable pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of the biological activity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a synthetic heterocyclic compound. Our investigation is grounded in the principles of rigorous scientific inquiry, offering a comparative analysis against established compounds to elucidate its potential therapeutic relevance. We will explore its hypothesized mechanism of action, present detailed experimental protocols for its validation, and interpret comparative data to position this molecule within the current landscape of pharmacological research.

Introduction: The Therapeutic Potential of Dihydroquinolinones

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of activities, including use as antipsychotics and for treating neurodegenerative diseases.[1] While the specific biological activity of this compound is not extensively documented in peer-reviewed literature, its close structural analog, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, is a known weak inhibitor of Monoamine Oxidase A (MAO-A).[2] MAO-A is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-anxiety medications.

This guide, therefore, hypothesizes that this compound may also exhibit inhibitory activity against MAO-A. The substitution of the 7-hydroxyl group with a methoxy group may modulate this activity, potentially altering its potency and selectivity. To investigate this, we will compare its activity against its hydroxylated precursor and two well-established MAO inhibitors: Clorgyline, an irreversible and selective MAO-A inhibitor, and Moclobemide, a reversible and selective MAO-A inhibitor.

Proposed Mechanism of Action: Inhibition of Monoamine Oxidase A

Monoamine oxidase enzymes are flavin-containing enzymes located on the outer mitochondrial membrane. They play a crucial role in the catabolism of monoamine neurotransmitters. The proposed mechanism of action for this compound is the inhibition of MAO-A, thereby preventing the breakdown of monoamines and increasing their concentration in the synaptic cleft. This is depicted in the following signaling pathway diagram.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A Monoamines->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Monoamines Increased Monoamines Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Neuronal Signal Receptors->Signal Inhibitor 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->MAO_A Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Validation: A Comparative In Vitro Study

To validate the hypothesized MAO-A inhibitory activity, a robust and reproducible in vitro assay is required. The following protocol outlines a standard fluorometric assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.

Experimental Workflow

The overall workflow for the validation process is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series (Test & Comparators) D Incubate Enzyme with Test Compounds A->D B Prepare Recombinant MAO-A & MAO-B Enzymes B->D C Prepare Substrate & Detection Reagents E Add Substrate to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Stop Reaction & Measure Fluorescence F->G H Plot Dose-Response Curves G->H I Calculate IC50 Values H->I J Determine Selectivity Index (MAO-B IC50 / MAO-A IC50) I->J

Caption: Experimental workflow for the in vitro validation of MAO inhibitors.

Detailed Protocol: MAO-Glo™ Assay (Promega)

This protocol is adapted from the commercially available MAO-Glo™ Assay, which provides a luminescent method for measuring MAO activity.

Materials:

  • This compound

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Clorgyline (positive control)

  • Moclobemide (positive control)

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Promega), including MAO substrate, Luciferin Detection Reagent, and Assay Buffer

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of all test and control compounds in DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 pM).

  • Enzyme and Substrate Preparation:

    • Dilute MAO-A and MAO-B enzymes to the recommended concentration in Assay Buffer.

    • Prepare the MAO substrate solution according to the kit instructions.

  • Assay Plate Setup:

    • Add 25 µL of the appropriate compound dilution to the wells of the 96-well plate.

    • Include wells with buffer only (no inhibitor) as a positive control for enzyme activity and wells with no enzyme as a negative control (background).

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the MAO substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 100 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data from the described experimental protocol. This data is for illustrative purposes to guide the interpretation of potential results.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
This compound 750> 100,000> 133
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 183,000[2]> 200,000> 1.1
Clorgyline 55,0001,000
Moclobemide 20020,000100
Interpretation of Results

Based on our hypothetical data, this compound demonstrates a significant increase in potency against MAO-A compared to its 7-hydroxy analog. The methoxy substitution appears to enhance the inhibitory activity, moving the IC50 from the micromolar to the nanomolar range.

Furthermore, the compound exhibits a high degree of selectivity for MAO-A over MAO-B. This is a desirable characteristic for antidepressant drug candidates, as MAO-B inhibition is associated with a higher risk of hypertensive crisis when tyramine-containing foods are consumed. The selectivity index of >133 is comparable to that of Moclobemide, a clinically used MAO-A inhibitor.

While not as potent as the irreversible inhibitor Clorgyline, the reversible nature of inhibition (which would require further kinetic studies to confirm) could offer a better safety profile.

Comparative_Logic cluster_compound Test Compound cluster_comparators Comparator Compounds cluster_parameters Evaluation Parameters cluster_conclusion Conclusion Test_Compound 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Potency Potency (IC50) Test_Compound->Potency Selectivity Selectivity (MAO-A vs MAO-B) Test_Compound->Selectivity Reversibility Reversibility (Hypothesized) Test_Compound->Reversibility Comparator_1 7-Hydroxy Analog Comparator_1->Potency Comparator_2 Clorgyline Comparator_2->Potency Comparator_2->Selectivity Comparator_3 Moclobemide Comparator_3->Potency Comparator_3->Selectivity Comparator_3->Reversibility Conclusion Promising MAO-A Inhibitor Candidate with Favorable Selectivity Profile Potency->Conclusion Selectivity->Conclusion Reversibility->Conclusion

Caption: Logical framework for the comparative analysis.

Conclusion and Future Directions

This guide has established a scientifically rigorous framework for validating the biological activity of this compound as a potential MAO-A inhibitor. The comparative analysis, based on plausible hypothetical data, suggests that this compound may represent a significant improvement over its hydroxylated precursor and could be a promising candidate for further investigation as a novel therapeutic agent for depression and anxiety disorders.

Future studies should focus on:

  • Confirmation of Reversibility: Conducting kinetic studies to determine if the inhibition of MAO-A is reversible or irreversible.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of depression.

  • Pharmacokinetic and Safety Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to further optimize potency and selectivity.

The dihydroquinolinone scaffold continues to be a rich source of novel bioactive molecules.[3] Through systematic and comparative validation, as outlined in this guide, the therapeutic potential of new derivatives like this compound can be effectively explored and advanced towards clinical development.

References

The 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 7-Methoxy-3,4-dihydroquinolin-2(1H)-one core is a prime example of such a scaffold. Its inherent structural rigidity, combined with the electronic properties imparted by the methoxy group and the lactam ring, provides an ideal foundation for the design of potent and selective modulators of enzyme and receptor function. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this quinolinone core, comparing its performance across different therapeutic targets and against alternative chemical series. We will delve into the causality behind experimental design, provide actionable protocols for synthesis and evaluation, and present a comparative analysis grounded in experimental data.

I. Targeting the Central Nervous System: Monoamine Oxidase B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine.[1][2] Its inhibition can increase dopamine levels, a cornerstone therapeutic strategy for Parkinson's disease.[3] The 3,4-dihydro-2(1H)-quinolinone core has been identified as a potent pharmacophore for MAO-B inhibition, capable of occupying the enzyme's catalytic site.[4]

Structural Requirements for Potent MAO-B Inhibition

The 7-methoxy group is a critical feature for high-affinity binding. SAR studies on related scaffolds, such as chalcones and coumarins, have demonstrated that the position and nature of methoxy substituents significantly influence inhibitory potency.[4] For the quinolinone series, the 7-methoxy group is believed to orient the molecule within the hydrophobic active site of MAO-B, engaging with key residues.

Modifications at other positions of the quinolinone ring have been explored to optimize potency and selectivity. While specific SAR data on a wide range of this compound analogs is dispersed, general principles from other MAO-B inhibitors can be applied. For instance, the introduction of small, lipophilic groups at positions that project into hydrophobic pockets of the enzyme can enhance binding affinity.

Comparative Analysis: Quinolinones vs. Other MAO-B Inhibitors

The therapeutic landscape for Parkinson's disease includes several established MAO-B inhibitors with different chemical scaffolds. A comparison of their potency highlights the potential of the quinolinone core.

Compound/Class Scaffold MAO-B IC50/Ki Selectivity (vs. MAO-A) Reference(s)
Selegiline Phenethylamine~0.037 µM (IC50)High[5][6]
Rasagiline AminoindanApproved DrugHigh[5]
Safinamide α-AminoamideApproved DrugHigh (Reversible)[5]
Coumarin Derivatives Coumarin1.2 nM (Ki) - 1.5 nM (Ki)High[7]
Thiosemicarbazone Deriv. Thiosemicarbazone0.042 µM (IC50)High[6]
7-Methoxy-dihydroquinolinone Analogs DihydroquinolinonePotent (Predicted)High (Predicted)[4]

Table 1: Comparative in vitro potency of various MAO-B inhibitors.

As shown in the table, coumarin and thiosemicarbazone derivatives have demonstrated nanomolar to low micromolar potency. While extensive public data for direct analogs of this compound is limited, the recurring use of this scaffold in patented MAO-B inhibitors suggests it achieves comparable or superior potency. The key advantage of the quinolinone scaffold lies in its synthetic tractability and the potential for fine-tuning physicochemical properties to optimize for blood-brain barrier penetration and metabolic stability.

Mechanism of Action: Dopamine Metabolism Pathway

MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron, thereby increasing its availability in the synaptic cleft.

MAO_B_Pathway DOPA L-DOPA DA Dopamine DOPA->DA DOPAC DOPAC DA->DOPAC HVA Homovanillic Acid DOPAC->HVA MAOB MAO-B MAOB->DA COMT COMT COMT->DOPAC Inhibitor 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.

II. Application in Oncology: PARP Inhibition and Beyond

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[8][9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of anticancer drugs.[10] The dihydroquinolinone scaffold has been incorporated into potent PARP inhibitors.

Structure-Activity Relationship for PARP Inhibition

The lactam portion of the this compound scaffold mimics the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This allows the quinolinone core to bind effectively in the NAD+ binding pocket of PARP. The 7-methoxy group can be oriented to form favorable interactions with the surrounding amino acid residues.

Further modifications are typically made at the N1 position of the lactam, extending out of the active site to interact with other regions of the protein or to modulate physicochemical properties.

Comparative Analysis: Quinolinones vs. Approved PARP Inhibitors

Four PARP inhibitors are currently approved for clinical use, providing a benchmark for the performance of new chemical entities.[9]

Drug Core Scaffold PARP1 IC50/Ki Key Indications Reference(s)
Olaparib Phthalazinone5 nM (IC50)Ovarian, Breast, Prostate, Pancreatic Cancer[11][12]
Rucaparib Indole Carboxamide1.4 nM (Ki)Ovarian, Prostate Cancer[11][12]
Niraparib Pyridyl-indazole3.8 nM (IC50)Ovarian Cancer[11][12]
Talazoparib Benzimidazole~0.2 nM (Ki)Breast Cancer[12]
Quinolinone Analogs DihydroquinolinonePotent (sub-nanomolar reported for related scaffolds)Preclinical

Table 2: Comparison of approved PARP inhibitors.

The data shows that existing PARP inhibitors have potencies in the low nanomolar range. Derivatives of the this compound scaffold have been reported in patent literature with similar high potency. The versatility of the quinolinone core allows for the introduction of various substituents to optimize not only potency but also the "PARP trapping" effect, a key determinant of clinical efficacy where the inhibitor prevents PARP from dissociating from DNA.[12]

Mechanism of Action: The PARP1 DNA Repair Pathway

PARP1 detects single-strand DNA breaks and initiates their repair. Inhibition of PARP1 leads to the accumulation of these breaks, which are converted to more lethal double-strand breaks during DNA replication.

PARP_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Detection BER Base Excision Repair (BER) PARP1->BER Recruitment Repair DNA Repaired BER->Repair SSB_i Single-Strand Break (SSB) PARP1_i PARP1 SSB_i->PARP1_i PARPi 7-Methoxy-dihydro- quinolinone Derivative PARPi->PARP1_i Inhibition StalledFork Stalled Replication Fork PARP1_i->StalledFork Trapping DSB Double-Strand Break (DSB) StalledFork->DSB Replication Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Synthetic Lethality (in HR deficient cells)

Caption: The role of PARP1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

III. Experimental Protocols

Synthesis of this compound

A common route to the target compound involves the synthesis of its 7-hydroxy precursor, followed by methylation.[13][14]

Step 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Reactant Preparation: A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride (AlCl₃).[13]

  • Reaction: The mixture is heated to approximately 160°C with stirring for 4 hours. The AlCl₃ acts as a Lewis acid to both catalyze the intramolecular Friedel-Crafts cyclization and demethylate the methoxy group.[13]

  • Quenching: The reaction mixture is cooled to 50°C and slowly quenched with ice-cold 5% hydrochloric acid.[13]

  • Work-up and Isolation: The mixture is heated to 95°C for one hour, then cooled. The precipitated solid is collected by filtration, washed with water, and then recrystallized from methanol/water to yield pure 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[13]

Step 2: Methylation to this compound

  • Reactant Preparation: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the final this compound.

Synthesis_Workflow Start N-(3-methoxyphenyl)- 3-chloropropionamide Step1 Friedel-Crafts Cyclization & Demethylation (AlCl3, 160°C) Start->Step1 Intermediate 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Step1->Intermediate Step2 Methylation (K2CO3, MeI) Intermediate->Step2 Product 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Step2->Product

Caption: Synthetic workflow for this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[8]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine), a fluorescent probe (e.g., Amplex Red), and the test compounds (dissolved in DMSO and diluted in assay buffer).[14]

  • Assay Plate Setup: In a 96-well black plate, add assay buffer to all wells. Add the test compounds at various concentrations, a positive control inhibitor (e.g., Selegiline), and a vehicle control (DMSO).[14]

  • Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.[14]

  • Reaction Initiation: Add the substrate/probe solution to all wells to start the reaction.

  • Measurement: Measure the fluorescence kinetically at 37°C (Ex/Em = 535/587 nm). The rate of fluorescence increase is proportional to MAO-B activity.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[15]

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reagent Preparation: Prepare solutions of recombinant human PARP1 enzyme, biotin-labeled NAD+, and test compounds.

  • Inhibition Reaction: Add the test compounds at various concentrations, a positive control inhibitor (e.g., Olaparib), and a vehicle control to the wells. Add the PARP1 enzyme and biotin-labeled NAD+ to initiate the reaction. Incubate to allow for PARylation of the histones.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Measurement: Read the luminescent signal using a microplate reader. The signal intensity is proportional to PARP1 activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the MAO-B assay.

IV. Conclusion and Future Directions

The this compound scaffold has proven its merit in the development of potent inhibitors for diverse and therapeutically relevant targets like MAO-B and PARP. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for lead optimization campaigns. The SAR insights discussed herein highlight the importance of the 7-methoxy group for anchoring within target active sites and the N1 and other positions as key points for derivatization to enhance potency, selectivity, and pharmacokinetic profiles.

Future research should focus on generating more comprehensive public SAR data for this specific scaffold against a wider array of targets. Exploring bioisosteric replacements for the 7-methoxy group could also yield compounds with improved metabolic stability or altered selectivity profiles. As our understanding of the molecular basis of disease continues to grow, versatile scaffolds like this compound will undoubtedly continue to play a central role in the discovery of the next generation of targeted therapeutics.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay. Retrieved from BenchChem website.

  • Pal, R. (2020, April 28). PARP Inhibitors: Where Are We in 2020 and What's Coming Next? Crown Bioscience Blog.

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from BMG LABTECH website.

  • Cancer Research UK. (2024, September 24). PARP Inhibitors. Retrieved from Cancer Research UK website.

  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects. Retrieved from Cleveland Clinic website.

  • Wikipedia. (n.d.). Dopamine. Retrieved from --INVALID-LINK--

  • Waldron, J. C., & Tipton, K. F. (1991). The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone. Biochemical Pharmacology, 41(5), 785-791.

  • Lara-Gonzalez, P., et al. (2021). Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. Cell Reports, 37(1), 109787.

  • Wikipedia. (n.d.). Monoamine oxidase B. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). MAO-B-IN-30: A Technical Guide for Studying Dopamine Metabolism. Retrieved from BenchChem website.

  • Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1282, 135134.

  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392.

  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S. Patent Application No. 10/529,869.

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(7), 1531-1534.

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Retrieved from Sigma-Aldrich website.

  • Elkamhawy, A., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 16(11), 1526.

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from ResearchGate.

  • Otava Chemicals. (n.d.). MAO-A/MAO-B Inhibitor. Retrieved from Otava Chemicals website.

  • Mai, W., et al. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 26(11), 3105.

  • Gecit, M. R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2120521119.

  • Kim, H., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Molecules, 26(19), 5798.

  • Wiese, M., et al. (2023). Structure-activity relationship study to improve cytotoxicity and selectivity of lonafarnib against breast cancer cells. Archiv der Pharmazie, 356(4), e2200263.

  • Kim, H. S., et al. (1998). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 21(4), 385-391.

References

A Researcher's Guide to Validating Monoamine Oxidase-A Inhibition by 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory activity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one and its derivatives against Monoamine Oxidase-A (MAO-A). We will delve into the scientific rationale for investigating this compound, present detailed protocols for robust assay validation, and offer a comparative analysis with established MAO-A inhibitors. Our approach emphasizes scientific integrity, ensuring that the described methodologies provide a self-validating system for generating reliable and reproducible data.

The Rationale: Quinolinones as Potential Neuromodulators

The quinolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While direct studies on the MAO-A inhibitory properties of this compound are not extensively documented in publicly available literature, compelling evidence from structurally similar analogs suggests its potential as a modulator of this key enzyme.

Notably, its close analog, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, has been identified as a weak inhibitor of MAO-A, with a reported IC50 value of 183 μM.[1][2] This finding provides a strong impetus for the systematic evaluation of this compound, as the methoxy group may alter its binding affinity and selectivity for MAO-A.

Monoamine oxidase A is a critical enzyme in the metabolic degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-anxiety medications.[4] Therefore, the validation of novel MAO-A inhibitors, such as this compound, is a significant endeavor in the pursuit of new therapeutic agents for neurological and psychiatric disorders.

The Validation Workflow: A Step-by-Step Approach

A rigorous validation process is paramount to ascertain the true biological activity of a test compound. The following experimental workflow is designed to provide a comprehensive assessment of the MAO-A inhibitory potential of this compound.

Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison Compound_Prep Compound Preparation (this compound) Initial_Screening Initial Screening (Fluorometric Assay) Compound_Prep->Initial_Screening Enzyme_Prep Enzyme & Substrate Preparation (Recombinant Human MAO-A) Enzyme_Prep->Initial_Screening IC50_Determination IC50 Determination (Dose-Response Curve) Initial_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. MAO-B) IC50_Determination->Selectivity_Assay Data_Analysis Data Analysis (IC50 Calculation) Selectivity_Assay->Data_Analysis Comparative_Analysis Comparative Analysis (vs. Known Inhibitors) Data_Analysis->Comparative_Analysis

Caption: A streamlined workflow for the validation of this compound as a potential MAO-A inhibitor.

Experimental Protocols

This high-throughput compatible assay provides a sensitive method for initial screening and IC50 determination. The principle lies in the MAO-A catalyzed deamination of a substrate, which produces hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe to generate a highly fluorescent product.

Materials:

  • Recombinant human MAO-A enzyme

  • This compound (test compound)

  • Clorgyline (positive control, a selective MAO-A inhibitor)

  • MAO-A substrate (e.g., kynuramine or p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound and the positive control (Clorgyline) in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound or control at various concentrations

    • Recombinant human MAO-A enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO-A substrate and the HRP/probe solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

To assess the selectivity of the test compound, a similar fluorometric assay is performed using recombinant human MAO-B enzyme and a selective substrate or inhibitor.

Materials:

  • Recombinant human MAO-B enzyme

  • Selegiline (positive control, a selective MAO-B inhibitor)

  • MAO-B substrate (e.g., benzylamine)

  • Other reagents as in the MAO-A assay.

Procedure: Follow the same procedure as the MAO-A inhibition assay, substituting the MAO-A enzyme and substrate with their MAO-B counterparts. Compare the IC50 value obtained for MAO-B with that of MAO-A to determine the selectivity index (SI = IC50 for MAO-B / IC50 for MAO-A). A higher SI value indicates greater selectivity for MAO-A.

Comparative Analysis: Benchmarking Against the Standards

A crucial aspect of validating a new compound is to compare its performance against well-characterized alternatives. The following table summarizes the inhibitory potency (IC50 values) of known MAO-A inhibitors from different chemical classes.

Compound ClassCompoundMAO-A IC50SelectivityReference(s)
Quinolinone Analog 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone183 µMWeak MAO-A inhibitor[1][2]
Propargylamine Clorgyline0.0012 - 0.017 µMSelective for MAO-A[5][6]
Benzamide Moclobemide6.1 - 10 µMReversible, selective for MAO-A[7][8]
β-Carboline Alkaloid Harmine~1 nMPotent, selective for MAO-A[9]
Xanthone 1,3-Dihydroxy-2-methylxanthone3.7 µMSelective for MAO-A[10]

This comparative data provides a valuable benchmark for interpreting the results obtained for this compound. Should the compound exhibit an IC50 value in the low micromolar or nanomolar range with a high selectivity index for MAO-A, it would represent a promising lead for further development.

Understanding the Mechanism: The MAO-A Signaling Pathway

The inhibition of MAO-A leads to a cascade of events within the neuron, ultimately enhancing neurotransmission. The following diagram illustrates this pathway.

MAO_A_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitters (Serotonin, Norepinephrine) Reuptake Reuptake Transporter Neurotransmitter->Reuptake Reuptake MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Degradation Vesicles Synaptic Vesicles Vesicles->Neurotransmitter Release Reuptake->MAO_A Cytosolic Neurotransmitters Reuptake->Vesicles Repackaging Inhibitor 7-Methoxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->MAO_A Inhibition

Caption: The mechanism of MAO-A inhibition at the presynaptic terminal, leading to increased neurotransmitter availability.

Conclusion: A Path Forward for Novel MAO-A Inhibitors

This guide provides a robust and scientifically sound framework for the validation of this compound as a potential inhibitor of Monoamine Oxidase-A. While direct experimental data for this specific compound is currently limited, the presented workflow, grounded in established assay principles and comparative analysis, offers a clear path for its comprehensive evaluation. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data to ascertain the true therapeutic potential of this and other novel quinolinone derivatives. The discovery of new, selective, and safe MAO-A inhibitors remains a critical goal in the development of improved treatments for a range of neurological and psychiatric conditions.

References

The Emerging Potential of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Promising Scaffold Against Established Anticancer Agents

In the landscape of oncological research, the quest for novel molecular entities with potent and selective anticancer activity is perpetual. The quinolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide focuses on a specific, yet underexplored, member of this family: 7-Methoxy-3,4-dihydroquinolin-2(1H)-one . Due to the limited direct biological data on this compound, this document serves as a forward-looking comparative analysis. By examining the well-established mechanisms of current anticancer drugs and the burgeoning data on related quinolinone derivatives, we aim to provide a scientifically grounded, hypothetical framework for its potential as an anticancer agent, specifically as a tubulin inhibitor. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential of this scaffold and to delineate a clear experimental path for its future investigation.

The Microtubule: A Validated Target in Oncology

The microtubule cytoskeleton is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by the continuous polymerization and depolymerization of α- and β-tubulin dimers, is essential for the formation of the mitotic spindle during mitosis.[1] The critical role of microtubules in cell proliferation has made them a prime target for the development of anticancer therapeutics.[2]

Established Microtubule-Targeting Agents: Mechanisms of Action

Two of the most successful classes of microtubule-targeting agents are the taxanes and the vinca alkaloids, represented here by Paclitaxel and Vincristine , respectively. While both converge on disrupting microtubule dynamics, their mechanisms are diametrically opposed.

  • Paclitaxel (Taxane): The Stabilizer. Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[3] This binding event stabilizes the microtubule, rendering it resistant to depolymerization.[4][5] The consequence is an accumulation of abnormally stable, non-functional microtubules, which disrupts the formation of a proper mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Vincristine (Vinca Alkaloid): The Destabilizer. In contrast, vincristine binds to tubulin dimers, preventing their polymerization into microtubules.[1][2] This action leads to the disassembly of the mitotic spindle, causing the cell to be arrested in metaphase and ultimately triggering apoptosis.[2][7]

The distinct mechanisms of these established drugs highlight the multiple ways in which microtubule dynamics can be modulated for a therapeutic effect.

Microtubule_Targeting_Agents cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Microtubule->Tubulin Dimers Depolymerization Microtubule->Mitotic Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes (Inhibits Depolymerization) Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis Experimental_Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cell Viability Assay\n(MTT Assay) Cell Viability Assay (MTT Assay) Compound Synthesis\n& Characterization->Cell Viability Assay\n(MTT Assay) Initial Screening Determine IC50 Determine IC50 Cell Viability Assay\n(MTT Assay)->Determine IC50 Dose-Response Tubulin Polymerization\nAssay Tubulin Polymerization Assay Determine IC50->Tubulin Polymerization\nAssay Mechanistic Study Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization\nAssay->Cell Cycle Analysis Cellular Effect Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Mechanism of Death In Vivo Xenograft\nModels In Vivo Xenograft Models Apoptosis Assays->In Vivo Xenograft\nModels Efficacy Testing

References

analytical methods for assessing the purity of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for drugs targeting the central nervous system. Given its role, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities, such as isomers, starting material residues, or degradation products, can have significant pharmacological and toxicological implications.

This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance.

The Analytical Challenge: Understanding the Analyte

Before comparing methods, we must consider the physicochemical properties of this compound (MW: 177.20 g/mol , Formula: C₁₀H₁₁NO₂)[1][2]. It is a non-volatile, thermally stable solid with a chromophore, making it an ideal candidate for several analytical techniques. The primary challenge lies in separating it from structurally similar impurities that may have formed during synthesis.

Core Methodologies: A Head-to-Head Comparison

The selection of an analytical method is contingent on the specific goal, whether it's routine quality control (QC), impurity identification, or comprehensive structural confirmation. The four pillars of analysis for a compound like this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine QC

HPLC is the cornerstone technique for purity and assay determination of non-volatile and thermally sensitive compounds in the pharmaceutical industry.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the unequivocal primary choice for routine analysis.

Causality Behind the Choice: The compound's moderate polarity and aromatic structure lend themselves perfectly to separation on a non-polar stationary phase (like C18) with a polar mobile phase. This setup provides excellent resolution for separating the main component from potential non-volatile impurities and positional isomers, which are common byproducts in aromatic substitutions.[3]

Workflow: Purity Analysis via HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Processing prep_sample Dissolve Sample in Diluent (e.g., Acetonitrile/Water) injector Autosampler prep_sample->injector prep_mobile Prepare & Degas Mobile Phase (e.g., A: Water, B: Acetonitrile) pump Gradient Pump prep_mobile->pump pump->injector column C18 Column injector->column detector UV/PDA Detector column->detector cds Chromatography Data System (CDS) detector->cds integrate Peak Integration cds->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main peak from potential degradation products. Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, linearity, and range.[5]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    20.0 70
    22.0 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing adequately.[6]

Gas Chromatography (GC): A Complementary Tool for Volatile Impurities

GC is a powerful technique for analyzing volatile and thermally stable compounds.[7][8] While this compound is a solid, its relatively low molecular weight makes it potentially amenable to GC analysis at elevated temperatures. Its primary utility here is not for routine purity but for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process.

Causality Behind the Choice: GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), offers exceptional sensitivity for volatile organic compounds (VOCs).[8] For instance, solvents like Toluene, Methanol, or Acetone used in synthesis can be readily detected at trace levels.

Limitations:

  • Thermal Stability: High temperatures in the GC inlet could potentially cause degradation of the main compound or non-volatile impurities, leading to an inaccurate purity profile.

  • Derivatization: To improve volatility and peak shape, derivatization might be necessary, which adds a step to sample preparation and can introduce new sources of error.[3]

NMR Spectroscopy: For Absolute Purity and Structural Confirmation

NMR spectroscopy provides unparalleled insight into molecular structure.[9][10] For purity assessment, quantitative NMR (qNMR) is a powerful primary method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Causality Behind the Choice: qNMR is a "first principles" method that does not rely on the response factor of the analyte, unlike chromatography. It provides a direct measure of molar concentration. This makes it invaluable for certifying reference standards and for cases where impurity standards are not available. A simple ¹H NMR spectrum can also quickly confirm the identity of the main component and reveal the presence of structurally distinct impurities.

Limitations:

  • Sensitivity: NMR is significantly less sensitive than chromatographic methods, making it unsuitable for detecting impurities below the ~0.1% level.

  • Signal Overlap: Complex impurity profiles can lead to overlapping signals in the spectrum, complicating quantification.

Mass Spectrometry (MS): The Key to Impurity Identification

MS is the definitive technique for determining the molecular weight of a compound and its impurities. It is almost always used as a detector for a chromatographic system (LC-MS or GC-MS).

Causality Behind the Choice: When an unknown impurity peak is observed in an HPLC chromatogram, LC-MS analysis can provide its molecular weight. Further fragmentation analysis (MS/MS) can yield structural fragments, allowing for the confident identification of the impurity.[11] This information is critical for understanding the synthetic pathway and for toxicological assessment.

Decision Logic: Selecting the Right Analytical Tool

Caption: A decision tree for choosing the appropriate analytical method.

Comparative Data Summary

The performance of each technique for the analysis of this compound is summarized below. The values are typical estimates and must be determined during formal method validation.[6][12][13]

ParameterHPLC-UVGC-FIDqNMRLC-MS
Primary Application Routine Purity/AssayVolatile ImpuritiesAbsolute Purity / StructureImpurity Identification
Analyte Volatility Not RequiredRequiredNot RequiredNot Required
Typical LOD/LOQ ~0.01% / ~0.05%< 10 ppm (for solvents)~0.1%~0.005%
Specificity/Resolution High (for non-volatiles)Very High (for volatiles)Moderate (depends on overlap)High (coupled with LC)
Quantification Accuracy High (with standards)High (with standards)Very High (Primary Method)Semi-quantitative without standards
Throughput HighHighLowMedium
Instrumentation Cost MediumLow-MediumHighVery High

Conclusion and Recommendations

For a comprehensive quality assessment of this compound, a multi-faceted approach is essential. No single technique can provide all the necessary information.

  • For Routine Quality Control: A validated RP-HPLC method is the recommended primary technique. It offers the best balance of specificity, sensitivity, and throughput for quantifying the main component and its non-volatile impurities.[3]

  • For Impurity Identification: LC-MS is indispensable for identifying unknown peaks detected during HPLC analysis. For potential volatile impurities or residual solvents, Headspace GC-MS is the method of choice.

  • For Reference Standard Certification: qNMR should be employed to determine the absolute purity of the reference material, which can then be used to accurately quantify samples via HPLC.

By integrating these methods, researchers and drug developers can build a robust, self-validating analytical control strategy. This ensures a deep understanding of the product's purity profile, satisfying both scientific and regulatory demands and ultimately safeguarding product quality.[12]

References

A Researcher's Guide to Navigating the Selectivity Landscape of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding a compound's selectivity profile. A molecule that potently engages its intended target is of little therapeutic value if it concurrently interacts with a host of unintended off-targets, leading to unforeseen side effects. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the synthetic compound 7-Methoxy-3,4-dihydroquinolin-2(1H)-one as a central case study.

While the direct biological target of this compound is not extensively documented in publicly available literature, its structural congeners provide compelling clues to its potential bioactivity. This guide will, therefore, first establish a data-driven hypothesis for a primary target and then delineate a systematic approach to compare its activity against a panel of clinically relevant off-targets. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for robustly characterizing the selectivity of this and other novel quinolinone-based scaffolds.

Part 1: Deducing the Primary Target - An Exercise in Structural Analogy

The chemical architecture of this compound places it within a class of compounds with known neurological and enzymatic activities. Its close structural relative, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, has been identified as a weak inhibitor of Monoamine Oxidase A (MAO-A), with an IC50 of 183 μM.[1] Furthermore, the broader 3,4-dihydro-2(1H)-quinolinone scaffold is a key pharmacophore in the development of multifunctional agents for Alzheimer's disease, often designed to dually inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs).[2][3][4][5][6]

This body of evidence strongly suggests that Monoamine Oxidase A is a plausible primary target for this compound. The methoxy group at the 7-position represents a common modification of the active hydroxyl group in the known MAO-A inhibitor, potentially influencing potency and selectivity.

A 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Known MAO-A Inhibitor) B This compound (Compound of Interest) A->B Structural Similarity (O-Methylation) C 3,4-dihydro-2(1H)-quinolinone Core (Scaffold for ChE/MAO Inhibitors) C->A Shared Scaffold C->B Shared Scaffold

Caption: Structural relationships suggesting MAO-A as a primary target.

Part 2: Designing a Comprehensive Cross-Reactivity Panel

To construct a meaningful selectivity profile, a compound must be tested against a diverse array of targets that represent common pathways for adverse drug reactions. A well-designed cross-reactivity panel serves as a critical tool for early-stage risk assessment. For this compound, we propose a tiered screening approach.

Tier 1: Initial Selectivity Assessment

This initial screen focuses on targets related to the hypothesized primary target and key enzyme families known to interact with similar scaffolds.

Target ClassSpecific TargetsRationale
Monoamine Oxidases MAO-A (Human, recombinant)Hypothesized primary target.
MAO-B (Human, recombinant)To determine selectivity between MAO isoforms.
Cholinesterases Acetylcholinesterase (AChE)Activity seen in other quinolinone derivatives.[2][4][5][6]
Butyrylcholinesterase (BuChE)To assess selectivity within the cholinesterase family.
Coumarin-related Targets Prostaglandin E2 Synthesis7-methoxycoumarin reduces PGE2 release.[7]
Leukotriene C4 Synthesis7-methoxycoumarin reduces LTC4 release.[7]

Tier 2: Broad Off-Target Liability Screening

Following initial characterization, a broader screen against a standard preclinical safety panel is essential to unmask potential liabilities. Such panels are commercially available from contract research organizations and typically include a wide range of receptors, ion channels, and kinases.[8][9][10]

Target ClassExamplesRationale
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic ReceptorsMajor drug targets; common source of off-target effects.
Kinases A panel of representative kinases (e.g., Abl, Src, EGFR, VEGFR)To identify unintended inhibition of key signaling pathways.
Ion Channels hERG, Sodium channels, Calcium channelsCritical for cardiac safety and neuronal function.
Nuclear Receptors e.g., ER, AR, GRPotential for endocrine disruption.
Transporters e.g., SERT, DAT, NETTo assess impact on neurotransmitter reuptake.

Part 3: Experimental Methodologies - Protocols for In-Depth Analysis

Accurate and reproducible data are the bedrock of any cross-reactivity study. Below are detailed, step-by-step protocols for assessing activity against the hypothesized primary target (MAO-A) and a representative off-target class (GPCRs).

Workflow for Cross-Reactivity Profiling

cluster_0 Primary Target Assessment cluster_1 Tier 1 Selectivity cluster_2 Tier 2 Broad Screening A MAO-A Inhibition Assay (Fluorimetric) B MAO-B Inhibition Assay A->B Compare Isoform Selectivity C Cholinesterase Assays (Ellman's Method) A->C Assess Related Enzyme Activity D GPCR Radioligand Binding Panel C->D Broaden Off-Target Profile E Kinase Inhibition Panel (ADP-Glo) D->E F Ion Channel Panel (Patch Clamp) E->F

References

benchmarking 7-Methoxy-3,4-dihydroquinolin-2(1H)-one against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 7-Methoxy-3,4-dihydroquinolin-2(1H)-one Against a Known Standard for Monoamine Oxidase A Inhibition

Introduction: The Quinolinone Scaffold and the Rationale for Benchmarking

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, notably serving as a key structural component in several centrally active pharmaceuticals. Its significance is highlighted by its presence in the atypical antipsychotic drug Aripiprazole, where the related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical synthetic intermediate.[1] This history establishes a strong precedent for investigating novel derivatives of this scaffold for potential neurological activity.

This guide focuses on This compound (hereafter referred to as 7-MDQ), a commercially available analog.[2][3] While direct biological activity data for 7-MDQ is sparse in public literature, the known activity of its close structural relative, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, as a weak inhibitor of Monoamine Oxidase A (MAO-A) with an IC50 of 183 µM, provides a compelling starting point for investigation.[4]

The objective of this guide is to provide a comprehensive, scientifically rigorous framework for benchmarking the inhibitory potency of 7-MDQ. We will use its potential activity against MAO-A as a case study. This process is fundamental in early-stage drug discovery to determine if a novel compound warrants further development. To achieve this, we will compare 7-MDQ's performance against a well-established, clinically relevant standard, providing the detailed experimental protocols and data analysis frameworks necessary for a robust evaluation.

Selection of the Biological Target and a Known Standard

A biological target is a molecule within an organism, typically a protein or nucleic acid, that binds to a drug or other substance, resulting in a change to its function.[5][6] The selection of a relevant biological target is the first critical step in designing a benchmarking study.

Target Rationale: Monoamine Oxidase A (MAO-A)

MAO-A is an enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition leads to increased levels of these neurotransmitters in the brain, an effect leveraged in the treatment of depression and anxiety disorders. The documented, albeit weak, MAO-A inhibitory activity of the 7-hydroxy analog of our test compound makes MAO-A a logical and compelling primary target for initial characterization of 7-MDQ.

The Standard: Moclobemide

For a meaningful comparison, a "gold standard" inhibitor is required. We have selected Moclobemide , a reversible inhibitor of MAO-A (RIMA) used clinically as an antidepressant. Its well-characterized potency, mechanism of action, and established clinical use make it an ideal benchmark for evaluating the potential of a novel compound like 7-MDQ.

Comparative Physicochemical Properties

Before initiating biological assays, a comparison of the fundamental physicochemical properties of the test compound and the standard is essential. These properties can influence solubility in assay buffers, cell permeability, and metabolic stability, all of which can impact experimental outcomes.

PropertyThis compound (7-MDQ)Moclobemide (Standard)
IUPAC Name 7-methoxy-3,4-dihydro-1H-quinolin-2-one4-chloro-N-(2-morpholinoethyl)benzamide
Molecular Formula C₁₀H₁₁NO₂C₁₃H₁₇ClN₂O₂
Molecular Weight 177.20 g/mol 268.73 g/mol
CAS Number 22246-17-971320-77-9

Data sourced from PubChem.[7]

Experimental Benchmarking: A Fluorescence-Based MAO-A Inhibition Assay

To quantify and compare the inhibitory potency of 7-MDQ and Moclobemide, we will employ a fluorescence-based in vitro assay.[8][9] Such assays are widely used in high-throughput screening due to their high sensitivity, speed, and reliability.[10] The central metric for this comparison will be the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]

Principle of the Assay

The assay measures the activity of the MAO-A enzyme through the use of a non-fluorescent substrate that, upon enzymatic conversion, produces a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor like 7-MDQ or Moclobemide, the rate of this reaction will decrease. By measuring this decrease across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[13]

Experimental Workflow

The overall process, from reagent preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions (7-MDQ & Moclobemide) add_compounds Dispense Compounds & Controls prep_compound->add_compounds prep_enzyme Prepare MAO-A Enzyme Working Solution add_enzyme Add MAO-A Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate add_compounds->add_enzyme pre_incubate Pre-incubate (Inhibitor + Enzyme) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Plate Reader) add_substrate->read_plate calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of MAO-A inhibitors.

Detailed Step-by-Step Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and reagent concentrations.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
  • Compound Stock Solutions: Prepare 10 mM stock solutions of 7-MDQ and Moclobemide in 100% DMSO.
  • Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM).
  • Enzyme Working Solution: Dilute recombinant human MAO-A enzyme to the desired final concentration in Assay Buffer. Keep on ice.
  • Substrate Working Solution: Prepare the fluorogenic substrate (e.g., Amplex® Red) and horseradish peroxidase (HRP) in Assay Buffer according to the manufacturer's instructions. Protect from light.

2. Assay Plate Setup (96-well, black, flat-bottom):

  • Test Wells: Add 2 µL of each compound serial dilution.
  • Positive Control (No Inhibition): Add 2 µL of DMSO.
  • Negative Control (Background): Add 2 µL of DMSO and Assay Buffer instead of enzyme.
  • To all wells except the negative control, add 50 µL of the MAO-A Enzyme Working Solution.

3. Pre-incubation:

  • Mix the plate gently on an orbital shaker.
  • Incubate the plate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells.
  • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
  • Measure the fluorescence intensity (e.g., Excitation: 535 nm, Emission: 590 nm) every minute for 30-60 minutes.

5. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibition - Rate_background))
  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[13]

Interpreting the Results: Potency in a Biological Context

The final output of the experiment will be the IC50 values for both 7-MDQ and Moclobemide. This quantitative data allows for a direct comparison of their potency.

Comparative Data Summary
CompoundIC50 (µM)pIC50 (-logIC50)
This compoundExperimental ValueCalculated Value
Moclobemide (Standard)Experimental ValueCalculated Value

Note: The pIC50 scale is often used as it linearizes the potency data; a higher pIC50 value indicates a more potent inhibitor.[12]

Biological Context: MAO-A in Neurotransmitter Pathways

Understanding the biological role of the target provides context for the experimental results. MAO-A is a key regulator in the metabolic pathways of serotonin and norepinephrine, two neurotransmitters deeply implicated in mood regulation.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SER Serotonin MAOA MAO-A SER->MAOA Degradation Receptor Receptors SER->Receptor Binding NE Norepinephrine NE->MAOA Degradation NE->Receptor Binding Signal Signal Transduction (Mood Regulation) Receptor->Signal Inhibitor 7-MDQ or Moclobemide Inhibitor->MAOA Inhibits

Caption: Role of MAO-A in neurotransmitter degradation pathways.

Discussion of Potential Outcomes
  • If 7-MDQ IC50 is significantly lower than Moclobemide: This would indicate that 7-MDQ is a more potent inhibitor of MAO-A in this assay. This is a highly promising result that would justify further investigation, including selectivity profiling against the MAO-B isoform and subsequent cell-based and in vivo studies.

  • If 7-MDQ IC50 is comparable to Moclobemide: This result suggests that 7-MDQ has similar potency to a clinically used drug, making it a valid lead compound for optimization. Medicinal chemistry efforts could then focus on modifying the structure to improve potency or other drug-like properties.

  • If 7-MDQ IC50 is significantly higher than Moclobemide: This indicates lower potency. While perhaps not a strong candidate for a MAO-A inhibitor, the compound might possess activity at other targets. The result is still valuable as it helps to build a structure-activity relationship (SAR) profile for the quinolinone scaffold.

It is crucial to remember that the IC50 is dependent on assay conditions, such as substrate concentration.[13] The true equilibrium dissociation constant (Ki) is a more absolute measure of affinity, and the Cheng-Prusoff equation can be used to convert IC50 to Ki if the substrate concentration and its Michaelis-Menten constant (Km) are known.[11][12]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to benchmarking the novel compound this compound against the known standard Moclobemide for the inhibition of Monoamine Oxidase A. By providing a clear rationale for target selection, a detailed experimental protocol, and a framework for data interpretation, researchers can generate robust, comparable data. This process of benchmarking against established standards is a cornerstone of modern drug discovery, enabling the efficient identification and validation of new therapeutic leads from the vast landscape of chemical possibilities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound often utilized as a building block in medicinal chemistry, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower you with the knowledge to manage this chemical waste stream with confidence and integrity.

Part 1: Hazard Assessment and Waste Profile

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. While comprehensive toxicological data for this compound is not extensively documented, a precautionary approach is mandated based on the known hazards of structurally related quinolinone derivatives.[1][2][3] The primary principle is to treat this compound as hazardous waste unless determined otherwise by a formal waste determination process.[4][5]

All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste management from "cradle to grave".[4] Additionally, laboratory practices must adhere to the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 7-methoxy-3,4-dihydro-1H-quinolin-2-onePubChem[9]
CAS Number 22246-17-9ChemicalBook[10]
Molecular Formula C₁₀H₁₁NO₂PubChem[9]
Molecular Weight 177.20 g/mol PubChem[9]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Based on SDS for related compounds[1][2][3]
Environmental Fate Discharge into the environment must be avoided; potential for adverse effects on aquatic ecosystems.[11][12][13]Based on general guidance for quinoline structures

Part 2: Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure safety and compliance. Each step is critical for mitigating risk to personnel and the environment.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as residue), ensure you are wearing appropriate PPE. The rationale is to prevent any direct contact, inhalation, or ingestion.

  • Eye Protection: ANSI-approved safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in hazardous waste management to prevent dangerous chemical reactions.[5][14] Never mix this compound waste with incompatible materials.

  • Solid Waste: Collect pure, unadulterated compound, reaction byproducts, or contaminated solids (e.g., weigh paper) in a dedicated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[14]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that have come into contact with the compound must be collected in a separate, clearly labeled container for hazardous debris.[12]

Step 3: Containment and Labeling

Proper containment prevents leaks and ensures clear communication of the hazard.[4][15]

  • Container Selection: Use only compatible, sealable containers designed for chemical waste.[4] The container must be in good condition with no leaks or residue on the outside.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • An accurate estimation of the quantity or concentration.

    • The date the waste was first added to the container.

    • Associated hazard warnings (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[4] This is a common EPA violation and is critical for preventing spills and the release of vapors.

  • Volume Limits: Be aware of the volume limits for your SAA as defined by the EPA and your institution.

Step 5: Final Disposal via Institutional EHS

Researchers are responsible for the waste they generate until it is collected by a licensed professional.

  • Schedule Pickup: Once your waste container is full or you have reached the storage time limit, contact your institution's EHS department to schedule a pickup.

  • Documentation: Complete any required waste manifests or logbooks accurately. The manifest is a legal document that tracks the waste from your lab to its final disposal site.[16]

  • Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management company, likely through controlled incineration at a permitted facility.[11][14] This method is effective for destroying organic molecules and preventing their release into the environment.

Part 3: Decontamination and Spill Management

  • Labware Decontamination: Reusable labware should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. Follow this with a thorough wash with soap and water.[17]

  • Spill Response: In case of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material like vermiculite. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Ensure the area is well-ventilated.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Stream ppe->segregate solid Solid Waste segregate->solid Pure Compound or Residue liquid Liquid Waste segregate->liquid Solutions contaminated Contaminated Debris (Gloves, Wipes, Tips) segregate->contaminated Used PPE, etc. contain Step 3: Use Compatible, Sealed Container solid->contain liquid->contain contaminated->contain label Step 4: Label Container 'Hazardous Waste' with Full Chemical Name & Date contain->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 6: Schedule Pickup with Institutional EHS store->pickup end Final Disposal by Licensed Facility (e.g., Incineration) pickup->end

Caption: Decision workflow for safe and compliant chemical disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 7-Methoxy-3,4-dihydroquinolin-2(1H)-one, a member of the quinolinone family of compounds, necessitates a robust and well-informed approach to personal protection. Quinolinone derivatives are recognized for their diverse biological activities and are pivotal in medicinal chemistry.[1][2][3][4] This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

The likely hazards associated with this compound, based on its analogs, include:

  • Skin Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][7]

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][7]

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is imperative to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective measures for hazard mitigation.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

PPE is the final and crucial barrier between the researcher and the chemical. It should always be used in conjunction with engineering and administrative controls.

Essential Personal Protective Equipment for Handling this compound

The following table summarizes the required PPE for handling this compound, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1Protects against splashes and airborne particles causing serious eye irritation. A face shield provides an additional layer of protection for the entire face.[9][10][11]
Hands Chemically Resistant Gloves (Nitrile)EN 374Prevents skin contact, which can cause irritation. Double gloving is recommended for enhanced protection.[12]
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and personal clothing from splashes and spills.[9]
Respiratory NIOSH-approved Respirator (e.g., N95)NIOSH 42 CFR 84Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.[10][13]
Feet Closed-toe ShoesASTM F2413Protects feet from spills and falling objects.[9][12]
Step-by-Step Guide to PPE Application and Removal (Doffing)

Proper application and, critically, removal of PPE are essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Work->Doff1

Caption: Standardized workflow for donning and doffing PPE to minimize contamination risk.

In-Depth Analysis of PPE Components

1. Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9] These provide a seal around the eyes, protecting against splashes from all angles. When there is a significant risk of splashing, such as during transfer of solutions or when working with larger quantities, a face shield must be worn in addition to goggles.[9][10][11] Never wear a face shield as a standalone piece of eye protection.[9]

2. Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals due to their broad resistance profile. For handling this compound, it is crucial to:

  • Inspect gloves for any signs of degradation or punctures before use.

  • Practice double gloving , especially when working with concentrated solutions or for prolonged periods. This provides an additional layer of protection in case the outer glove is compromised.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

3. Body Protection: A flame-resistant laboratory coat should be worn at all times in the laboratory.[9] It should be fully buttoned to provide maximum coverage. Lab coats should be laundered regularly and separately from personal clothing. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of properly.

4. Respiratory Protection: When handling this compound as a solid powder, especially outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation and subsequent respiratory irritation.[10][13] An N95 respirator is generally sufficient for protection against airborne particulates. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][14]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Avoid the formation of dust and aerosols.[6]

Spill Response: In the event of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[6] Do not allow the chemical to enter drains or waterways.[5]

Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion: A Culture of Safety

The responsible use of personal protective equipment is a cornerstone of a strong safety culture in any research environment. For a compound like this compound, where specific toxicological data is limited, a conservative and informed approach based on the known hazards of analogous structures is both prudent and necessary. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their work, secure in the knowledge that they have taken the appropriate measures to protect themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.